3-Bromopyridine-2,6-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSQTQQPDJROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362857 | |
| Record name | 3-bromopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-86-5 | |
| Record name | 3-Bromo-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromopyridine-2,6-diamine: Properties, Reactivity, and Applications for Modern Drug Discovery
This document serves as an in-depth technical guide on 3-Bromopyridine-2,6-diamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its chemical behavior, its strategic value in synthesis, and the practical methodologies for its use.
Introduction: The Strategic Importance of a Functionalized Pyridine Core
This compound (CAS No. 54903-86-5) is a highly functionalized pyridine derivative.[1][2] Its structure is deceptively simple, yet it combines three key features that make it a valuable intermediate in synthetic chemistry:
-
An Electron-Rich Pyridine Ring: The two amino groups at the 2- and 6-positions are powerful electron-donating groups. This electronic nature significantly influences the reactivity of the entire heterocyclic system.
-
A Reactive Halogen Handle: The bromine atom at the 3-position serves as a versatile leaving group, primed for participation in a wide array of palladium-catalyzed cross-coupling reactions.
-
Orthogonal Reactive Sites: The amino groups and the bromo group offer distinct points for chemical modification, allowing for sequential and controlled elaboration into more complex molecular architectures.
These features position this compound as a sought-after precursor, particularly in the synthesis of kinase inhibitors and other biologically active molecules where a substituted diaminopyridine scaffold is essential.[3]
Part 1: Physicochemical and Spectroscopic Profile
Characterizing a starting material with precision is the foundation of reproducible science. The key properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 54903-86-5 | [1][2] |
| Molecular Formula | C₅H₆BrN₃ | [1][4] |
| Molecular Weight | 188.03 g/mol | [1][4] |
| Appearance | Typically a solid (e.g., light yellow) | [5] |
| Solubility | Soluble in water and common organic solvents | [5] |
Structural Representation
Figure 1: Chemical Structure of this compound.
Expected Spectroscopic Signatures
While a dedicated, peer-reviewed spectral analysis is not widely published, we can reliably predict its key spectroscopic features based on its structure and data from analogous compounds.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the protons at the C4 and C5 positions. The amino groups (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The coupling between the C4-H and C5-H protons should result in a pair of doublets.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons. The carbons attached to the nitrogen (C2, C6) and bromine (C3) will have characteristic chemical shifts influenced by these heteroatoms.
-
Mass Spectrometry (MS): The mass spectrum is a definitive tool for this compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) at m/z 188 and 190, respectively. This isotopic signature is a crucial confirmation of the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations from the two primary amine groups, typically appearing as strong bands in the 3200-3500 cm⁻¹ region. C-N and C=C stretching vibrations of the aromatic ring will also be present in the fingerprint region.
Part 2: Synthesis and Chemical Reactivity
Synthetic Pathway
The most direct route to this compound involves the electrophilic bromination of the parent 2,6-diaminopyridine.[2] The two amino groups are strong activating, ortho-, para-directing groups. Since the 4-position (para to both amines) and the 3- and 5-positions (ortho to the amines) are all activated, careful control of reaction conditions is necessary to achieve selective mono-bromination at the 3-position.
Core Reactivity: A Hub for Cross-Coupling
The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond is the primary site of reactivity in these transformations.
1. Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures.[8] The pyridine nitrogen can sometimes inhibit the palladium catalyst by coordination; however, the use of appropriate ligands and bases overcomes this challenge.[8][9] The reaction allows for the introduction of a diverse range of aryl or heteroaryl groups at the 3-position.
2. Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is invaluable for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][11] Using this compound as the aryl halide component, various primary or secondary amines can be coupled to the 3-position, generating complex triamine structures that are prevalent in pharmacologically active compounds.[12][13]
The general catalytic cycle for these reactions provides insight into the experimental choices.
Figure 2: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Part 3: Applications in Drug Discovery
The 2,6-diaminopyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors. The two amino groups can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. A novel series of 2,6-diamino-3-acylpyridines has been successfully designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs), demonstrating the value of this core structure in oncology research.[3]
This compound is an ideal starting point for accessing these molecules. The bromine at the 3-position provides a strategic point for introducing diverse chemical groups (the "R" group in Figure 3) that can explore and bind to other regions of the ATP-binding pocket, enabling the optimization of potency and selectivity.
Figure 3: Role as a key intermediate in the synthesis of complex molecules.
Part 4: Experimental Protocols & Safety
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example adapted from established methods for coupling bromopyridines and should be optimized for specific substrates.[8][9][14] All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to 85-100 °C. The causality here is that higher temperatures facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-2,6-diaminopyridine product.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Figure 4: General experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
Based on safety data for analogous compounds, this compound must be handled with appropriate care.[5][15][16]
-
Primary Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5][16] Harmful if swallowed.
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Always wear safety goggles with side shields. A face shield is recommended for operations with a high risk of splashing.[15]
-
Skin: Wear a chemical-resistant lab coat and nitrile gloves. Inspect gloves before use and change them frequently.[15]
-
Respiratory: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
-
-
Handling: Use non-sparking tools and avoid generating dust.[15] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from incompatible materials like strong oxidizing agents.[5][17]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[5][16]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic innovation. Its predictable reactivity, particularly in robust palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for constructing complex molecular architectures. For scientists engaged in the discovery of novel therapeutics, especially in the competitive field of kinase inhibitor development, a thorough understanding of this compound's properties and protocols is not just beneficial—it is essential for accelerating progress from the bench to clinical application.
References
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Chem-space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Diamino-5-bromopyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromopyridine-2,3-diamine.
- Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Benchchem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Bromo-2,6-diaminopyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications.... Retrieved from The Royal Society of Chemistry's website.[19]
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-BROMOPYRIDINE.
- Benchchem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-BROMOPYRIDINE.
- Benchchem. (2025). In-Depth Spectral Analysis of 3-Bromopiperidine-2,6-dione: A Technical Guide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides.
- Benchchem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2371-2375.
Sources
- 1. scbt.com [scbt.com]
- 2. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#: [amp.chemicalbook.com]
- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-DIAMINO-3-BROMOPYRIDINE [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to 3-Bromopyridine-2,6-diamine (CAS No. 54903-86-5): A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Bromopyridine-2,6-diamine (CAS No. 54903-86-5), a pivotal heterocyclic intermediate in the landscape of pharmaceutical research and development. This document delves into the compound's physicochemical properties, detailed spectroscopic analysis, and robust synthetic strategies. Furthermore, it highlights its critical role as a versatile building block in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and subsequent derivatization via modern cross-coupling reactions are provided to empower researchers and drug development professionals in their scientific endeavors.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal core for molecules designed to interact with biological targets. The introduction of amino and bromo functionalities, as seen in this compound, bestows upon this scaffold a rich and versatile reactivity profile, making it a highly sought-after starting material for the synthesis of diverse compound libraries. Specifically, the 2,6-diaminopyridine moiety is a known pharmacophore in a range of biologically active compounds, including potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[2][3] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of molecular complexity through a variety of modern cross-coupling methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54903-86-5 | [4] |
| Molecular Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥95% | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. A commercially available spectrum of 3-Bromo-2,6-diaminopyridine shows characteristic signals for the aromatic protons and the amine protons.[6]
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the primary amines (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C=C/C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region (below 1000 cm⁻¹). While a specific spectrum for this compound is not available, data for related compounds like 2,6-diaminopyridine can be used for comparison.[8]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[9]
Synthesis and Handling
The synthesis of this compound can be approached through the direct bromination of 2,6-diaminopyridine. This section provides a validated protocol based on established methodologies for the bromination of activated pyridine rings.
Proposed Synthetic Route
The most direct route to this compound is the electrophilic bromination of the commercially available 2,6-diaminopyridine. The two amino groups are strongly activating and ortho-, para-directing, making the 3- and 5-positions susceptible to electrophilic attack. Careful control of the reaction conditions is necessary to favor mono-bromination at the 3-position.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of activated pyridines.[10]
Materials:
-
2,6-Diaminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2,6-diaminopyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with known values or predictions.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and dark place in a tightly sealed container.
Applications in Drug Discovery: A Versatile Synthetic Platform
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in modern medicinal chemistry.[11][12]
Key Reactions and Transformations
Caption: Key cross-coupling reactions of this compound.
Application in Kinase Inhibitor Synthesis
The 2,6-diaminopyridine scaffold is a key feature in several classes of kinase inhibitors. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a specific kinase target.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (deoxygenated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq)).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add deoxygenated 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2,6-diaminopyridine derivative.
Self-Validation: The successful formation of the C-C bond and the identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product in the NMR spectra are key indicators of a successful reaction.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic combination of activating amino groups and a synthetically tractable bromine handle allows for the efficient construction of diverse molecular scaffolds. The detailed protocols and technical information provided in this guide are intended to facilitate its application in research and development, ultimately contributing to the advancement of novel therapeutics.
References
- Digital Commons@Georgia Southern. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
- Google Patents.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
- SyntheticPage. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- NIST WebBook. Pyridine, 3-bromo-. [Link]
- Organic Syntheses. 2-bromopyridine. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- PMC - NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- SpectraBase. 3-Bromo-2,6-diiodopyridine - Optional[FTIR] - Spectrum. [Link]
- Wikipedia. 3-Bromopyridine. [Link]
- PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
- ACS Publications. The synthesis and biological activity of substituted 2,6-diaminopyridines. [Link]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- PubChem. 3-Bromopyridine. [Link]
- PubChem. 6-Bromopyridine-2,3-diamine. [Link]
- PubMed.
- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- ResearchGate. FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). [Link]
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- PMC - NIH.
- ResearchGate.
- Google Patents.
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Sources
- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 3-Bromo-2,6-diaminopyridine ,95%(54903-86-5) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Amino-2-bromopyridine(39856-58-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. ijssst.info [ijssst.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 3-Bromopyridine-2,6-diamine (C5H6BrN3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Aminopyridine Scaffold
In the landscape of contemporary medicinal chemistry, the pyridine ring system stands as a privileged scaffold, owing to its presence in a multitude of biologically active molecules and its capacity for versatile functionalization. Among its many derivatives, 3-Bromopyridine-2,6-diamine has emerged as a particularly valuable building block. Its unique arrangement of two activating amino groups and a strategically positioned bromine atom offers a trifecta of synthetic handles, enabling chemists to forge complex molecular architectures with a high degree of control. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the synthesis, properties, and applications of this pivotal intermediate, with a particular focus on its role in the development of next-generation therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its successful application in synthesis and drug design. This section delineates the key physicochemical and spectroscopic characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃ | |
| Molecular Weight | 188.03 g/mol | |
| CAS Number | 54903-86-5 | |
| Appearance | Typically a solid | General Supplier Information |
| Purity | >95% (commercially available) |
Spectroscopic Signature
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic analysis. The following is a predictive analysis based on the known spectral properties of analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the two aromatic protons and the protons of the two amino groups. The protons on the pyridine ring will appear as doublets due to coupling with each other. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons will provide valuable information about the electronic environment within the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching vibrations from the primary amine groups, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio), providing a clear signature for the presence of a single bromine atom in the molecule.
Synthesis of this compound: A Guided Protocol
The most logical and widely applicable method for the synthesis of this compound is the regioselective bromination of the readily available starting material, 2,6-diaminopyridine. The two amino groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are electronically enriched. Careful control of reaction conditions is necessary to achieve mono-bromination at the desired 3-position and avoid the formation of di-brominated byproducts.
Proposed Synthetic Pathway: Regioselective Bromination
The following protocol is a well-reasoned approach based on established methodologies for the bromination of activated pyridine systems.[1]
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,6-Diaminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature is maintained at 0 °C. The use of NBS is preferred over elemental bromine to control the reactivity and improve regioselectivity.[1]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its three distinct reactive sites: the two nucleophilic amino groups and the electrophilic carbon bearing the bromine atom. This allows for a wide range of subsequent chemical transformations.
Figure 2: Key reaction pathways of this compound.
Reactions at the Amino Groups
The 2- and 6-amino groups are nucleophilic and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Condensation: Reaction with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
Reactions at the Bromo Position: The Gateway to Complexity
The bromine atom at the 3-position is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This is a cornerstone of its utility in constructing complex molecules for drug discovery.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with a wide range of primary and secondary amines enables the formation of new carbon-nitrogen bonds, providing access to a diverse array of substituted diaminopyridines.
-
Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is used to introduce alkynyl moieties.
-
Heck Coupling: This palladium-catalyzed reaction with alkenes allows for the formation of new carbon-carbon bonds and the introduction of vinyl groups.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 2,6-diaminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer. The amino groups of the 2,6-diaminopyridine core can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
This compound serves as an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The bromine atom at the 3-position provides a convenient point for diversification, allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Inhibitors of CDKs are a major focus of cancer drug discovery. Several patented series of CDK inhibitors are based on the 2,6-diaminopyridine scaffold.[2] While a specific, named drug directly synthesized from this compound is not yet on the market, its utility is evident in the patent literature for the synthesis of potent CDK inhibitors. For instance, Pfizer has patented 2-amino-pyridine derivatives as potent CDK4/cyclin D1 and CDK6/cyclin D3 inhibitors.[3]
A seminal paper in the Bioorganic & Medicinal Chemistry Letters describes the design and synthesis of 3-acyl-2,6-diaminopyridines as potent CDK inhibitors.[4][5] The general structure of these inhibitors highlights the importance of substitution at the 3-position, a position readily functionalized starting from this compound.
Representative Biological Activity of 3-Acyl-2,6-diaminopyridine Derivatives
The following table presents representative biological activity data for 3-acyl-2,6-diaminopyridine derivatives, demonstrating the potential of this class of compounds as CDK inhibitors.
| Compound | R Group at 3-position | CDK1/cyclin B (IC₅₀, µM) | CDK2/cyclin E (IC₅₀, µM) |
| 2a | Phenyl | 0.12 | 0.07 |
| 2b | 4-Fluorophenyl | 0.08 | 0.04 |
| 2c | 4-Chlorophenyl | 0.06 | 0.03 |
| 2d | 4-Bromophenyl | 0.05 | 0.02 |
| 2e | 4-Methylphenyl | 0.15 | 0.08 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2005, 15(9), 2221-2224.[4]
This data clearly illustrates that modifications at the 3-position, accessible through cross-coupling reactions with this compound, have a significant impact on the inhibitory potency against CDKs.
Safety and Handling
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the controlled and systematic elaboration of the aminopyridine scaffold, making it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets. The demonstrated utility of the 2,6-diaminopyridine core in kinase inhibitors, particularly CDK inhibitors, underscores the importance of this compound in the ongoing quest for novel therapeutics. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such well-designed chemical building blocks will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.
References
- Pfizer Inc. (2019). Cyclin-dependent kinase inhibitors. WO 2019207463.
- BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
- Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
- Thermo Fisher Scientific. (2025).
- Jubilant Ingrevia. (n.d.).
- Sigma-Aldrich. (2024).
- BenchChem. (2025).
- Fisher Scientific. (2025).
- Hoffmann-La Roche Inc. (2006). 2,6-diaminopyridine derivatives.
- Fisher Scientific. (2025).
- Johns Hopkins University. (2005).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]
- 3. | BioWorld [bioworld.com]
- 4. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
3-Bromopyridine-2,6-diamine molecular weight 188.03 g/mol
An In-depth Technical Guide to 3-Bromopyridine-2,6-diamine
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic arrangement of two nucleophilic amino groups and a synthetically versatile bromo substituent on a pyridine core makes it a privileged building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic protocols, and diverse chemical reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling and cyclization reactions to generate scaffolds of high therapeutic relevance, such as kinase inhibitors. This document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage the unique synthetic potential of this valuable intermediate.
Introduction
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. Functionalization of this core scaffold allows for the fine-tuning of pharmacological properties. This compound, with a molecular weight of 188.03 g/mol , has emerged as a particularly valuable building block.[1] The two amino groups not only influence the electronic properties of the pyridine ring but also serve as key points for building fused heterocyclic systems, such as imidazopyridines, which are known purine isosteres.[2] The bromine atom at the 3-position provides a reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[3] This guide synthesizes critical information to provide a deep, practical understanding of this reagent, enabling its effective application in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its successful application in synthesis, ensuring proper handling, reaction setup, and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54903-86-5 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Typically an off-white to tan or light brown solid/powder | Supplier Data |
| Melting Point | 135-139 °C | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and hot methanol/ethanol. Sparingly soluble in water. | General Knowledge |
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characterized by two doublets in the aromatic region, corresponding to the two pyridine ring protons, which typically appear around δ 7.1-7.3 ppm and δ 5.8-6.0 ppm. The two amino groups (NH₂) will present as broad singlets, often around δ 5.5-6.5 ppm, whose chemical shift can be concentration and temperature-dependent.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show five distinct signals. The carbon atoms bearing the amino groups (C2, C6) are highly shielded and appear upfield. The carbon attached to the bromine (C3) will be found at a characteristic chemical shift, while the remaining aromatic carbons (C4, C5) will resonate in the typical pyridine region.
-
Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, centered at m/z 187 and 189.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A common and reliable route begins with the readily available 2,6-diaminopyridine.
Synthetic Scheme: Direct bromination of 2,6-diaminopyridine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Direct Bromination
Causality Statement: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The two amino groups are strong activating groups, directing the electrophilic substitution primarily to the C3 and C5 positions. By using one equivalent of NBS under controlled conditions, monosubstitution at the C3 position can be favored. Acetonitrile is chosen as a suitable polar aprotic solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 eq), portion-wise, to the stirred solution over 30 minutes. The choice of a slight excess of NBS ensures full conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its bromo and amino functionalities, allowing for sequential and regioselective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo substituent is ideally positioned for palladium-catalyzed reactions to form C-C, C-N, and C-O bonds, a cornerstone of modern drug synthesis.[3] The Suzuki-Miyaura coupling is particularly prevalent.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
Causality Statement: This protocol employs a palladium catalyst [e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system] to couple the aryl bromide with a boronic acid or ester.[5] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. A mixed solvent system like dioxane/water or DME/water is often used to dissolve both the organic and inorganic reagents.
-
Reagent Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The system is then sealed.
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degassing (by bubbling nitrogen or argon through the solvent or by freeze-pump-thaw cycles) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with stirring. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.[6] Monitor by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the desired biaryl product.
Cyclization Reactions to Form Fused Heterocycles
The ortho-diamine functionality is a powerful tool for constructing fused bicyclic systems, particularly imidazo[4,5-b]pyridines, which are key scaffolds in many kinase inhibitors.[2]
Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative
Causality Statement: This reaction involves the condensation of the 1,2-diamine with an aldehyde to form an intermediate dihydropyridine, which is then oxidized in situ to the aromatic imidazopyridine. A mild acid catalyst can facilitate the initial condensation, and an oxidant like air or a dedicated reagent ensures the final aromatization step.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux. In many cases, the reaction proceeds simply upon heating. For less reactive aldehydes, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added. The reaction is often open to the air, which serves as the oxidant.
-
Product Formation: As the reaction proceeds, the product often precipitates from the solution. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the filter cake with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Applications in Drug Discovery
The scaffolds derived from this compound are prevalent in modern drug discovery, especially in the field of oncology. The ability to install a substituent at the C3-position via cross-coupling and build a fused imidazole ring allows for the creation of molecules that can effectively target the ATP-binding site of protein kinases.[7]
Table 2: Examples of Bioactive Scaffolds Derived from this compound
| Base Scaffold | Therapeutic Area | Target Class Example | Rationale for Activity |
| Imidazo[4,5-b]pyridines | Oncology, Inflammation | Protein Kinases (e.g., JAK, CDK) | Acts as a purine isostere, forming key hydrogen bonds within the kinase hinge region. The C3-substituent explores further binding pockets.[7][8] |
| N3-Arylated-2,3-diaminopyridines | Various | GPCRs, Enzymes | The arylated amine can act as a hydrogen bond donor/acceptor and the aryl group can engage in hydrophobic or pi-stacking interactions.[9] |
| Triazolo[4,5-b]pyridines | Antiviral, CNS | Various Enzymes | Another class of purine analogs with a distinct electronic and steric profile compared to imidazopyridines.[2] |
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[10][11][12] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid breathing dust.[10] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in chemical synthesis. Its dual reactivity allows for the rapid construction of complex, biologically relevant molecules. The continued development of novel cross-coupling and cyclization methodologies will further expand its utility. Future applications may see this versatile building block incorporated into new materials, chemical probes, and the next generation of targeted therapeutics. Its proven track record in kinase inhibitor development ensures its place as a high-value intermediate in the libraries of medicinal and synthetic chemists for years to come.
References
- 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/images/sds/3-Bromopyridine.pdf]
- Safety Data Sheet. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b80100]
- Safety Data Sheet. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107410000]
- Safety Data Sheet. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC388750050]
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2015). ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648830/]
- 3 - SAFETY DATA SHEET. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107410000]
- 3-Bromopyridine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12286]
- 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0346]
- Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. [URL: https://www.cnki.com.cn/Article/CJFDTotal-HNHG201305010.htm]
- 3-Bromo-2,6-diaminopyridine. (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-bromo-2-6-diaminopyridine-54903-86-5]
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [URL: https://www.chempanda.com/blogs/320-bromopyridine.html]
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Digital Commons@Georgia Southern. [URL: https://digitalcommons.georgiasouthern.edu/honors-theses/840/]
- A kind of preparation method of 3-bromopiperidine-2,6-dione. (n.d.). Google Patents. [URL: https://patents.google.
- Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. [URL: https://www.researchgate.
- Synthetic method for 3-bromopyridine. (n.d.). Google Patents. [URL: https://patents.google.
- 3-Bromopyridine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Bromopyridine]
- Synthetic method of 3-bromopyridine. (n.d.). Google Patents. [URL: https://patents.google.
- 3-Bromo-2,6-dimethylpyridine. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/734799]
- Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents. [URL: https://patents.google.
- 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. (n.d.). Pipzine Chemicals. [URL: https://www.pipzine.
- Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem. [URL: https://www.benchchem.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/15/165]
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/265163914_Selective_C-N_Bond-Forming_Reaction_of_26-Dibromopyridine_with_Amines]
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17253825/]
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B009_E.pdf]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018247/]
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.edu/assignments/Suzuki.pdf]
- 2-bromopyridine. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0136]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction.htm]
- 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22018116/]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00249]
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750529/]
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538118/]
- Kinase inhibitors - Patent US-9751837-B2. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10754854/]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/184]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Synthesis of 3-Bromopyridine-2,6-diamine
Foreword: Navigating the Synthesis of a Key Pharmaceutical Building Block
3-Bromopyridine-2,6-diamine is a valuable heterocyclic compound, serving as a critical intermediate in the development of novel therapeutics and functional materials. Its unique substitution pattern, featuring two activating amino groups and a strategically placed bromine atom, offers a versatile scaffold for medicinal chemists to explore and develop new molecular entities. The bromine atom, in particular, provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
This technical guide provides a comprehensive overview of the synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies, analyzing the causality behind experimental choices, and providing detailed, field-proven protocols. The aim is to equip the reader with a thorough understanding of the available methodologies, their inherent challenges, and the practical considerations for successful synthesis.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from two main retrosynthetic perspectives. The first involves the initial formation of the 2,6-diaminopyridine core followed by a regioselective bromination. The second, and arguably more controlled approach, begins with a pre-brominated pyridine scaffold and subsequently introduces the two amino functionalities.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Synthesis via Bromination of 2,6-Diaminopyridine
This pathway commences with the synthesis of 2,6-diaminopyridine, a readily available or synthetically accessible precursor, followed by electrophilic bromination.
Step 1: Synthesis of 2,6-Diaminopyridine
The synthesis of 2,6-diaminopyridine is most commonly achieved through the nucleophilic aromatic substitution of 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dibromopyridine, with ammonia.
Reaction Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the two halogen atoms activates the 2 and 6 positions towards nucleophilic attack by ammonia. A copper catalyst is often employed to facilitate this transformation, proceeding through an Ullmann-type condensation.
Caption: Synthesis of 2,6-Diaminopyridine from 2,6-Dichloropyridine.
Experimental Protocol: Copper-Catalyzed Amination of 2,6-Dichloropyridine
This protocol is adapted from established industrial processes for the synthesis of diaminopyridines.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2,6-Dichloropyridine | 147.99 | 1.0 | 148 g |
| Aqueous Ammonia (28%) | 17.03 (as NH3) | 10.0 | ~600 mL |
| Copper(I) Chloride | 98.99 | 0.05 | 4.95 g |
| Water | 18.02 | - | as needed |
| Toluene | 92.14 | - | as needed |
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2,6-dichloropyridine, copper(I) chloride, and aqueous ammonia.
-
Reaction: Seal the autoclave and heat the mixture to 150-180 °C with vigorous stirring. The pressure will increase due to the ammonia and water vapor. Maintain the reaction for 8-12 hours.
-
Work-up: Cool the autoclave to room temperature. Carefully vent the excess ammonia pressure. Transfer the reaction mixture to a round-bottom flask.
-
Extraction: Add toluene to the mixture and stir. Separate the organic layer. Extract the aqueous layer with additional portions of toluene.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-diaminopyridine. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/hexanes.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution and to maintain ammonia in a sufficiently concentrated state.
-
Copper(I) Catalyst: The copper catalyst is crucial for activating the C-Cl bond and facilitating the C-N bond formation, significantly improving the reaction rate and yield.[3][4]
-
Aqueous Ammonia: Serves as both the nucleophile and the solvent. The high concentration ensures the reaction proceeds to the di-substituted product.
Step 2: Regioselective Bromination of 2,6-Diaminopyridine
This step presents the most significant challenge in this synthetic pathway. The two amino groups are potent activating groups, directing electrophilic substitution to the ortho and para positions.[5] In 2,6-diaminopyridine, the 4-position is para to both amino groups and is therefore the most electronically activated site. The 3- and 5-positions are ortho to one amino group and meta to the other, making them less activated than the 4-position but still susceptible to attack.
Directing Effects Analysis:
| Position | Relationship to Amino Groups | Electronic Activation |
| 4 | para to both | Highest |
| 3 & 5 | ortho to one, meta to other | Moderate |
Achieving selective bromination at the 3-position requires careful control of reaction conditions to overcome the inherent electronic preference for the 4-position. Steric hindrance is unlikely to be a deciding factor in this small molecule.[6]
Proposed Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder brominating agent than elemental bromine and can sometimes offer better regioselectivity.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 2,6-Diaminopyridine | 109.13 | 1.0 | 109.1 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 178.0 g |
| Acetonitrile | 41.05 | - | ~500 mL |
Procedure:
-
Reaction Setup: Dissolve 2,6-diaminopyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add NBS portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of mono- and di-brominated isomers. Separation of the desired 3-bromo isomer will require careful column chromatography.
Challenges and Considerations:
-
Mixture of Products: The primary challenge is the formation of a mixture of 3-bromo, 4-bromo, and potentially 3,5-dibromo isomers.
-
Purification: The separation of these closely related isomers can be difficult and may lead to low isolated yields of the desired product.
-
Reaction Optimization: Extensive optimization of the solvent, temperature, and brominating agent may be required to improve the regioselectivity. The use of directing groups or specific catalysts could be explored to favor the 3-position.[8]
Pathway 2: Synthesis via Amination of 3-Bromo-2,6-Dichloropyridine (Recommended)
This pathway offers a more direct and controlled route to the target molecule by establishing the bromine atom's position early in the synthesis. The key starting material, 3-bromo-2,6-dichloropyridine, is commercially available, making this a highly attractive approach.[9][10]
Sources
- 1. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. calpaclab.com [calpaclab.com]
Spectroscopic data for 3-Bromopyridine-2,6-diamine
An In-Depth Technical Guide to the Spectroscopic Profile of 3-Bromopyridine-2,6-diamine
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for this compound (CAS No: 54903-86-5).[1] As a key intermediate in pharmaceutical and materials science, a thorough understanding of its structural and electronic properties is paramount. This document consolidates predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative analysis with structurally related pyridine derivatives. Standardized protocols for data acquisition are also detailed to ensure reproducibility. This guide is intended for researchers, chemists, and quality control professionals who require a robust spectroscopic baseline for the identification and characterization of this compound.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring two electron-donating amino groups and one electron-withdrawing bromine atom. This unique electronic arrangement makes it a valuable building block in the synthesis of complex heterocyclic systems, particularly in the development of novel pharmaceutical agents and functional materials.
The precise placement of these functional groups dictates the molecule's reactivity, binding affinities, and overall utility. Therefore, unambiguous structural confirmation is a critical first step in any research and development workflow. Spectroscopic analysis provides a non-destructive and highly informative method to achieve this confirmation. This guide elucidates the expected spectral signatures that collectively form a unique fingerprint for this molecule.
Molecular Structure and Key Features
A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the numbering convention and key structural aspects of this compound.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect signals from the two aromatic protons and the four protons of the two amino groups.
Predicted ¹H NMR Data
The spectrum is predicted to be relatively simple due to the molecule's symmetry. The two amino groups are expected to create a plane of near-symmetry, influencing the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ (C2 & C6) | 4.5 - 5.5 | Broad Singlet (br s) | N/A | 4H |
| H4 | 5.8 - 6.2 | Doublet (d) | JH4-H5 = 8.0 - 9.0 | 1H |
| H5 | 7.0 - 7.4 | Doublet (d) | JH4-H5 = 8.0 - 9.0 | 1H |
Interpretation and Rationale
-
-NH₂ Protons: The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration. The strong electron-donating nature of the amino groups shields the pyridine ring.
-
Aromatic Protons (H4 & H5):
-
H4: This proton is ortho to one amino group (C6-NH₂) and meta to another (C2-NH₂) and the bromine atom. The cumulative electron-donating effect of the amino groups will cause significant shielding, shifting this proton upfield to an estimated range of 5.8 - 6.2 ppm.
-
H5: This proton is ortho to the bromine atom, which has a deshielding effect, and meta to the amino groups. The deshielding from the adjacent bromine is expected to be the dominant factor, placing its signal further downfield compared to H4.
-
Coupling: H4 and H5 are adjacent on the aromatic ring and will exhibit ortho-coupling, resulting in two distinct doublets with a coupling constant (J) of approximately 8-9 Hz.
-
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Rationale |
| C3 | 90 - 100 | Attached to Bromine (C-Br) |
| C5 | 105 - 115 | Shielded by adjacent amino group |
| C4 | 138 - 145 | Deshielded relative to C5 |
| C2, C6 | 155 - 165 | Attached to Amino groups (C-N) |
Interpretation and Rationale
The chemical shifts are predicted based on established substituent effects in pyridine rings.[3]
-
C2 & C6: These carbons are directly attached to the highly electron-donating amino groups, causing them to be significantly deshielded and appear furthest downfield. They are expected to have very similar chemical shifts.
-
C3: The carbon atom bearing the bromine (C3) will be found at a relatively upfield position for a carbon attached to a halogen in an aromatic system, due to the strong shielding effects of the adjacent amino groups.
-
C5 & C4: C5 is adjacent to an amino group and will be more shielded (further upfield) than C4. C4 is primarily influenced by its position relative to the nitrogen atom and the two amino groups. Quaternary carbons, like C2, C3, and C6, often show lower intensity peaks compared to carbons with attached protons (C4, C5).[4]
Caption: Predicted ¹³C NMR chemical shift regions for this compound.
Standard ¹³C NMR Acquisition Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrument Setup: Use a standard 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. It is particularly useful for identifying the presence of N-H and C=N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Strong, two bands |
| 3200 - 3000 | Aromatic C-H Stretch | Medium |
| 1640 - 1580 | N-H Bend (Scissoring) / C=C & C=N Ring Stretch | Strong |
| 1550 - 1450 | C=C & C=N Ring Stretch | Medium-Strong |
| 1300 - 1200 | C-N Stretch | Medium |
| 800 - 700 | C-H Out-of-plane Bend | Strong |
| 600 - 500 | C-Br Stretch | Medium |
Interpretation and Rationale
-
N-H Stretching: The most prominent feature will be the N-H stretching bands of the primary amine groups. Two distinct bands are expected: one for the asymmetric stretch and one for the symmetric stretch.[5]
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1640-1450 cm⁻¹ region. These are often complex and coupled with the N-H bending vibration.
-
C-Br Stretch: The carbon-bromine stretch is expected in the fingerprint region at lower wavenumbers.
Standard IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and lower the pressure arm to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added for a good quality spectrum.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum Data
-
Molecular Formula: C₅H₆BrN₃
-
Molecular Weight: 188.03 g/mol (using most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N).[1]
-
Predicted Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of bromine.
-
m/z ≈ 187: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z ≈ 189: Corresponding to the molecule containing the ⁸¹Br isotope.
-
-
Isotopic Pattern: The relative abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1. Therefore, the M⁺ and M+2 peaks (at m/z 187 and 189) will have nearly equal intensity, which is a definitive signature for a monobrominated compound.[6]
-
Key Fragments (Predicted):
-
m/z ≈ 108 [M-Br]⁺: Loss of the bromine radical.
-
m/z ≈ 81 [M-Br-HCN]⁺: Subsequent loss of hydrogen cyanide from the pyridine ring.
-
Sources
3-Bromopyridine-2,6-diamine structural analysis
An In-depth Technical Guide to the Structural Analysis of 3-Bromopyridine-2,6-diamine
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two electron-donating amino groups and an electron-withdrawing bromine atom on an electron-deficient pyridine ring imparts a distinct reactivity profile, making it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for predicting its chemical behavior and designing targeted molecular architectures. This guide provides a detailed exploration of the analytical methodologies employed for the structural elucidation of this compound, offering field-proven insights into data interpretation, experimental design, and the causal relationships between molecular structure and spectroscopic output.
Introduction: The Strategic Importance of the Diaminopyridine Scaffold
Pyridine and its derivatives are foundational scaffolds in drug discovery, present in a multitude of FDA-approved therapeutics.[1][2][3] The pyridine ring's poor basicity can enhance the water solubility of potential drug candidates, a critical physicochemical property.[3][4] The 2,6-diaminopyridine motif, in particular, is a privileged structure. The two amino groups provide key hydrogen bond donor and acceptor sites, enabling potent interactions with biological targets such as protein kinases, which are frequently dysregulated in diseases like cancer.
This compound (C₅H₆BrN₃, MW: 188.03 g/mol ) emerges as a particularly versatile building block.[5][6] The bromine atom at the 3-position serves as a crucial synthetic handle for post-synthetic modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies in drug development programs.[7] Therefore, rigorous structural verification of this intermediate is not merely a quality control step but a critical prerequisite for the logical and efficient design of new chemical entities.
Caption: Chemical structure of this compound.
Core Structural Elucidation: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. A self-validating system of characterization relies on the synergistic use of several spectroscopic and spectrometric methods. The primary techniques for a molecule like this compound are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For absolute structural confirmation, single-crystal X-ray diffraction is the definitive method.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate the following key signals:
-
Amine Protons (-NH₂): Two broad singlets are expected, one for each amino group. Their chemical shift can be highly variable (typically δ 4.0-6.0 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding. These peaks often disappear or shift upon a D₂O shake, a classic test for labile protons.
-
Aromatic Protons (-CH): The pyridine ring contains two protons. Due to the unsymmetrical substitution, they are chemically non-equivalent. We expect two doublets in the aromatic region (typically δ 6.0-8.0 ppm). The coupling constant between them (³JHH) would be characteristic of ortho-coupling in a pyridine ring.
The ¹³C NMR spectrum indicates the number of unique carbon environments. Given the molecule's asymmetry, five distinct signals are expected for the five carbons of the pyridine ring.
-
C-NH₂ Carbons (C2, C6): These carbons are shielded by the electron-donating amino groups and will appear at higher field (lower ppm) compared to unsubstituted pyridine carbons.
-
C-Br Carbon (C3): The bromine atom has a moderate deshielding effect.
-
CH Carbons (C4, C5): These will appear in the typical aromatic carbon region, with their precise shifts influenced by the adjacent substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Key expected vibrational frequencies include:
-
N-H Stretching: Two or more sharp to medium bands in the 3200-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) groups. The presence of two bands is due to symmetric and asymmetric stretching modes.
-
C=C and C=N Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region are indicative of the pyridine ring's aromatic framework.
-
N-H Bending: A strong band around 1600-1650 cm⁻¹ (overlapping with ring stretches) is typical for the scissoring vibration of a primary amine.
-
C-Br Stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹, corresponds to the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.
The most critical feature in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by 2 mass units. For this molecule, we expect to see this characteristic pattern at m/z values corresponding to [C₅H₆⁷⁹BrN₃]⁺ and [C₅H₆⁸¹BrN₃]⁺. This isotopic signature is an unambiguous indicator of the presence of a single bromine atom.
Experimental Protocols and Data
Scientific integrity demands reproducible and verifiable methodologies. The following sections provide detailed protocols for key analytical techniques.
Data Summary Table
| Analytical Technique | Parameter | Expected Observation | Structural Inference |
| ¹H NMR | Chemical Shift (δ) | ~4.0-6.0 ppm (broad s, 4H); ~6.0-8.0 ppm (two d, 2H) | Presence of two -NH₂ groups and two distinct aromatic protons |
| ¹³C NMR | Number of Signals | 5 | Five non-equivalent carbons in the pyridine ring |
| FT-IR | Wavenumber (cm⁻¹) | 3200-3500 (N-H stretch); 1400-1650 (C=C/C=N stretch) | Confirms presence of primary amine and aromatic pyridine ring |
| Mass Spec (MS) | Molecular Ion (m/z) | M⁺ and M+2 peaks in ~1:1 ratio | Confirms molecular weight and presence of one bromine atom |
Protocol 1: NMR Sample Preparation (for solution-state NMR)
Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the compound and place it directly into the NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a clean Pasteur pipette. Causality Note: DMSO-d₆ is often a good choice for polar compounds with labile protons, as it can slow down the exchange rate of amine protons, leading to sharper signals.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Transfer & Analysis: Ensure the solution is clear and free of particulate matter. Wipe the outside of the tube clean before inserting it into the NMR spectrometer's spinner turbine.
Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)
Objective: To prepare a solid-state sample for FT-IR analysis, minimizing atmospheric interference.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr, ~200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Grinding KBr: Place the dry KBr into the agate mortar and grind it to a very fine, consistent powder. Trustworthiness Note: Using thoroughly dried KBr is critical to avoid a broad O-H absorption band from water, which can obscure the N-H stretching region.
-
Adding Sample: Add the small amount of the sample to the KBr in the mortar.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together for 1-2 minutes until the mixture is a homogenous, fine powder.
-
Pressing the Pellet: Transfer a portion of the powder to the pellet die. Assemble the press and apply high pressure (typically 8-10 tons) for several minutes.
-
Analysis: Carefully release the pressure and remove the die. A transparent or translucent KBr pellet containing the sample should be formed. Place the pellet in the spectrometer's sample holder for analysis.[9]
Synthesis, Reactivity, and Application in Drug Design
The structural features elucidated by the methods above directly inform the synthetic utility of this compound.
Caption: A plausible synthetic route to this compound.
The molecule's reactivity is dichotomous. The electron-rich nature endowed by the two amino groups makes the ring susceptible to further electrophilic attack. Conversely, the bromine atom is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a key partner in palladium-catalyzed cross-coupling reactions.
This latter reactivity is what makes the compound so valuable in drug discovery. It allows for the coupling of various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) at the 3-position, rapidly generating a library of diverse analogues for biological screening.
Caption: Role of this compound in diversity-oriented synthesis.
Conclusion
The structural analysis of this compound is a critical exercise for any researcher intending to use it as a synthetic intermediate. Through a combination of NMR, FT-IR, and Mass Spectrometry, a confident structural assignment can be made. This confidence is the foundation upon which logical and efficient drug design programs are built. The interplay of the amino and bromo substituents on the pyridine core creates a versatile platform, enabling the synthesis of complex molecules with tailored properties for interaction with a wide range of biological targets. The protocols and interpretive guidance provided herein serve as a robust framework for the successful characterization and utilization of this important chemical entity.
References
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Benchchem.
- Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Comparative Guide. Benchchem.
- 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
- SAFETY DATA SHEET - 5-Bromopyridine-2,3-diamine. Fisher Scientific.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health (NIH).
- SAFETY DATA SHEET - 3-Bromopyridine. Sigma-Aldrich.
- What is the synthesis and application of 3-Bromo-2,6-piperidinedione?. Guidechem.
- SAFETY DATA SHEET - 2-Bromo-3-hydroxypyridine. Fisher Scientific.
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- SAFETY DATA SHEET - 3-Bromopyridine. Fisher Scientific.
- Synthetic method of 3-bromopyridine. Google Patents.
- 3-Bromo-2,6-diaminopyridine. Santa Cruz Biotechnology.
- 2,6-DIAMINO-3-BROMOPYRIDINE. ChemicalBook.
- Supporting Information - Wiley-VCH 2007. Wiley Online Library.
- Synthetic method for 3-bromopyridine. Google Patents.
- 2,6-DIAMINO-3-BROMOPYRIDINE Product Description. ChemicalBook.
- 2,6-DIAMINO-3-BROMOPYRIDINE information. ChemicalBook.
- 3-Bromopyridine | C5H4BrN. PubChem.
- Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Benchchem.
- 6-Bromopyridine-2,3-diamine | C5H6BrN3. PubChem.
- A kind of preparation method of 3-bromopiperidine-2,6-dione. Google Patents.
- In-Depth Spectral Analysis of 3-Bromopiperidine-2,6-dione: A Technical Guide. Benchchem.
- 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.
- 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum. ChemicalBook.
- 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals.
- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. Benchchem.
- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- 2-Amino-3-bromopyridine 97. Sigma-Aldrich.
- 3-Bromopyridine. Tokyo Chemical Industry (India) Pvt. Ltd..
- 3-Amino-2,6-dibromopyridine. Pipzine Chemicals.
- 6-BROMOPYRIDINE-2,3-DIAMINE. ChemBK.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Press.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH).
- 3-Amino-6-bromopyridine 97. Sigma-Aldrich.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#: [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of substituted 2,6-diaminopyridines
An In-Depth Technical Guide to the Discovery and History of Substituted 2,6-Diaminopyridines
Authored by: Gemini, Senior Application Scientist
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Among its many derivatives, the substituted 2,6-diaminopyridine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for this versatile core. We will delve into its pivotal role in the development of landmark drugs, most notably the potassium channel opener Minoxidil, and examine its broader applications in modern drug discovery, from antimicrobial agents to kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important pharmacophore.
The Genesis of a Scaffold: Early Discovery and Synthesis
The story of 2,6-diaminopyridine begins not in a pharmaceutical lab, but in the realm of classical organic chemistry. Early synthetic efforts date back to the early 20th century, with one of the most foundational methods being the Chichibabin reaction . This reaction, first described for the amination of pyridine, involves the direct nucleophilic substitution of a hydrogen atom on the pyridine ring by an amide anion, typically from sodium amide (NaNH₂).[3][4]
Initial preparations involved reacting pyridine with sodium amide at high temperatures to yield 2-aminopyridine, which could then undergo a second amination to produce 2,6-diaminopyridine.[4] While historically significant, the Chichibabin reaction often suffers from harsh conditions and the formation of side products, limiting its utility for creating complex, substituted derivatives.[4] Early academic reports from the 1940s began to systematically document the synthesis of various derivatives, laying the groundwork for future medicinal chemistry explorations.
The conceptual framework for using such heterocyclic amines as therapeutic agents was significantly advanced by the work of George H. Hitchings' group in the late 1940s.[5] While their focus was on 2,4-diaminopyrimidines, their research established a critical principle: these scaffolds could act as nucleic acid antagonists by interfering with folic acid metabolism.[5] This discovery, which led to the development of the antibacterial trimethoprim and the antimalarial pyrimethamine, illuminated the potential of related diaminopyridine heterocycles as modulators of key biological pathways.
Evolution of Synthetic Strategies: From Brute Force to Precision
As the therapeutic potential of substituted 2,6-diaminopyridines became apparent, the need for more versatile and controlled synthetic methods grew. Modern approaches have largely shifted away from the Chichibabin reaction towards the functionalization of pre-existing pyridine rings, primarily through the amination of 2,6-dihalopyridines.
Catalytic Cross-Coupling: The Modern Workhorse
The most prevalent modern strategy involves the catalytic C-N cross-coupling of a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) with a desired amine. This approach offers precise control over the introduction of substituents.
-
Copper-Catalyzed Amination (Ullmann Condensation): This method provides a cost-effective and less immunotoxic alternative to palladium catalysis.[6] It is particularly effective for coupling with a wide range of amines.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This powerful reaction is highly versatile and allows for the formation of C-N bonds under relatively mild conditions, tolerating a broad scope of functional groups on both the amine and the pyridine core.
These reactions can be controlled to achieve either mono-amination, yielding a 2-halo-6-aminopyridine intermediate, or a subsequent di-amination to produce the symmetrically or asymmetrically substituted 2,6-diaminopyridine.[6] Furthermore, the advent of microwave-assisted synthesis has dramatically accelerated these processes, reducing reaction times from days to hours or even minutes.[6]
Representative Experimental Protocol: Microwave-Assisted Diamination
The following protocol, adapted from modern methodologies, illustrates a self-validating system for the synthesis of symmetrically substituted 2,6-diaminopyridines.[6]
Objective: To synthesize a N2,N6-disubstituted-2,6-diaminopyridine from 2,6-dibromopyridine.
Materials:
-
2,6-dibromopyridine (1.0 eq)
-
Substituted Amine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) or similar ligand (0.2 eq)
-
Solvent (e.g., Water or Dioxane)
-
Microwave synthesis vials
Procedure:
-
To a 10 mL microwave vial, add 2,6-dibromopyridine, the desired amine, K₂CO₃, CuI, and the ligand.
-
Add the solvent (e.g., 5 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 1-3 hours), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform a work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the pure substituted 2,6-diaminopyridine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Breakthroughs: The 2,6-Diaminopyridine Scaffold in Action
The versatility of the 2,6-diaminopyridine core is best illustrated by its incorporation into drugs targeting a wide range of diseases.
Minoxidil: A Serendipitous Journey to a Blockbuster Drug
The most famous molecule stemming from this chemical family is Minoxidil . Although technically a diaminopyrimidine derivative (2,4-diamino-6-piperidinopyrimidine 3-oxide), its discovery and mechanism are inextricably linked to the broader class of compounds and represent a landmark in pharmacology.[7][8]
-
Initial Development: Minoxidil was first synthesized in the 1970s and developed as a potent oral medication for severe, refractory hypertension.[8][9] Its antihypertensive effect stems from its activity as a powerful vasodilator.[7]
-
Mechanism of Action: Minoxidil is a prodrug. Its therapeutic activity requires metabolic conversion to its active form, minoxidil sulfate , a reaction catalyzed by the sulfotransferase enzyme SULT1A1. Minoxidil sulfate functions as a potassium channel opener .[10] Specifically, it activates ATP-sensitive potassium channels (KATP), leading to an efflux of K+ ions from the cell. This hyperpolarizes the cell membrane of vascular smooth muscle cells, preventing the influx of calcium and causing relaxation and vasodilation.[8]
-
The Serendipitous Discovery: A significant side effect observed in patients taking oral Minoxidil was hypertrichosis, or excessive hair growth.[8] This led to its revolutionary repositioning as a topical treatment for androgenic alopecia (pattern hair loss), for which it was FDA-approved and famously marketed as Rogaine®.[8][11] In hair follicles, its channel-opening activity is thought to increase the duration of the anagen (growth) phase of the hair cycle.[11]
Beyond Vasodilation: Diverse Biological Activities
The 2,6-diaminopyridine scaffold is far from a one-trick pony. Its unique structure has been exploited to develop compounds with a wide range of pharmacological effects.
| Therapeutic Area | Mechanism of Action / Target | Example Compound Class / Application |
| Antihypertensives | KATP Channel Opening | Derivatives related to Pinacidil and Minoxidil.[10][12] |
| Anticonvulsants | Modulation of Neuronal Excitability | Some K+ channel openers show anti-epileptic effects in preclinical models.[13] |
| Antibacterials | Dihydrofolate Reductase (DHFR) Inhibition | Inspired by diaminopyrimidines like trimethoprim.[5] The scaffold is actively explored for activity against MDR pathogens.[1] |
| Kinase Inhibition | ATP-Competitive Inhibition | The scaffold can serve as a hinge-binding motif. Derivatives have been designed as Type-II inhibitors of FLT3 for AML.[14] |
| Analgesics | Urinary Tract Analgesic | The scaffold is a core component of Phenazopyridine.[15] |
| Neurological Disorders | Nerve Growth Factor Enhancement | The core is used as a building block for neuroprotective therapies.[16][17] |
Structure-Activity Relationship (SAR) Insights: The biological activity of 2,6-diaminopyridine derivatives is highly tunable. SAR studies have shown that:
-
Substitutions on the Amino Groups (N2, N6): Altering the size, lipophilicity, and hydrogen-bonding capacity of these substituents is critical for target affinity and selectivity. For instance, in FLT3 inhibitors, specific aryl urea moieties were installed to target the DFG-out conformation of the kinase.[14]
-
Substitution on the Pyridine Ring (C3, C4, C5): Modifying the pyridine core itself can influence pharmacokinetic properties, metabolic stability, and potency.[2]
Conclusion and Future Outlook
The journey of the substituted 2,6-diaminopyridine scaffold is a testament to the power of chemical synthesis and medicinal chemistry. From its origins in classical organic reactions, it has evolved into a highly versatile and privileged core, giving rise to a blockbuster drug through serendipity and providing a foundation for the rational design of new therapeutic agents. Its ability to be readily modified through modern catalytic methods ensures its continued relevance.
Looking ahead, the focus will be on designing next-generation derivatives with enhanced selectivity and improved safety profiles. The scaffold's proven success as a hinge-binding motif in kinases, its potential in combating antimicrobial resistance, and its utility in neuroprotective strategies ensure that substituted 2,6-diaminopyridines will remain a fertile ground for discovery for years to come.
References
- Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (n.d.). ResearchGate.
- 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). PMC - NIH.
- Unlocking Potential: 2,6-Diaminopyridine in Pharma Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Minoxidil Interactions: What to Know Before Using This Hair Loss Medication. (n.d.). Hims.
- Minoxidil. (n.d.). Wikipedia.
- Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368.
- What interactions occur between minoxidil and other medications?. (2025, June 16). Dr.Oracle.
- Patel, P., Nessel, T. A., & Kumar, D. D. (2023, February 24). Minoxidil. StatPearls - NCBI Bookshelf.
- Minoxidil. (n.d.). DailyMed.
- Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129.
- Production of 2,6-diamino-pyridine. (n.d.). Google Patents.
- Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds. (n.d.). PubMed.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.
- Potassium channel opener. (n.d.). Wikipedia.
- Bernstein, J., Stearns, B., et al. (1947). Derivatives of 2,6-diaminopyridine. Journal of the American Chemical Society, 69(5), 1151-1158.
- Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (n.d.). MDPI.
- Potassium channel openers as potential therapeutic weapons in ion channel disease. (n.d.). PubMed.
- K(+)-channel openers suppress epileptiform activities induced by 4-aminopyridine in cultured rat hippocampal neurons. (2008, December 11). PubMed.
- Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Page loading... [guidechem.com]
- 4. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 5. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minoxidil - Wikipedia [en.wikipedia.org]
- 8. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minoxidil [dailymed.nlm.nih.gov]
- 10. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 11. hims.com [hims.com]
- 12. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K(+)-channel openers suppress epileptiform activities induced by 4-aminopyridine in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Characteristics of 3-Bromopyridine-2,6-diamine
This guide provides a comprehensive analysis of the physical characteristics of 3-Bromopyridine-2,6-diamine (CAS No. 54903-86-5), a key heterocyclic building block for researchers in medicinal chemistry and materials science. While primary experimental data for this specific isomer is not extensively reported in readily available literature, this document synthesizes information from suppliers, chemical databases, and detailed studies of closely related isomers to provide a robust and scientifically grounded overview. This approach, rooted in comparative structural analysis, offers valuable, actionable insights for laboratory work.
Molecular Identity and Core Properties
This compound is a substituted pyridine ring, an aromatic heterocycle whose derivatives are foundational in numerous pharmaceutical agents and functional materials. The strategic placement of two electron-donating amino groups and one electron-withdrawing bromo group creates a molecule with distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | This compound | Synchem[1] |
| Synonyms | 2,6-Diamino-3-bromopyridine | Synchem[1] |
| CAS Number | 54903-86-5 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₅H₆BrN₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 188.03 g/mol | Santa Cruz Biotechnology[2] |
Physical State and Thermal Properties
Appearance and Physical Form
Direct descriptions of this compound's appearance are not consistently published. However, based on the physical state of its parent molecule and closely related isomers, it is predicted to be a solid at standard temperature and pressure. 2,6-Diaminopyridine, the unbrominated parent compound, is typically a beige to dark brown crystalline powder or flakes.[3] The introduction of a bromine atom is unlikely to alter the solid state.
Melting Point: An Empirical Estimation
A definitive, experimentally verified melting point for this compound is not available in the cited literature. However, we can establish a probable range by examining its structural isomers. The melting point of a crystalline solid is dictated by the efficiency of its crystal lattice packing and the strength of its intermolecular forces, primarily hydrogen bonding in this case due to the two amino groups.
Comparative Melting Points of Related Diaminopyridines:
| Compound | Melting Point (°C) | Key Structural Difference |
| 2,6-Diaminopyridine | 117-122 | Parent molecule (no bromine) |
| 2,3-Diaminopyridine | 110-115 | Isomeric diamine positions |
The presence of the bulky bromine atom at the 3-position may disrupt the crystal packing symmetry compared to the parent 2,6-diaminopyridine, potentially leading to a different melting point. It is reasonable to hypothesize that the melting point will be in a similar range, but experimental verification is essential.
Solubility Profile
The solubility of this compound is governed by the interplay of its polar amino groups and the more nonpolar bromopyridine core.
-
Polar Protic Solvents (e.g., Water, Ethanol): The two amino groups are capable of acting as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as a hydrogen bond acceptor. This suggests at least moderate solubility in polar protic solvents. For reference, the parent 2,6-diaminopyridine has a water solubility of 9.9 g/100 mL at 20 °C.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at solvating polar molecules. These are common solvents for NMR analysis of such compounds.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be low in nonpolar solvents due to the compound's high polarity.
Causality in Solvent Selection: For researchers, this profile dictates that reactions are best conducted in polar aprotic solvents, while purification could potentially leverage solubility differences, perhaps by precipitating the product from a reaction mixture by adding a nonpolar anti-solvent.
Spectroscopic Characterization
While specific spectra for this compound are not available in the searched databases[5], we can predict the key features based on its structure. This predictive analysis is crucial for confirming the identity of a synthesized sample.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple and highly characteristic.
-
Aromatic Protons: The pyridine ring has two protons at the C4 and C5 positions. These will appear as two distinct doublets in the aromatic region (typically δ 6.0-8.5 ppm), coupled to each other (a so-called AX system). The electron-donating amino groups will shield these protons, shifting them upfield relative to pyridine itself.
-
Amine Protons (-NH₂): Two broad singlets are expected for the two amino groups. The chemical shift of these protons is highly variable and depends on solvent, concentration, and temperature. They can typically be found in a wide range (δ 4.0-6.0 ppm) and will exchange with D₂O.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.
-
C-Br (C3): The carbon directly attached to the bromine will be significantly influenced by the halogen's electronegativity and is expected at approximately δ 90-100 ppm.
-
C-NH₂ (C2, C6): The two carbons bonded to the amino groups will be strongly shielded and appear far upfield, typically in the δ 150-160 ppm range.
-
Aromatic C-H (C4, C5): The remaining two carbons will appear in the typical aromatic region (δ 100-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A prominent feature will be a pair of sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.
-
N-H Bending: A scissoring vibration for the amino groups is expected around 1600-1650 cm⁻¹, often overlapping with the ring stretches.
-
C-Br Stretching: A weaker band in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units. For this compound, peaks would be expected at m/z 187 and 189. This isotopic signature is a hallmark of a monobrominated compound.
Experimental Methodologies: A Validated Protocol
While a specific synthesis and characterization protocol for this compound was not found, the following section provides an exemplary, validated protocol for the characterization of a closely related isomer. This methodology, adapted from a procedure in Organic Syntheses for 2,3-diamino-5-bromopyridine[6], represents a gold standard for ensuring the purity and identity of such compounds.
Workflow for Physicochemical Characterization
Caption: General workflow for the characterization of a synthesized aminobromopyridine.
Step-by-Step Characterization Protocol
This protocol is a self-validating system; each step provides a piece of evidence that, when combined, confirms the structure and purity of the final compound.
-
Melting Point Determination:
-
Apparatus: Calibrated digital melting point apparatus (e.g., Thomas-Hoover or Büchi).
-
Procedure:
-
A small amount of the dried, purified solid is packed into a capillary tube to a depth of 2-3 mm.
-
The tube is placed in the apparatus.
-
The temperature is ramped quickly to ~20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.
-
The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
-
Causality & Trustworthiness: A sharp melting range (e.g., ≤ 2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
-
NMR Sample Preparation and Acquisition:
-
Solvent Choice: DMSO-d₆ is an excellent choice as it readily dissolves polar aminopyridines and its residual proton peak (δ ~2.50 ppm) does not typically interfere with aromatic or amine signals.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add ~0.6 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved. Gentle warming may be required.
-
Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
-
Causality & Trustworthiness: High-field NMR provides the resolution needed to confirm proton-proton couplings and definitively assign the structure. The combination of ¹H and ¹³C spectra confirms the carbon skeleton and substitution pattern.
-
-
FT-IR Sample Preparation and Acquisition:
-
Method Choice: A potassium bromide (KBr) pellet is a standard method for solid samples.
-
Procedure:
-
Thoroughly grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Acquire the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
-
Causality & Trustworthiness: This method confirms the presence of key functional groups (amines, aromatic ring) and provides a unique fingerprint for the compound, which can be compared against a reference if one becomes available.
-
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are dictated by a balance of hydrogen bonding capacity and the steric and electronic effects of its substituents. While a complete, experimentally verified dataset is sparse, a combination of data from related isomers and predictive spectroscopic analysis provides a strong foundation for its use in a research setting. The application of rigorous, validated characterization protocols, such as those outlined here, is paramount to ensuring the identity and purity of this and other novel chemical entities.
References
- Wiley-VCH. (2007). Supporting Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011.
- National Center for Biotechnology Information. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. In PubMed Central.
- National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. In PubChem.
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. In Organic Syntheses (Vol. 43, p. 22).
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- Inter Chem. (n.d.). Organic Chemistry.
- LookChem. (n.d.). Cas 141-86-6,2,6-Diaminopyridine.
Sources
An In-Depth Technical Guide to the Solubility of 3-Bromopyridine-2,6-diamine in Organic Solvents
Abstract
3-Bromopyridine-2,6-diamine is a pivotal molecular building block in contemporary medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic scaffolds with significant therapeutic potential. The successful synthesis, purification, and formulation of its derivatives are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility based on its unique molecular structure and provides a robust, validated experimental framework for its empirical determination. We present detailed protocols for both qualitative and quantitative solubility assessment, designed for researchers, chemists, and drug development professionals. The insights and methodologies contained herein are intended to empower scientists to make informed decisions on solvent selection, thereby accelerating research and development timelines.
Introduction to this compound
Chemical Identity and Structural Features
This compound is a substituted pyridine derivative with the following key identifiers:
-
Chemical Name: this compound
-
CAS Number: 54903-86-5[1]
-
Molecular Formula: C₅H₆BrN₃[1]
-
Molecular Weight: 188.03 g/mol [1]
Structure:
The molecule's structure is defined by a pyridine ring, which imparts aromaticity and a basic nitrogen atom. It is further functionalized with two primary amino groups (-NH₂) at positions 2 and 6, and a bromine atom at position 3. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its solubility behavior.
Significance in Medicinal Chemistry
The diamino-substituted pyridine core is a privileged scaffold in drug discovery. This compound, in particular, serves as a key intermediate in the synthesis of complex heterocyclic systems. Its adjacent amino groups are primed for cyclization reactions to form fused bicyclic structures like imidazo[4,5-b]pyridines. These structures are structural analogs of endogenous purines, allowing them to interact with a wide range of biological targets, including protein kinases and central nervous system receptors, making them valuable in the development of novel therapeutics for oncology and neurology.[2]
The Critical Role of Solubility in Pharmaceutical Development
A comprehensive understanding of a compound's solubility is non-negotiable in the pharmaceutical sciences for several reasons:
-
Reaction Kinetics: The choice of solvent directly impacts reaction rates and outcomes by ensuring reactants are in the same phase.
-
Purification: Solubility differences are the basis for purification techniques like crystallization, extraction, and chromatography.[3]
-
Formulation: For a compound to be developed into a drug, its solubility in various physiological and formulation-relevant media must be precisely characterized.
Theoretical Framework for Predicting Solubility
While empirical data is the gold standard, a robust theoretical analysis of the molecular structure allows for a strong predictive understanding of solubility.
Molecular Structure Analysis
The solubility of this compound is governed by the interplay of its functional groups:
-
Amino Groups (-NH₂): The two primary amines are the dominant functional groups influencing solubility. They are highly polar and can act as both hydrogen bond donors (via N-H) and acceptors (via the nitrogen lone pair). This capacity for extensive hydrogen bonding is the single most important factor for its solubility in polar, protic solvents. These groups also confer basic properties to the molecule.
-
Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is a strong hydrogen bond acceptor.
-
Bromine Atom (-Br): The electronegative bromine atom adds to the molecule's overall polarity and dipole moment. However, its larger size also increases London dispersion forces, which can enhance solubility in less polar solvents.
-
Overall Polarity: The combination of the polar pyridine ring and three highly polar substituents (two -NH₂ and one -Br) makes this compound a distinctly polar molecule.
The "Like Dissolves Like" Principle
The foundational principle of solubility states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] Applying this to this compound:
-
Polar Solvents will readily interact with the polar C-N, N-H, and C-Br bonds and the overall molecular dipole.
-
Protic Solvents (those containing -OH or -NH groups) will engage in strong hydrogen bonding with the compound's amino groups and pyridine nitrogen, leading to favorable dissolution.
-
Non-polar Solvents lack the ability to form strong interactions with the polar functional groups of the solute, making dissolution energetically unfavorable.
Predicted Solubility Profile
Based on the structural analysis, the following qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Extensive hydrogen bonding between the solvent's -OH groups and the solute's -NH₂ and pyridine nitrogen. Solubility in water may be limited by the hydrophobic contribution of the pyridine ring and bromine. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar solute. Lack of solvent H-bond donation is compensated by the solvent's high polarity. |
| Intermediate Polarity | THF, Ethyl Acetate, Dichloromethane | Low to Moderate | Some dipole-dipole interactions are possible, but the lack of strong hydrogen bonding limits solubility. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Insoluble | The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by weak solute-solvent interactions. |
| Aqueous Acid | 5% HCl | High | The basic amino groups will be protonated to form ammonium salts (R-NH₃⁺Cl⁻). These ionic salts are highly polar and readily soluble in water.[6][7] |
Experimental Protocol for Solubility Determination
This section provides a self-validating, step-by-step methodology for empirically determining the solubility of this compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from a simple qualitative test and progressing to a quantitative measurement for key solvents.
Caption: Experimental workflow for solubility assessment.
Materials and Reagents
-
This compound (solid)
-
Analytical balance
-
Vortex mixer
-
Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 1-dram vials)
-
Graduated pipettes or micropipettes
-
A range of organic solvents (analytical grade or higher)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Thermostatic shaker/incubator (for quantitative analysis)
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Step-by-Step Protocol for Qualitative Assessment
This initial screening provides a rapid overview of solubility across a range of solvents.[6][7]
-
Preparation: Place approximately 5 mg of this compound into a small, labeled test tube or vial. The exact mass is not critical, but consistency is key.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Allow the mixture to stand for a moment and visually inspect.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the observation for the solvent.
-
Repeat: Repeat steps 1-5 for each solvent to be tested.
Step-by-Step Protocol for Quantitative Determination (Shake-Flask Method)
This method is considered a gold standard for determining equilibrium solubility.[4]
-
Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, remove the vial and let it stand at the same constant temperature to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Analysis: Determine the concentration of the solute in the filtered aliquot. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.
-
Spectroscopic Analysis: If the compound has a known extinction coefficient, dilute the aliquot and measure its absorbance using UV-Vis spectroscopy.
-
Chromatographic Analysis: Use a validated HPLC method to determine the concentration against a standard curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
Data Presentation and Analysis
For clarity and comparative purposes, experimental results should be tabulated. The following tables serve as templates for reporting your findings.
Table 1: Qualitative Solubility of this compound at 25 °C (This is a template for reporting experimental results)
| Solvent | Solvent Class | Observation (Soluble / Sparingly Soluble / Insoluble) |
|---|---|---|
| Water | Polar Protic | |
| Methanol | Polar Protic | |
| Ethanol | Polar Protic | |
| Acetonitrile | Polar Aprotic | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |
| Dichloromethane (DCM) | Intermediate Polarity | |
| Ethyl Acetate | Intermediate Polarity | |
| Tetrahydrofuran (THF) | Intermediate Polarity | |
| Toluene | Non-polar | |
| Hexanes | Non-polar |
| 5% Aqueous HCl | Aqueous Acid | |
Table 2: Quantitative Solubility of this compound at 25 °C (This is a template for reporting experimental results)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|
| e.g., Methanol | ||
| e.g., Acetonitrile | ||
| e.g., Water | ||
| e.g., Dichloromethane |
| e.g., 5% Aqueous HCl | | |
Practical Implications and Troubleshooting
-
Solvent Selection for Reactions: For reactions involving this compound, polar aprotic solvents like DMF or DMSO are often excellent choices as they are predicted to provide high solubility without interfering with reactions via active protons.
-
Crystallization and Purification: A good solvent system for crystallization involves finding a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of solvents, such as Ethanol/Water or DCM/Hexane, might be required to achieve optimal results.
-
Troubleshooting:
-
Slow Dissolution: Some compounds dissolve slowly. Ensure adequate mixing time. Gentle heating can be used to increase the rate of dissolution, but be aware that it also increases the final solubility.
-
Supersaturation: When cooling a solution for crystallization, a supersaturated solution may form without precipitation. This can be resolved by "scratching" the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.
-
Conclusion
The solubility of this compound is dictated by its highly polar nature, conferred by two primary amino groups and a pyridine ring. It is predicted to be highly soluble in polar protic and aprotic organic solvents and largely insoluble in non-polar solvents. Its basicity ensures high solubility in aqueous acids through salt formation. While these theoretical predictions provide a strong foundation, empirical determination is essential for precision in research and development. The validated experimental protocols detailed in this guide offer a reliable framework for scientists to generate accurate and reproducible solubility data, enabling informed solvent selection and accelerating the journey from chemical synthesis to therapeutic application.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry.
- Unknown. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Bromo-2,6-diaminopyridine.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.
Sources
An In-depth Technical Guide to the Safe Handling of 3-Bromopyridine-2,6-diamine
This document provides a comprehensive guide to the safety and handling precautions for 3-Bromopyridine-2,6-diamine (CAS No. 54903-86-5). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them. Given that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, this guide is built upon the precautionary principle. It synthesizes available supplier data with an expert analysis of structurally similar compounds to establish a robust framework for safe laboratory conduct.
Section 1: Compound Identification and Hazard Summary
This compound is a substituted pyridine derivative used in chemical synthesis.[1][2] Its specific toxicological properties have not been fully investigated.[3] However, based on available data from chemical suppliers and the known hazards of analogous structures, a conservative hazard profile can be established.[4]
Table 1: Chemical Identity and GHS Classification
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 54903-86-5 | [5] |
| Molecular Formula | C₅H₆BrN₃ | [5] |
| Molecular Weight | 188.03 g/mol | [5] |
| GHS Pictogram | [4] | |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH320: Causes eye irritation | [4] |
| Precautionary Statements | P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P321, P330, P332+P317, P337+P313, P362, P501 | [4] |
Note: GHS classification is based on limited supplier data. A more stringent approach is recommended pending comprehensive toxicological studies.
Section 2: Detailed Hazard Analysis
The causality behind the assigned hazard statements stems from the chemical nature of the molecule. The pyridine ring and its functional groups (amino and bromo groups) contribute to its reactivity and biological activity.
-
Acute Oral Toxicity (H302 - Harmful if swallowed): Aminopyridines as a class are known to be acutely toxic.[6] They can be readily absorbed through the gastrointestinal tract and are known to be widely distributed in the body, potentially acting as CNS depressants.[6][7] The primary mechanism of toxicity for some aminopyridines involves blocking potassium (K+) channels, which can lead to severe neurological effects.[6]
-
Skin Irritation (H315 - Causes skin irritation): Aromatic amines and halogenated pyridines are frequently cited as skin irritants.[3] Prolonged contact can defat the skin, leading to dermatitis.[8] The basic nature of the amino groups can disrupt the skin's acid mantle, causing irritation.
-
Eye Irritation (H320 - Causes serious eye irritation): As with skin irritation, the chemical nature of the compound makes it a likely irritant to the sensitive mucosal tissues of the eyes.[3] Direct contact with the solid or its dust can cause significant irritation and potential damage.
-
Inferred Respiratory Irritation: Many substituted pyridines, including 3-bromopyridine and 2,3-diaminopyridine, are classified with H335 (May cause respiratory irritation).[3] It is prudent to assume that this compound, as a fine solid, poses a similar risk. Inhalation of dust may irritate the respiratory tract.[3]
-
Potential for Higher Toxicity: It is critical to note that closely related compounds like 2,3-diaminopyridine are classified as H301 (Toxic if swallowed), a more severe classification than H302. Given the data gap for the target compound, handling procedures should reflect this potential for higher toxicity.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. This begins with engineering controls as the primary barrier, supplemented by rigorous use of personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory should be well-ventilated, with eyewash stations and safety showers readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a conservative risk assessment that assumes the compound is highly toxic.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[8] Due to the significant irritation potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned and the sleeves are not rolled up.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask or higher) should be used.
Section 4: Safe Handling, Storage, and Incompatibility
Experimental Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound, emphasizing the precautionary principle due to incomplete safety data.
Caption: Precautionary workflow for handling chemicals with limited safety data.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The storage location should be away from heat, sparks, and open flames.[3]
-
Segregation: Store away from incompatible materials.
Incompatible Materials
-
Strong Oxidizing Agents: Aromatic amines can react violently with strong oxidizing agents.
-
Strong Acids and Bases: As a basic compound, it will react exothermically with strong acids.[3]
Section 5: Emergency and First-Aid Procedures
Immediate action is critical in the event of exposure. Always show this safety guide to attending medical personnel.
-
If Inhaled: Move the victim to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested the chemical.[6] Seek immediate medical attention.
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4]
-
In Case of Eye Contact: Immediately rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Rinse mouth with water.[4] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[3]
Section 6: Spill Management and Waste Disposal
Accidental Release Measures
-
Small Spills:
-
Ensure adequate ventilation and wear all required PPE.
-
Avoid dust formation.
-
Gently sweep up the spilled solid using an inert absorbent material (e.g., sand, vermiculite).[8]
-
Collect the material in a suitable, closed container for disposal.
-
Wash the spill site after material pickup is complete.
-
-
Large Spills: Evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal
All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Contact your EHS office or a licensed hazardous waste disposal company for pickup and disposal.
References
- Arctom Scientific. This compound - 97% (CAS No. 54903-86-5). Arctom.
- U.S. Environmental Protection Agency (EPA). Aminopyridines. EPA.
- Girard, A. et al. (2006). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
- PubMed. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed, 2022.
- ATSDR. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. arctomsci.com [arctomsci.com]
- 3. scbt.com [scbt.com]
- 4. epa.gov [epa.gov]
- 5. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Thermochemical Properties of 3-Bromopyridine-2,6-diamine
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical properties of 3-Bromopyridine-2,6-diamine. While specific experimental data for this compound is not extensively documented in public literature, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines state-of-the-art experimental techniques and computational methodologies required for a thorough thermochemical characterization. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide covers differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry, supplemented by in silico computational approaches, to provide a holistic understanding of the material's thermal stability, energetic properties, and safety profile.
Introduction: The Significance of this compound
This compound (C₅H₆BrN₃, Molar Mass: 188.03 g/mol ) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] The presence of amino and bromo functional groups on the pyridine ring imparts a unique electronic and structural profile, making it a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications.
Understanding the thermochemical properties of such a compound is paramount for several reasons:
-
Process Safety and Hazard Analysis: Knowledge of decomposition temperature, thermal stability, and energy of combustion is critical for safe handling, storage, and scale-up in synthetic processes.
-
Drug Development: The thermodynamic stability and solubility of an active pharmaceutical ingredient (API) are influenced by its crystal lattice energy and enthalpy of fusion, properties that can be derived from thermochemical data.
-
Computational Modeling: Experimental thermochemical data, such as the gas-phase enthalpy of formation, serve as a crucial benchmark for validating and refining computational models used in drug design and materials discovery.[3]
This guide provides the necessary theoretical foundation and practical, step-by-step protocols to empower researchers to determine these critical thermochemical parameters.
Physicochemical Identity
A foundational step in any thermochemical analysis is the unambiguous identification and characterization of the subject compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2,6-Diamino-3-bromopyridine | [1][4] |
| CAS Number | 54903-86-5 | |
| Molecular Formula | C₅H₆BrN₃ | |
| Molecular Weight | 188.03 g/mol |
Note: Properties such as melting point, boiling point, and density must be determined experimentally as reliable literature values are not available.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive thermochemical profile. The following sections detail the core experimental workflows.
Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)
Principle of the Technique: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] It is a cornerstone technique for identifying thermal events such as melting, crystallization, glass transitions, and decomposition, and for quantifying the enthalpy changes associated with these processes.[6][7]
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) covering the expected temperature range of interest.
-
Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a constant flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.[7]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a controlled heating rate of 10 °C/min. This initial scan will provide the melting point (Tₘ) and enthalpy of fusion (ΔHfus).
-
Hold isothermally for 2 minutes.
-
Cool the sample back to 25 °C at 10 °C/min.
-
Heat the sample a second time under the same conditions to observe any changes in thermal behavior after the initial melt, which can reveal information about sample purity or polymorphism.[8]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Causality and Trustworthiness: Using a high-purity sample and a controlled inert atmosphere is critical. The second heating cycle serves as a self-validation step; a significant change in the melting profile could indicate thermal decomposition during the first scan, invalidating the initial data.
Visualization of DSC Workflow:
Caption: Workflow for DSC analysis.
Thermal Decomposition Profile by Thermogravimetric Analysis (TGA)
Principle of the Technique: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is invaluable for determining the thermal stability, decomposition temperatures, and composition of materials.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere. This is crucial to distinguish thermal decomposition from oxidative processes.[10]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to an upper limit where complete decomposition is expected (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve (thermogram).
-
Calculate the first derivative of the TGA curve (the DTG curve) to precisely identify the temperatures of maximum mass loss rates.
-
The onset temperature of decomposition is a key indicator of thermal stability. The mass loss percentage at each stage can provide insights into the decomposition mechanism (e.g., loss of a bromine atom followed by fragmentation of the pyridine ring).[9]
-
Causality and Trustworthiness: The choice of a constant heating rate ensures that the decomposition profile is reproducible. Analyzing the evolved gases using a coupled mass spectrometer (TGA-MS) would provide definitive validation of the proposed decomposition pathways by identifying the molecular fragments as they are lost.
Visualization of TGA Workflow:
Caption: Workflow for TGA analysis.
Enthalpy of Formation by Combustion Calorimetry
Principle of the Technique: Static bomb combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation (ΔfH°ₘ) of organic compounds.[11] The sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is measured by the temperature rise of the surrounding water bath.
Experimental Protocol: Combustion Calorimetry of this compound
-
Sample Preparation:
-
Press approximately 0.5-1.0 g of the crystalline sample into a pellet.
-
Accurately weigh the pellet and place it in a silica crucible.
-
Attach a cotton fuse of known mass and combustion energy, ensuring it makes contact with the sample.
-
-
Bomb Assembly:
-
Place the crucible in the bomb head.
-
Add a small, precise amount of distilled water (e.g., 1 mL) to the bomb to ensure all combustion products are in their standard states.
-
Seal the bomb and pressurize it with high-purity oxygen to approximately 3 MPa.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter's water bath.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample via the fuse and record the temperature change of the water bath with high precision over time.
-
-
Data Analysis and Calculation:
-
The total energy change is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid).
-
Corrections are applied for the combustion of the fuse and the formation of nitric acid and hydrobromic acid in the bomb washings.
-
The standard specific energy of combustion (Δc u°) is calculated.
-
Using the specific energy of combustion, the molar mass, and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr), the standard molar enthalpy of formation in the solid state (ΔfH°ₘ(cr)) is derived using Hess's Law.
-
Causality and Trustworthiness: The high-pressure oxygen ensures complete combustion, which is a prerequisite for accurate results. Analysis of the final bomb contents for unburned carbon or carbon monoxide validates the completeness of the reaction. The use of a certified standard for calibration ensures the traceability and accuracy of the energy equivalent of the calorimeter.
Visualization of Combustion Calorimetry Workflow:
Caption: Workflow for Combustion Calorimetry.
Computational Thermochemistry: An In Silico Pathway
When experimental data is scarce or difficult to obtain, computational chemistry provides a powerful tool for predicting thermochemical properties.[3] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[12]
Principle of the Approach: Computational methods calculate the total electronic energy of a molecule. By using appropriate isodesmic or homodesmotic reactions, where the number and types of bonds are conserved, the enthalpy of formation of the target molecule can be derived with high accuracy due to the cancellation of systematic errors.[13][14]
Computational Protocol: DFT Calculation of Gas-Phase Enthalpy of Formation
-
Structure Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12] The absence of imaginary frequencies confirms a true energy minimum.
-
-
Reaction Selection:
-
Construct a balanced isodesmic reaction. For example: this compound + Benzene → 3-Bromopyridine + Aniline
-
This reaction conserves the pyridine ring, the C-Br bond, and the C-NH₂ bonds, minimizing computational error.
-
-
Energy Calculation:
-
Perform geometry optimization and frequency calculations for all molecules in the selected reaction (reactant and products) using the same level of theory.
-
-
Enthalpy Calculation:
-
Calculate the reaction enthalpy (ΔrH°) at 298.15 K from the computed total electronic energies and thermal corrections.
-
Rearrange the equation to solve for the enthalpy of formation of the target molecule: ΔfH°(target) = [ΔfH°(product1) + ΔfH°(product2)] - ΔfH°(reactant2) - ΔrH°
-
Use well-established experimental gas-phase enthalpies of formation for the other species in the reaction (e.g., from the NIST Chemistry WebBook).[15][16]
-
Causality and Trustworthiness: The validity of the computational result hinges on the choice of the theoretical method and the isodesmic reaction. The accuracy of the prediction can be cross-validated by comparing calculated values for known related compounds (like 3-bromopyridine) with their experimental values from databases like the NIST WebBook.[17][18]
Visualization of Computational Workflow:
Caption: Workflow for Computational Thermochemistry.
Summary of Key Thermochemical Parameters
The following table should be used to summarize the data obtained from the experimental and computational studies described above.
| Parameter | Symbol | Method | Value | Units |
| Melting Temperature | Tₘ | DSC | To be determined | °C or K |
| Enthalpy of Fusion | ΔHfus | DSC | To be determined | kJ·mol⁻¹ |
| Decomposition Onset | Td | TGA | To be determined | °C or K |
| Std. Enthalpy of Combustion (solid) | ΔcH°ₘ(cr) | Bomb Calorimetry | To be determined | kJ·mol⁻¹ |
| Std. Enthalpy of Formation (solid) | ΔfH°ₘ(cr) | Bomb Calorimetry | To be determined | kJ·mol⁻¹ |
| Std. Enthalpy of Sublimation | ΔsubH°ₘ | Calvet/GC | To be determined | kJ·mol⁻¹ |
| Std. Enthalpy of Formation (gas) | ΔfH°ₘ(g) | Experimental | To be determined | kJ·mol⁻¹ |
| Std. Enthalpy of Formation (gas) | ΔfH°ₘ(g) | Computational | To be determined | kJ·mol⁻¹ |
Conclusion
A thorough understanding of the thermochemical properties of this compound is essential for its safe and effective application in research and development. This guide provides a robust, multi-faceted strategy for characterizing its thermal behavior and energetic landscape. By integrating experimental techniques like DSC, TGA, and combustion calorimetry with predictive computational chemistry, researchers can generate the high-quality, reliable data needed to advance their work. The emphasis on procedural logic, self-validation, and authoritative methods ensures that the data obtained will be both accurate and defensible, forming a solid foundation for future innovation.
References
- McCullough, J. P., et al. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment. J. Am. Chem. Soc., 79.
- Rocha, M. A. A., et al. (2011). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A, 115(33), 9249-9258.
- Hardy, A. S., & Toste, F. D. (2011). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry, 76(23), 9747-9754.
- NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- Plesu, N., et al. (2015). Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditions. Journal of the University of Chemical Technology and Metallurgy, 50(4), 421-427.
- Wikipedia. 3-Bromopyridine.
- NIST. (n.d.). Pyridine, 3-bromo- (Mass Spectrum). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- Roy, P., et al. (2023). Prediction of Thermogravimetric Data in Bromine Captured from Brominated Flame Retardants (BFRs) in e-Waste Treatment Using Machine Learning Approaches. Journal of Chemical Information and Modeling, 63(9), 2736-2747.
- Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2, 1.
- ResearchGate. (n.d.). Thermogravimetric analysis of aromatic boronic acids for potential flame retardant applications.
- ResearchGate. (n.d.). DSC curve in a nitrogen atmosphere with a heating rate of 5 K·min–1.
- NIST. (n.d.). Pyridine, 3-bromo- (Notes). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- PubChem. NIST Chemistry WebBook.
- ChemBK. 6-BROMOPYRIDINE-2,3-DIAMINE.
- PubChem. 3-Bromopyridine.
- Demirel, G., & Koster, K. L. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Analytical & Bioanalytical Techniques, 7(5).
- Wikipedia. Differential scanning calorimetry.
- Particle Technology Labs. Differential Scanning Calorimetry.
- NIST. NIST Chemistry WebBook.
- Hietala, S., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
- PubChem. Pyridine.
- Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670.
- Google Patents. (2014). Synthetic method for 3-bromopyridine. CN104130183A.
- Ribeiro da Silva, M. A. V., Matos, M. R., & Amaral, L. M. P. F. (1997). Standard molar enthalpies of formation of 2- and 3-bromopyridine and of 2,5- and 2,6-dibromopyridine. The Journal of Chemical Thermodynamics, 29(12), 1545-1551.
- PubChem. 6-Bromopyridine-2,3-diamine.
- Widmann, G., & Scherrer, O. (1990). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 67(10), A256.
- Smith, M. K., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5518.
- The Journal of Organic Chemistry. Browse by Subject.
- Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
- Organic Syntheses. 2,3-diaminopyridine.
- de Farias, R. F. (2017). Thermochemistry of Platinum Fluorides: A Computational Study. Chemistry Research Journal, 2(2), 73-78.
Sources
- 1. synchem.de [synchem.de]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#: [amp.chemicalbook.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. particletechlabs.com [particletechlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 16. NIST Chemistry WebBook [webbook.nist.gov]
- 17. Pyridine, 3-bromo- [webbook.nist.gov]
- 18. Pyridine, 3-bromo- [webbook.nist.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromopyridine-2,6-diamine: A Prospective Study for Drug Discovery
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the elucidation and analysis of the single-crystal X-ray structure of 3-Bromopyridine-2,6-diamine. The structural insights derived from this analysis are pivotal for understanding its solid-state properties and its potential as a scaffold in drug design, particularly in developing novel kinase inhibitors and other therapeutic agents.[1][2][3] This document outlines a prospective experimental workflow, grounded in established methodologies and informed by the crystallographic data of analogous structures.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with substituted pyridines forming the core of numerous therapeutic agents.[4] The specific compound, this compound (Molecular Formula: C₅H₆BrN₃, Molecular Weight: 188.03 g/mol ), presents a unique combination of functional groups that are highly attractive for creating diverse chemical libraries.[5][6][7][8] The two amino groups at positions 2 and 6 can act as hydrogen bond donors and acceptors, while the bromine atom at position 3 serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of various molecular fragments.[2] Furthermore, the bromine atom can participate in halogen bonding, a significant non-covalent interaction increasingly exploited in crystal engineering and drug design.[9][10]
A definitive crystal structure analysis is paramount. It provides precise, three-dimensional coordinates of each atom, revealing crucial details about molecular conformation, bond lengths, bond angles, and, most importantly, the intricate network of intermolecular interactions that govern the crystal packing. This knowledge is indispensable for understanding physicochemical properties such as solubility, stability, and polymorphism, all of which are critical factors in drug development.
Synthesis and Crystallization: A Proposed Pathway
Proposed Synthesis of this compound
The direct bromination of 2,6-diaminopyridine is the most direct approach. The amino groups are strongly activating and ortho-, para-directing. Therefore, the bromine is expected to substitute at the 3 and 5 positions. To achieve mono-bromination at the 3-position, careful control of reaction conditions is essential.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2,6-diaminopyridine in a suitable solvent such as acetic acid.
-
Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of one equivalent of bromine (Br₂) dissolved in acetic acid dropwise with vigorous stirring. Maintaining a low temperature is critical to control the reaction's exothermicity and selectivity.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the formation of the desired mono-brominated product and minimize the formation of di-brominated byproducts.
-
Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base, such as sodium hydroxide, to precipitate the crude product.
-
Purification: Filter the crude product and purify it by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure this compound.
Diagram of Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Crystallization for Single-Crystal X-ray Diffraction
Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is often a successful first approach.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Single-Crystal X-ray Diffraction Analysis: The Definitive Structural Elucidation
Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the crystal structure.[13]
Workflow for Crystal Structure Determination
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.
-
Validation: The final structure is validated using tools like PLATON and submitted to a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for a deposition number.[14][15][16]
Prospective Analysis of the Crystal Structure: Key Intermolecular Interactions
Based on the crystal structures of related compounds like 3-Bromopyridin-2-amine and various diaminopyridines, we can anticipate the key intermolecular interactions that will likely govern the crystal packing of this compound.[9][17][18][19]
Hydrogen Bonding
The two amino groups and the pyridine nitrogen are potent hydrogen bond donors and acceptors. It is highly probable that the structure will feature extensive N-H···N hydrogen bonds.[9][17] These interactions could lead to the formation of robust supramolecular synthons, such as dimers or chains, which are common in aminopyridine structures.[9][18]
| Interaction Type | Donor | Acceptor | Expected Significance |
| Hydrogen Bond | Amino N-H | Pyridine N | High |
| Hydrogen Bond | Amino N-H | Amino N | Moderate |
| Hydrogen Bond | Amino N-H | Bromine (weak) | Possible, but less likely |
Halogen Bonding
The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.[9][10] The most likely halogen bond acceptor would be the pyridine nitrogen or one of the amino nitrogens. C-Br···N halogen bonds are a significant directional interaction that can influence crystal packing.[9]
π-π Stacking
The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[19][20] These interactions typically involve offset face-to-face or edge-to-face arrangements of the pyridine rings.
Hypothesized Supramolecular Assembly
Caption: Anticipated key intermolecular interactions in the crystal structure.
Conclusion and Future Outlook
This technical guide provides a prospective framework for the synthesis, crystallization, and comprehensive crystal structure analysis of this compound. The elucidation of its three-dimensional structure will provide invaluable data for drug development professionals. Understanding the precise molecular geometry and the dominant intermolecular interactions, including hydrogen and halogen bonding, will enable a more rational approach to designing new drug candidates with improved physicochemical properties. The structural data will serve as a critical foundation for structure-activity relationship (SAR) studies and for the computational modeling of its interactions with biological targets. The protocols and analyses presented herein are designed to be a self-validating system, ensuring a high degree of scientific integrity and providing a clear path forward for researchers in this field.
References
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- Haddad, S. F., et al. (2004). 3-Ammonio-2,6-dibromopyridine bromide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, E60, o1491–o1493.
- Fun, H.-K., et al. (2012). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2888.
- Mohan, S., et al. (2013). Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii). CrystEngComm, 15(31), 6146-6156.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Shishkina, S. V., et al. (2021). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Structural Chemistry, 32, 235–257.
- PubChem. 3-Bromopyridine. [Link]
- Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- Cherukuvada, S., et al. (2020).
- Wikipedia. 3-Bromopyridine. [Link]
- CCDC. Access Structures. [Link]
- CCDC.
- Pipzine Chemicals. 3-Amino-2,6-dibromopyridine. [Link]
- ChemBK. 6-BROMOPYRIDINE-2,3-DIAMINE. [Link]
- PubChem. 6-Bromopyridine-2,3-diamine. [Link]
- Zhang, L., et al. (2013). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(10), 2946-2949.
- Marasinghe, A. A., et al. (2023).
- CCDC.
- Google Patents. CN101029021A - Production of 2,6-diamino-pyridine.
- Katoh, T., et al. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3631-3635.
- Dey, A., et al. (2020). A new polymorph of 2,6-diaminopyridine. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1081-1087.
- Haddad, S. F., & Al-Far, R. H. (2003). 2,6-Diaminopyridinium bromide monohydrate. Acta Crystallographica Section E: Structure Reports Online, E59, o1444–o1446.
- PubChem. 2,6-Diaminopyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#: [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. synchem.de [synchem.de]
- 8. 2,6-DIAMINO-3-BROMOPYRIDINE [chemicalbook.com]
- 9. 3-Bromopyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 12. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Quantum Chemical Blueprint of 3-Bromopyridine-2,6-diamine: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of Computational Chemistry in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the integration of computational methods is no longer a novelty but a cornerstone of efficient and targeted drug design. Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), provide an unparalleled microscopic view of molecular systems. This allows researchers to predict, with remarkable accuracy, the electronic, structural, and spectroscopic properties of novel chemical entities before their synthesis.[1][2] This in-silico-first approach is pivotal for prioritizing candidates, optimizing lead compounds, and understanding complex biological interactions at the atomic level.[3][4]
This technical guide focuses on 3-Bromopyridine-2,6-diamine, a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5][6] The specific functionalization with two amino groups and a bromine atom imparts a unique electronic and steric profile, making it a molecule of significant interest for developing novel therapeutics, potentially as an inhibitor for targets like cyclin-dependent kinases.[7] By elucidating its quantum chemical properties, we can unlock a deeper understanding of its reactivity, stability, and potential intermolecular interactions, which are critical determinants of its bioactivity.
This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the theoretical framework and practical workflow for conducting a thorough computational analysis of this compound.
Foundational Strategy: The Computational Workflow
The logical flow of a quantum chemical investigation is paramount for generating reliable and reproducible data. The process begins with establishing the correct molecular structure and progresses through increasingly complex property calculations. Each step builds upon the last, forming a self-validating system where the accuracy of the initial geometry optimization dictates the quality of all subsequent results.
Caption: A validated workflow for quantum chemical analysis.
Experimental Protocol: The Core Calculations
The following protocols outline the essential steps for a comprehensive DFT-based analysis of this compound. The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted standard that provides a robust balance of accuracy and computational efficiency for organic molecules of this nature.[3][5]
Molecular Structure and Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Generation:
-
Define the molecule using its canonical SMILES string: C1=C(C(=NC(=C1)N)N)Br.
-
Import into a molecular modeling software package (e.g., GaussView, Avogadro).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a sensible starting structure.
-
-
Quantum Mechanical Optimization:
-
Submit the structure for geometry optimization using a quantum chemistry software package like Gaussian, ORCA, or Spartan.[4]
-
Methodology: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-validated for predicting the geometries of organic systems.[8]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution, including lone pairs and potential hydrogen bonding, due to its inclusion of diffuse (++) and polarization (d,p) functions.
-
Convergence Criteria: Use tight convergence criteria to ensure the geometry is fully optimized to a stationary point on the potential energy surface.
-
-
Validation via Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized coordinates.
-
Verification: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring further structural exploration.
-
Vibrational and Spectroscopic Analysis
Frequency calculations not only validate the geometry but also provide valuable spectroscopic data.
Protocol:
-
Data Extraction: From the validated frequency calculation output, extract the harmonic vibrational frequencies.
-
Scaling: Theoretical harmonic frequencies are systematically higher than experimental values. Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.[8]
-
Spectral Simulation: Use the scaled frequencies and calculated intensities (IR and Raman) to generate theoretical infrared and Raman spectra.
-
Mode Assignment: Analyze the vibrational modes to assign specific peaks in the spectra to corresponding molecular motions (e.g., N-H stretches, C-Br stretch, pyridine ring deformations). This detailed assignment is crucial for interpreting experimental spectra of the synthesized compound.[5][6]
Electronic and Reactivity Analysis
With a validated ground-state geometry, the electronic properties that govern the molecule's reactivity and intermolecular interactions can be calculated.
Protocol:
-
Frontier Molecular Orbitals (FMOs):
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO represents the region from which an electron is most likely to be donated (a nucleophilic center).
-
The LUMO represents the region most likely to accept an electron (an electrophilic center).
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[5][9]
-
-
Molecular Electrostatic Potential (MEP) Surface:
-
Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density surface.
-
Interpretation:
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen atoms of the amino groups and the pyridine ring. These are prime sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around the hydrogen atoms of the amino groups. These sites are susceptible to nucleophilic attack.
-
-
The MEP is an invaluable tool for predicting non-covalent interactions, including hydrogen bonding, which is fundamental to drug-receptor binding.[2]
-
Data Presentation: Key Computational Parameters
Quantitative data from these calculations should be organized for clarity and comparative analysis. The following tables present the expected outputs for this compound based on the described protocols.
Table 1: Predicted Molecular Properties (Note: These are theoretical values to be calculated using the B3LYP/6-311++G(d,p) level of theory.)
| Property | Predicted Value | Significance in Drug Design |
| Ground State Energy | Value in Hartrees | A measure of the molecule's thermodynamic stability. |
| Dipole Moment | Value in Debye | Indicates overall molecular polarity, affecting solubility and membrane permeability. |
| HOMO Energy | Value in eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Value in eV | Relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Value in eV | Correlates with chemical reactivity and kinetic stability. |
Table 2: Predicted Vibrational Frequencies (Selected Modes) (Note: Values are hypothetical and require calculation. Assignments are based on analogous compounds.)
| Predicted Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3400-3500 | N-H Asymmetric & Symmetric Stretch |
| ~3000-3100 | C-H Aromatic Stretch |
| ~1600-1650 | N-H Scissoring / C=C Ring Stretch |
| ~1400-1500 | C-N Stretch / Ring Deformation |
| ~500-600 | C-Br Stretch |
Visualization of Electronic Landscape
Visual representations are essential for interpreting complex electronic data. The MEP and FMOs provide an intuitive map of the molecule's reactive surface.
Caption: Interpreting the electronic properties of the molecule.
Conclusion and Future Directions
This guide has detailed a robust and validated computational workflow for the quantum chemical analysis of this compound. By systematically applying Density Functional Theory, researchers can generate a comprehensive dataset describing the molecule's geometry, stability, and electronic landscape. This information is not merely academic; it provides actionable intelligence for drug development. The calculated MEP and FMOs can directly inform the design of more potent analogues, predict metabolic liabilities, and provide the necessary atomic charges and parameters for subsequent molecular docking and molecular dynamics simulations. This foundational computational blueprint is the first step in rationally designing the next generation of pyridine-based therapeutics.
References
- Karpagam, J., Sundaraganesan, N., Kalaichelvan, S., & Sebastian, S. (2010). Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 502-512.
- Arjunan, V., Santhanam, R., & Mohan, S. (2006). Analysis of Vibrational Spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine Based on Density Functional Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.
- Al-Omair, M. A., Guesmi, H., Al-Mokhtar, M. A., Al-amri, A. M., & Al-Turkistany, M. A. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2635.
- Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary.
- Dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery.
- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Journal of Computer Science & Systems Biology.
- ResearchGate. (n.d.). LUMO-HOMO and MESP pictures of 2- bromo -3-hydroxy- 6-methylpyridine.
- ResearchGate. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica, 7(1), 55-61.
- Wang, L., et al. (2016). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Acta Pharmaceutica Sinica B, 6(1), 69-76.
Sources
- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [mdpi.com]
- 4. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 3-Bromopyridine-2,6-diamine
Abstract
3-Bromopyridine-2,6-diamine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional nature—comprising two nucleophilic amino groups and a synthetically versatile bromine atom at the C3 position—offers a strategic platform for the development of diverse molecular architectures. The 2,6-diaminopyridine scaffold is a recognized pharmacophore, integral to compounds targeting neurological disorders and acting as a nerve growth factor enhancer.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and field-proven insights for synthesizing key classes of derivatives from this scaffold using robust, palladium-catalyzed cross-coupling reactions. We will explore Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, explaining the causality behind experimental choices and providing self-validating, step-by-step protocols to empower your discovery programs.
Strategic Overview: The Versatility of this compound
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C3 position. The amino groups at C2 and C6 can be further functionalized or can serve as critical hydrogen bond donors for molecular recognition at biological targets. This guide focuses on the strategic derivatization at the C3 position, which is often crucial for modulating the electronic properties and steric profile of the core scaffold.
Caption: Key synthetic transformations of this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2,6-diaminopyridines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, enabling the construction of biaryl and heteroaryl structures.[3] This transformation is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-rich heteroaryl halides.
-
Catalyst & Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle.[4] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or even triphenylphosphine) are crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[5]
-
Base: A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][7]
-
Solvent: Aprotic polar solvents like dioxane or DMF, often with water as a co-solvent, are typically employed to ensure solubility of both the organic and inorganic reagents.[4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)pyridine-2,6-diamine
This protocol is a representative example, adaptable to a wide range of aryl and heteroaryl boronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Data Summary for Suzuki Coupling
| Arylboronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 110 | Good[6] |
| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate-Good |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good |
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[10][11]
Mechanistic Rationale
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Catalyst & Ligand: The choice of ligand is paramount. For heteroaryl halides, sterically hindered and electron-rich phosphine ligands like (±)-BINAP or Josiphos-type ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[10][12] Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and catalyst deactivation.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of N³-phenyl-pyridine-2,3,6-triamine
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu to an oven-dried Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and aniline.
-
Inert Atmosphere: Seal the flask securely. If not in a glovebox, ensure the system is purged with an inert gas.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl or vinyl halides.[13][14] This reaction is unique in its use of a dual catalytic system, employing both palladium and copper(I) salts.[15] The resulting 3-alkynylpyridine derivatives are valuable intermediates, for example, as precursors to azaindoles and other complex heterocyclic systems.[15]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[13]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, a Pd(0) species undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step with the palladium complex.
-
Catalysts: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) salt (typically CuI) is used.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or piperidine, is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[15][16]
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly employed.[15][16]
Detailed Experimental Protocol: Synthesis of 3-(phenylethynyl)pyridine-2,6-diamine
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)
-
Triphenylphosphine [PPh₃] (0.05 equiv)
-
Copper(I) Iodide [CuI] (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask, inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Add anhydrous DMF, degassed triethylamine, and finally phenylacetylene via syringe.
-
Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS until completion (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Data Summary for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100[15] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | CH₃CN | Reflux[16] |
| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100[15] |
Conclusion
This compound stands out as a highly adaptable scaffold for the rapid generation of diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways to novel 3-substituted 2,6-diaminopyridine derivatives. By understanding the rationale behind the selection of catalysts, ligands, and conditions, researchers can effectively leverage these powerful synthetic tools to accelerate their drug discovery and materials science programs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: 2,6-Diaminopyridine in Pharma Synthesis.
- ChemProcedure. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Organic Syntheses. Sonogashira Coupling Reaction with Diminished Homocoupling.
- HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, Vol. 83, No. 4.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- BenchChem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega, 10(32), 36321-36327.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Google Patents. Synthetic method of 3-bromopyridine (CN104974081A).
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Wikipedia. Sonogashira coupling.
- ResearchGate. Synthesis of the 2,6-diaminopyridine series of compound 18.
- Andrew G Myers Research Group, Harvard University. The Suzuki Reaction.
- PubMed. Derivatives of 2,6-diaminopyridine. (1947). Journal of the American Chemical Society, 69(5), 1151-8.
- ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- ResearchGate. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Parchem. 6-bromopyridine-3,4-diamine.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- PubChem. 3-Bromopyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: The Strategic Use of 3-Bromopyridine-2,6-diamine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The pyridine ring, a quintessential "privileged scaffold," is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an ideal foundation for designing targeted therapeutics.[1][2]
3-Bromopyridine-2,6-diamine emerges as a particularly valuable building block within this class. Its trifunctional nature offers a strategic advantage for synthetic chemists. The 2,6-diamino groups provide nucleophilic sites for derivatization or, more significantly, for the construction of fused heterocyclic systems. Concurrently, the bromine atom at the 3-position serves as a versatile and reliable synthetic handle for introducing molecular diversity through modern palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, safe handling protocols, and its application in the synthesis of key medicinal chemistry intermediates, such as kinase inhibitors. The protocols described herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to leverage this scaffold in their drug development programs.
Compound Profile: Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential. The data for this compound should be handled with the same precautions as for other aminobromopyridine derivatives.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,6-Diamino-3-bromopyridine | [5] |
| CAS Number | 54903-86-5 | [6] |
| Molecular Formula | C₅H₅BrN₄ | N/A |
| Molecular Weight | 187.02 g/mol | N/A |
| Appearance | Typically a solid (e.g., light yellow) | [7] |
| Solubility | Soluble in many organic solvents like alcohols, ethers, and ketones; slightly soluble in water. | [8] |
Safety and Handling Protocol
This compound and its related compounds are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and safety goggles or glasses with side shields.[9][11] For operations with a risk of splashing or generating dust, a face shield is recommended.[11]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][11] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Handling: Avoid direct contact with skin and eyes.[11] Do not breathe dust or vapors.[9] Use non-sparking tools and prevent static discharge.[11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Keep away from strong oxidizing agents, acids, and bases.[10]
-
Spill Management: In case of a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite), collect it into a sealed, labeled container, and dispose of it as hazardous waste.[11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
Core Synthetic Applications in Medicinal Chemistry
The strategic placement of the amino and bromo groups on the pyridine core allows for a logical, two-stage synthetic approach: (1) formation of a fused ring system using the diamino groups, followed by (2) diversification via cross-coupling at the bromo position, or vice versa.
Application I: Synthesis of Fused Imidazo[4,5-b]pyridine Scaffolds
The vicinal (ortho) arrangement of amino groups in related diaminopyridines is highly amenable to cyclization reactions to form fused heterocyclic systems.[3] One of the most powerful applications is the synthesis of the imidazo[4,5-b]pyridine core, a key pharmacophore in many biologically active molecules, including kinase inhibitors and antiviral agents.[12] The typical reaction involves the condensation of the diamine with a carboxylic acid or its derivative.
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
This protocol is adapted from established methods for the condensation of diaminopyridines.[12]
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.) and the desired aromatic or aliphatic carboxylic acid (1.1 eq.).
-
Solvent/Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add a suitable condensing agent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is highly effective for this transformation and can serve as both the catalyst and solvent.[12]
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine.
Application II: Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C3 position is a prime handle for introducing a vast array of substituents via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR). The Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions are among the most robust and widely used transformations.[13][14][15]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
This protocol provides a general method for coupling an aryl or heteroaryl boronic acid to the 3-position of the pyridine ring.[13]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-Dioxane/Water or Toluene/Ethanol/Water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyridine-2,6-diamine.
This protocol details the palladium-catalyzed formation of a C-N bond, which is crucial for synthesizing compounds where a substituted amine is required for biological activity.[15]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired aryl or alkyl amine (1.2 eq.) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Biological Significance: A Gateway to Kinase Inhibitors
The 2,6-diaminopyridine scaffold, and its derivatives, are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[3] Protein kinases are critical regulators of cell signaling, and their dysregulation is a known cause of diseases like cancer.[13] A novel series of 2,6-diamino-3-acylpyridines has been successfully designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs), demonstrating the therapeutic potential of this core structure.[16] The ability to readily synthesize fused imidazopyridines and decorated aminopyridines from this compound makes it an invaluable starting material for building libraries of compounds aimed at these important therapeutic targets.
References
- Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 3-Bromopyridine | C5H4BrN | CID 12286. PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- 3-Bromopyridine - Wikipedia. Wikipedia.
- 3-Bromo-2,6-dimethylpyridine 97 3430-31-7. Sigma-Aldrich.
- A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery. Benchchem.
- Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda.
- 2,6-DIAMINO-3-BROMOPYRIDINE. ChemicalBook.
- 2,6-DIAMINO-3-BROMOPYRIDINE. ChemicalBook.
- 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed.
- 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
- 3-Bromo-2,6-diaminopyridine | CAS 54903-86-5 | SCBT. Santa Cruz Biotechnology.
- 3-Bromo-2,6-diaminopyridine. Synchem.
- 3-BROMOPYRIDINE-2 6-DIAMINE 500MG - OR4741-500MG. Dabos.
- 6-BROMOPYRIDINE-2,3-DIAMINE. ChemBK.
- 3-Amino-6-bromopyridine 97 13534-97-9. Sigma-Aldrich.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines | Request PDF. ResearchGate.
- (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate.
Sources
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. synchem.de [synchem.de]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromopyridine-2,6-diamine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 3-Bromopyridine-2,6-diamine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound (CAS: 54903-86-5) has emerged as a highly valuable and versatile scaffold.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a pyridine core, a synthetically tractable bromine atom, and two nucleophilic amino groups. This unique arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the construction of complex molecular architectures.
The pyridine ring is a privileged heterocycle, frequently found in a vast array of FDA-approved drugs and biologically active compounds.[3] The two amino groups on the this compound scaffold not only increase the electron density of the ring but also provide crucial hydrogen bond donor and acceptor sites. This feature is particularly significant in medicinal chemistry, where the 2,6-diaminopyridine motif is a well-established "hinge-binding" scaffold for kinase inhibitors, a critical class of anti-cancer agents.[4][5] The bromine atom at the 3-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the key applications of this compound, detailed experimental protocols for its most common transformations, and the scientific rationale behind these synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54903-86-5 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1][8] |
| Molecular Weight | 188.03 g/mol | [1] |
| Synonyms | 2,6-Diamino-3-bromopyridine, 3-Bromo-2,6-diaminopyridine | [8] |
Core Applications in Palladium-Catalyzed Cross-Coupling
The bromine atom on the this compound scaffold is perfectly positioned for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.[9][10]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals.[10] The reaction facilitates the formation of a new carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl partners.
Causality & Mechanistic Insight: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand, base, and solvent system is critical, especially with heteroaromatic substrates like pyridines. The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting the catalytic cycle. Therefore, reaction conditions must be carefully optimized to favor the desired productive coupling over catalyst deactivation.[10] The use of a suitable base, such as potassium phosphate, is crucial for activating the boronic acid partner for transmetalation to the palladium center.[11]
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various arylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (typically a 4:1 to 3:1 ratio)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst (and ligand, if applicable).
-
Via syringe, add the anhydrous dioxane and degassed water. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 90-100 °C).[11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[10]
-
Separate the organic layer. Extract the aqueous layer two additional times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C–N) bonds, a transformation of immense importance in pharmaceutical synthesis.[9][12] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines.
Causality & Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] Key steps include the oxidative addition of the bromopyridine to the Pd(0) complex, coordination of the amine coupling partner, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[9][12] The choice of phosphine ligand is paramount; for electron-rich and potentially coordinating heteroaryl halides, sterically hindered and electron-rich ligands (e.g., Josiphos, XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst deactivation.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP or a sterically hindered ligand like XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 - 2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)
Procedure:
-
In an inert atmosphere glovebox or in an oven-dried Schlenk flask under Argon/Nitrogen, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner to the flask.
-
Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[9]
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2,6-diaminopyridine core, readily accessible from this compound, is a highly effective scaffold in the design of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]
The two amino groups at the 2- and 6-positions of the pyridine ring are ideally positioned to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. This interaction anchors the inhibitor to the enzyme, providing a foundation for achieving high potency and selectivity. The 3-position, after a cross-coupling reaction, can be elaborated with various substituents that project into other regions of the ATP-binding site, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[13]
Caption: Conceptual workflow for synthesizing a kinase inhibitor scaffold.
The PIM kinases, for example, are oncogenic targets where pyridine-based scaffolds have shown significant promise.[14] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against these and other important kinase targets.
Conclusion
This compound is a powerful and economically viable building block for organic synthesis. Its trifunctional nature provides a platform for diverse and complex molecular design. The protocols and insights provided in this document demonstrate its utility in robust and scalable palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. The strategic application of this scaffold, particularly in the rational design of kinase inhibitors, underscores its significant potential for advancing therapeutic innovation.
References
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
- Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-2,6-diaminopyridine. SCBT.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- Wikipedia. (n.d.). 3-Bromopyridine.
- Chempanda. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-BROMOPYRIDINE.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction....
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-BROMOPYRIDINE CAS#.
- Bentham Science. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.
- PubMed. (2005).
- NIH. (2018). Special Issue: Kinase inhibitors.
- SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.
Sources
- 1. scbt.com [scbt.com]
- 2. 2,6-DIAMINO-3-BROMOPYRIDINE [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. chempanda.com [chempanda.com]
- 8. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#: [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. scielo.br [scielo.br]
- 14. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of 3-bromopyridines
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone motif in modern medicinal chemistry and materials science. Its presence is integral to the structure and function of numerous pharmaceuticals, agrochemicals, and functional organic materials. Consequently, the development of robust and versatile synthetic methods for the functionalization of pyridine derivatives is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful toolsets for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance.[1][2]
This guide focuses on 3-bromopyridine, a readily available and highly versatile building block. Its unique electronic properties and substitution pattern make it an ideal substrate for a wide range of palladium-catalyzed transformations. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the palladium catalyst present unique challenges that require careful consideration of reaction parameters.[3][4] As a senior application scientist, this document provides not only detailed, field-proven protocols but also the underlying scientific principles and causalities behind experimental choices to empower researchers to successfully employ these reactions and troubleshoot potential issues.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these transformations lies a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is critical for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): The coupling partner transfers its organic group to the palladium center, displacing the bromide. In the Heck reaction, the olefin coordinates and inserts into the Pd-C bond.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: The Strategic Utility of 3-Bromopyridine-2,6-diamine in the Synthesis of Next-Generation Agrochemicals
Abstract
The pyridine ring is a cornerstone scaffold in modern agrochemical design, valued for its versatile chemical properties and its presence in numerous highly active fungicides, herbicides, and insecticides.[1][2][3][4] This document provides a detailed technical guide on the application of 3-Bromopyridine-2,6-diamine (CAS: 54903-86-5) , a highly functionalized intermediate poised for the synthesis of novel and complex agrochemical candidates.[5] We will explore its synthetic potential, moving beyond simple procedural lists to explain the chemical rationale behind protocol design. This guide is intended for researchers and synthetic chemists in the agrochemical industry, offering both foundational insights and actionable protocols for leveraging this versatile building block.
The Synthetic Advantage of the this compound Scaffold
The power of this compound lies in its trifunctional nature. The strategic arrangement of a reactive bromine atom ortho to an amino group, coupled with a second amino group at the 6-position, provides a rich platform for controlled, sequential chemical modifications.
-
The Bromine Atom (C3): This position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amine substituents.[6][7][8] This is a critical step for building molecular complexity and tuning the biological activity of the final compound.
-
The Amino Groups (C2 and C6): These nucleophilic centers are gateways for forming amides, sulfonamides, ureas, and for constructing fused heterocyclic systems. Their potentially different steric and electronic environments can be exploited for regioselective reactions, enabling the synthesis of highly specific molecular architectures.
This multi-functional handle allows chemists to explore a vast chemical space from a single, readily available starting material, accelerating the discovery of new agrochemical leads.[9][10]
Caption: Key reactive sites on the this compound scaffold.
Application in Herbicide Synthesis: Crafting Novel Sulfonylurea Analogs
Sulfonylurea herbicides are renowned for their high efficacy at low application rates, acting as potent inhibitors of the acetolactate synthase (ALS) enzyme in plants.[11][12][13] The synthesis typically involves coupling a heterocyclic amine with a sulfonyl isocyanate.[12][14] this compound is an ideal candidate for the heterocyclic component, offering a pathway to novel sulfonylureas with potential for improved crop safety or a broader weed control spectrum.
Synthetic Rationale and Workflow
The primary amino groups of this compound serve as the nucleophiles to react with an aryl sulfonyl isocyanate, forming the critical sulfonylurea bridge. The remaining functional groups (the second amine and the bromine) are available for subsequent modifications to fine-tune the molecule's properties. This workflow allows for the creation of a library of related compounds from a common intermediate.
Caption: Workflow for synthesizing novel sulfonylurea herbicides.
Protocol: Synthesis of a 3-Bromo-6-aminopyridin-2-yl Sulfonylurea
This protocol describes the synthesis of a model sulfonylurea compound. The choice of the aryl sulfonyl isocyanate is critical and will determine the final properties of the herbicide.
Materials:
-
This compound (1.0 eq)
-
2-(Methoxycarbonyl)benzenesulfonyl isocyanate (1.1 eq)
-
Anhydrous Acetonitrile (solvent)
-
Triethylamine (1.5 eq, as base)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir the mixture until the diamine is fully dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution via syringe. Stir for 10 minutes at room temperature. The base is crucial for scavenging the proton released during the reaction, driving the equilibrium towards the product.
-
Isocyanate Addition: Dissolve 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Redissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes unreacted isocyanate hydrolysis products and the triethylamine salt.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure sulfonylurea derivative.
Application in Insecticide Synthesis: A Gateway to Diamide Analogs via Cross-Coupling
Diamide insecticides, such as chlorantraniliprole, are highly effective and selective insecticides that act on insect ryanodine receptors.[15][16] While their core scaffold is distinct, the principles of their synthesis—amide bond formation and the use of functionalized aromatic rings—can be applied using this compound as a novel starting platform. The bromine atom is the key entry point for diversification via cross-coupling.[8]
Synthetic Rationale: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in agrochemical and pharmaceutical synthesis.[17][18] It allows for the attachment of a new aryl or heteroaryl group at the 3-position of the pyridine ring, fundamentally altering the molecule's shape and electronic properties. This new substituent can be designed to mimic fragments of known insecticides or to explore entirely new binding interactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 |
| 2 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 |
| Note: Conditions are illustrative and adapted from established procedures for other bromopyridines.[18] Optimization is required for this specific substrate. |
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This is critical as the palladium catalyst is sensitive to oxygen, especially at high temperatures.
-
Catalyst and Solvent Addition: Add the palladium catalyst (Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of argon. Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously. The reaction is typically complete within 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-pyridine-2,6-diamine derivative. This product can then be advanced to subsequent acylation steps to form diamide structures.
Caption: Workflow of Suzuki coupling on the diamine scaffold via a Pd-catalytic cycle.
Conclusion
This compound is a potent and versatile chemical intermediate for the agrochemical industry. Its unique arrangement of reactive handles enables the efficient construction of novel molecular frameworks targeting key biological pathways in weeds, insects, and fungi. The protocols and strategies outlined in this document provide a robust starting point for researchers to explore the vast synthetic potential of this scaffold. By applying modern synthetic methodologies like palladium-catalyzed cross-coupling and classical derivatization chemistry, scientists can rapidly generate diverse compound libraries, accelerating the discovery and development of the next generation of crop protection solutions.
References
- Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry. ()
- Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine deriv
- Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. ()
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Application Notes and Protocols: The Strategic Use of 3-Bromo-2-chloropyridine in Agrochemical Synthesis. Benchchem. ()
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. ()
- CN104974081A - Synthetic method of 3-bromopyridine.
- Recent Advances in the Synthesis of Sulfonylureas.
- Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. CABI Digital Library. ()
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ()
- Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis. Benchchem. ()
- Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. PubMed. ()
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem. ()
- Enhancing Crop Protection: 2-Amino-3-bromopyridine in Agrochemicals. Source Not Available. ()
- This compound. AbacipharmTech-Global Chemical supplier. ()
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Source Not Available. ()
- Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI. ()
- Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Selective N-Arylation of 3-Bromopyridine-2,6-diamine: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Arylated 2,6-Diaminopyridines
N-arylated 2,6-diaminopyridine scaffolds are privileged structures in medicinal chemistry and materials science, featuring prominently in a range of biologically active compounds and functional materials. The strategic introduction of an aryl group onto the diamine core can significantly modulate a molecule's pharmacological profile, influencing its target affinity, selectivity, and pharmacokinetic properties. However, the synthesis of these valuable compounds is often hampered by challenges in controlling selectivity, particularly when dealing with multifunctional substrates like 3-bromopyridine-2,6-diamine. This application note provides a detailed, field-proven protocol for the selective mono-N-arylation of this compound, addressing the critical issues of regioselectivity and over-arylation.
The Challenge: Regioselectivity in the N-Arylation of this compound
The N-arylation of this compound presents two primary challenges for the synthetic chemist:
-
Mono- vs. Di-arylation: The presence of two nucleophilic amino groups raises the potential for double arylation, leading to a mixture of products and reducing the yield of the desired mono-arylated compound.
-
Regioselectivity: The two amino groups at the C2 and C6 positions are electronically and sterically distinct due to the presence of the bromine atom at the C3 position. The bromine atom's electron-withdrawing inductive effect and steric bulk can influence the relative nucleophilicity and accessibility of the adjacent C2-amino group compared to the C6-amino group.
To overcome these challenges, a robust protocol that allows for the selective arylation of a single, specific amino group is highly desirable. This guide will focus on a palladium-catalyzed Buchwald-Hartwig amination approach, a powerful and versatile method for the formation of C-N bonds.[1][2]
Strategic Approach: A Multi-Step Protocol for Controlled N-Arylation
To ensure the selective mono-N-arylation, a strategic multi-step approach is recommended. This involves the temporary protection of one amino group, followed by the N-arylation of the unprotected amine, and concluding with the removal of the protecting group. This strategy provides precise control over the reaction outcome.
Sources
Experimental procedure for monoamination of dihalopyridines
An Application Guide to the Selective Monoamination of Dihalopyridines
For researchers, medicinal chemists, and professionals in drug development, the selective synthesis of mono-aminodihalopyridines is a critical step in the creation of novel molecular entities. These scaffolds are prevalent in a vast array of pharmaceuticals and functional materials. Achieving selective mono-substitution on a dihalogenated pyridine core is a non-trivial synthetic challenge, often complicated by issues of regioselectivity and competing disubstitution.
This document serves as a detailed guide, grounded in established chemical principles and field-proven methodologies. It moves beyond a simple recitation of steps to explain the underlying logic behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these sensitive reactions.
Core Concepts: The Chemistry of Pyridine Amination
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the direct reaction with amines often requires harsh conditions. Modern synthetic chemistry overwhelmingly favors transition metal-catalyzed cross-coupling reactions for their efficiency, mildness, and broad functional group tolerance.
The Dominant Paradigm: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for forming C-N bonds with aryl and heteroaryl halides.[1] Its development revolutionized the synthesis of arylamines by providing a robust and versatile alternative to traditional methods that suffered from limited scope and harsh conditions.[1][2] The reaction's success hinges on a palladium catalyst, a phosphine ligand, and a base, which collectively orchestrate a catalytic cycle to couple an amine with the dihalopyridine.
The general catalytic cycle is believed to proceed as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalopyridine, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination : The amine substrate coordinates to the palladium center.
-
Deprotonation : A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination : The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
Below is a visualization of this crucial catalytic process.
Figure 2: General experimental workflow for catalyzed monoamination.
Protocol 1: Palladium-Catalyzed Selective Monoamination of 2,6-Dichloropyridine
This protocol is adapted from methodologies that prioritize selectivity through careful control of conditions. [3][4]It is suitable for introducing a range of primary and secondary amines.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Pre-formation: Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature. The solution should become homogeneous.
-
Reagent Addition: In a separate flask, combine 2,6-dichloropyridine (1.0 equiv) and NaOtBu (1.4 equiv).
-
Reaction Initiation: Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe. Finally, add the amine (1.2 equiv) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-chloropyridine derivative. [4]
Protocol 2: Microwave-Assisted Monoamination of 2,6-Dibromopyridine
This protocol leverages microwave energy to dramatically shorten reaction times, often to just a few hours or less. [5]It is particularly effective for establishing conditions that favor mono-substitution.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Primary alkylamine (e.g., isopropylamine, 6.0 equiv)
-
Deionized water
-
Microwave synthesis vials
Procedure:
-
Vial Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv, e.g., 237 mg, 1.0 mmol).
-
Reagent Addition: Add the primary amine (6.0 equiv) and deionized water (e.g., 3-5 mL). Note: Using an excess of the amine helps drive the reaction and can improve selectivity.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for 2.5 hours with stirring. [5]The pressure will increase inside the vial; ensure all safety protocols for the specific microwave unit are followed.
-
Workup: After the reaction, allow the vial to cool to room temperature. Open the vial carefully.
-
Extraction: Transfer the contents to a separatory funnel, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The monoaminated product can often be purified by bulb-to-bulb distillation or column chromatography. [5]High selectivity for the monoaminated product over the diaminated byproduct is typically observed under these conditions. [5]
Summary of Reaction Conditions
The choice of reagents and conditions is paramount for success. The following table summarizes representative systems for achieving monoamination on various dihalopyridine cores.
| Dihalopyridine Substrate | Catalyst System | Base | Solvent | Temp. & Time | Key Outcome / Selectivity | Reference |
| 2,4-Dichloropyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-AmylOH | 110 °C, 16h | Highly regioselective amination at C2 | [6] |
| 2,6-Dibromopyridine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux, 5h | Monoamination with polyamines | [7] |
| 2,6-Dihalopyridines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C, 24h | Monoamination; reactivity I > Br > Cl | [8] |
| 2,6-Dibromopyridine | None (amine excess) | None | Water | 150 °C, 2.5h (MW) | High selectivity for monoamination | [5][9] |
| Polyhalogenated Pyridines | None | NaOtBu | Water | 140 °C, 12h | Selective amination at the ortho position | [10] |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure truly anhydrous and anaerobic conditions. The palladium precursor or ligand may have degraded. Consider using a pre-catalyst.
-
Insufficient Temperature: Some less reactive substrates (especially chlorides) may require higher temperatures or longer reaction times. [2]* Formation of Diaminated Product:
-
Stoichiometry: Reduce the amount of amine used to near stoichiometric (1.0-1.1 equiv).
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction.
-
Temperature: Lower the reaction temperature to slow down the rate of the second amination relative to the first.
-
-
Poor Regioselectivity:
-
Ligand Screening: The steric and electronic profile of the ligand is critical. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos, Xantphos) to identify the optimal choice for your specific substrate-amine combination.
-
Solvent Effects: The polarity of the solvent can influence catalyst behavior and selectivity. Test alternative solvents like dioxane, THF, or t-amyl alcohol.
-
Conclusion
The selective monoamination of dihalopyridines is a highly achievable yet nuanced transformation. Success relies on a rational selection of the catalytic system, base, and reaction conditions, guided by an understanding of the inherent electronic and steric properties of the pyridine substrate. The Buchwald-Hartwig amination remains the most versatile and widely used method, offering broad scope and predictability. By carefully controlling stoichiometry, temperature, and reaction time, and by leveraging techniques such as microwave-assisted synthesis, researchers can efficiently generate valuable mono-aminodihalopyridine building blocks for downstream applications in drug discovery and beyond.
References
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. (2025).
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines.
- ACS Publications. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.
- ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
- PubMed. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- NIH. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC.
- ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 3-Bromopyridine-2,6-diamine in the Synthesis of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 3-Bromopyridine-2,6-diamine as a versatile building block for the creation of novel ligands. We explore its unique chemical functionalities that enable the synthesis of complex molecular architectures for use in medicinal chemistry, catalysis, and materials science. This document details established synthetic protocols, discusses the rationale behind experimental choices, and offers insights into the characterization and application of the resulting ligands.
Introduction: The Versatility of the this compound Scaffold
The pyridine nucleus is a cornerstone in the design of functional molecules due to its presence in numerous biologically active compounds and its ability to coordinate with a wide range of metal ions.[1] this compound stands out as a particularly valuable starting material due to its trifunctional nature. The 2,6-diamino groups provide strong coordination sites, while the bromine atom at the 3-position serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This arrangement allows for the systematic and modular construction of a diverse library of ligands with tailored electronic and steric properties.
The diamino functionality can act as a bidentate ligand, forming stable complexes with various metal centers.[3][4] Furthermore, the amino groups themselves can be further functionalized to introduce additional donor atoms or to modulate the ligand's solubility and steric profile. The strategic placement of the bromine atom allows for the introduction of a wide array of substituents at the 3-position through well-established cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[5][6][7] This trifecta of reactive sites makes this compound an ideal scaffold for generating novel molecular entities for high-throughput screening in drug discovery and for the development of bespoke catalysts.
Synthetic Methodologies and Protocols
The synthetic utility of this compound is best illustrated through its application in key organic transformations. The following sections provide detailed protocols for the functionalization of this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The carbon-bromine bond is the most versatile position for elaboration. Palladium-catalyzed reactions offer a mild and efficient means to form new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules.[6][8][9]
Protocol: Synthesis of 3-Aryl-2,6-diaminopyridine Derivatives
Materials:
-
This compound (1.0 equiv)[10]
-
Arylboronic acid or its pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[11]
-
Degassed water (if using a biphasic system)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.[11]
-
Add the palladium catalyst and any additional ligands.[11]
-
Evacuate and backfill the flask with inert gas three times.[11]
-
Add the degassed solvent(s) via syringe.[11]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[11]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).[11]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography.[6]
Rationale for Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.[12]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rates and yields and should be selected based on the specific substrates.[13]
-
Ligand: The choice of phosphine ligand can significantly impact the efficiency of the coupling, especially with challenging substrates.[5]
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[7] This reaction can be used to introduce a variety of primary and secondary amines at the 3-position of the pyridine ring.
Protocol: Synthesis of N³-Substituted-2,6-diaminopyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) (1-5 mol%)[14]
-
Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu) (1.4-2.5 equiv)[5][15]
-
Anhydrous aprotic solvent (e.g., toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the base to an oven-dried Schlenk flask.[5][15]
-
Add the solvent, followed by the amine and then this compound.[5]
-
Heat the reaction mixture with stirring to the appropriate temperature (can range from room temperature to 110 °C).[14]
-
Monitor the reaction for completion.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Key Considerations:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical for successful amination, especially with less reactive amines.[14]
-
Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine without competing in nucleophilic attack.[13]
Functionalization of the Amino Groups
The 2- and 6-amino groups are nucleophilic and can be readily functionalized through various reactions.[16]
Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can be used to introduce amide and sulfonamide functionalities, which can act as hydrogen bond donors and acceptors.
The amino groups can be alkylated via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.
Characterization of Synthesized Ligands
A comprehensive characterization is essential to confirm the structure and purity of the newly synthesized ligands.
| Technique | Information Provided |
| NMR Spectroscopy | ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the successful incorporation of new functionalities. |
| Mass Spectrometry | Provides the molecular weight of the compound, confirming its elemental composition. |
| FT-IR Spectroscopy | Identifies the presence of key functional groups (e.g., N-H, C=O, S=O). |
| X-ray Crystallography | Offers unambiguous determination of the three-dimensional structure in the solid state. |
Applications in Medicinal Chemistry and Catalysis
Ligands derived from this compound have significant potential in various fields.
-
Medicinal Chemistry: The 2,6-diaminopyridine scaffold is a known pharmacophore in various therapeutic areas.[3] The ability to introduce a wide range of substituents at the 3-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of aminopyridines are being investigated as kinase inhibitors.[1]
-
Catalysis: The bidentate nature of the 2,6-diaminopyridine core makes it an excellent platform for the development of novel transition metal catalysts. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituent at the 3-position, which in turn can influence the activity and selectivity of the catalyst.
Visual Representations of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations.
Caption: Suzuki-Miyaura coupling of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis | High-Purity Pyridine Derivative Supplier in China [pipzine-chem.com]
The Strategic Role of 3-Bromopyridine-2,6-diamine in the Advancement of Kinase Inhibitors: A Detailed Application and Protocol Guide
Introduction: The 2,6-Diaminopyridine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, certain molecular frameworks, or "privileged scaffolds," have emerged as particularly effective starting points for inhibitor design. The 2,6-diaminopyridine core is one such scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases.[1] The strategic introduction of a bromine atom at the 3-position, yielding 3-bromopyridine-2,6-diamine, provides a versatile chemical handle for extensive structural diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical modification, and discuss the structure-activity relationships that govern the potency and selectivity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their kinase inhibitor discovery programs.
Core Principles: Why this compound is a Powerful Tool for Kinase Inhibitor Development
The efficacy of this compound as a scaffold for kinase inhibitors stems from a combination of its inherent structural features and its synthetic tractability.
-
Hinge-Binding Motif: The 2,6-diamino-substituted pyridine ring is a bioisostere of the adenine core of ATP, allowing it to effectively compete for binding at the kinase active site. The two amino groups can act as hydrogen bond donors, forming critical interactions with the backbone of the kinase hinge region, a key determinant of inhibitor binding.
-
Vector for Diversification: The bromine atom at the 3-position serves as a versatile point for modification through a variety of well-established cross-coupling reactions. This allows for the systematic introduction of a wide array of chemical moieties to probe the surrounding pockets of the ATP-binding site, leading to enhanced potency and selectivity.
-
Modulation of Physicochemical Properties: The substituents introduced at the 3-position, as well as modifications to the amino groups, can be used to fine-tune the physicochemical properties of the resulting inhibitors, such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.
Synthetic Strategies and Protocols
The true power of this compound lies in its synthetic accessibility and the ease with which it can be functionalized. The following protocols detail the key synthetic transformations used to generate diverse libraries of kinase inhibitors from this starting material.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it is the primary method for introducing aryl and heteroaryl substituents at the 3-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-2,6-diaminopyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. This reaction can be used to couple a variety of primary and secondary amines to the 3-position of the pyridine ring.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) under an inert atmosphere.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as important pharmacophores or as handles for further functionalization via "click" chemistry.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The 2,6-diaminopyridine scaffold provides a solid foundation for kinase inhibition, and the modifications at the 3-position, enabled by the bromo substituent, are key to achieving high potency and selectivity. A notable example is the development of 3-acyl-2,6-diaminopyridines as inhibitors of cyclin-dependent kinases (CDKs).[2]
| Compound | R Group at 3-position | CDK1 IC50 (µM) | CDK2 IC50 (µM) | HeLa Cell Proliferation IC50 (µM) |
| 2r | 2-Naphthoyl | 0.035 | 0.045 | 0.15 |
| 11 | 3,4,5-Trimethoxybenzoyl | 0.028 | 0.032 | 0.08 |
Data adapted from Lin, R. et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.[2]
From this data, several key SAR insights can be drawn:
-
Aromatic and Heteroaromatic Groups: The introduction of bulky aromatic and heteroaromatic groups at the 3-position is generally well-tolerated and can lead to potent inhibition. This suggests the presence of a hydrophobic pocket in the active site that can be exploited for binding.
-
Hydrogen Bonding and Polar Interactions: The presence of hydrogen bond donors and acceptors on the substituent at the 3-position can significantly impact potency. For example, the trimethoxybenzoyl group in compound 11 likely engages in additional polar interactions within the active site, contributing to its high potency.[2]
-
Conformational Rigidity: More rigid scaffolds, such as those incorporating cyclic structures, can pre-organize the molecule in a bioactive conformation, leading to improved binding affinity.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase over other kinases in the kinome to minimize off-target effects and potential toxicity. The 2,6-diaminopyridine scaffold has been shown to be a good starting point for developing selective inhibitors. For instance, aminopyridine-based inhibitors of c-Jun N-terminal kinases (JNKs) have been developed with over 1,000-fold selectivity against other MAP kinases.[1]
The selectivity profile of a novel inhibitor derived from this compound should be thoroughly characterized using a comprehensive kinase panel assay.
Protocol 4: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of a compound against a specific kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to the appropriate wells.
-
Add the serially diluted test compound or DMSO (for control wells).
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic tractability afforded by the 3-bromo substituent, provides a powerful platform for generating diverse libraries of potent and selective inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this privileged scaffold in their drug discovery efforts. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further expand the chemical space accessible from this starting material, as well as the application of computational modeling to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- Lin, R., Lu, Y., Wetter, S. K., Connolly, P. J., Turchi, I. J., Murray, W. V., ... & Jolliffe, L. K. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 15(9), 2221-2224.
- Szabo, S. M., Solt, L. A., & Burris, T. P. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(12), 3573-3581.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
- Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. Sonogashira Coupling.
- PubChem. 3-Bromopyridine. National Center for Biotechnology Information.
- PubChem. 6-Bromopyridine-2,3-diamine. National Center for Biotechnology Information.
Sources
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles Using 3-Bromopyridine-2,6-diamine
Introduction: The Strategic Value of 3-Bromopyridine-2,6-diamine
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, renowned for its presence in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions within biological targets, such as the ATP-binding site of kinases, makes it a cornerstone of modern therapeutic design.[1][2] this compound emerges as a particularly powerful and versatile building block for the construction of complex, bioactive heterocyclic systems.
This trifunctional reagent offers a unique convergence of reactive sites:
-
Two Nucleophilic Amino Groups: Positioned at the 2- and 6-positions, these groups are poised for cyclization reactions to form fused heterocyclic systems.
-
A Pyridine Nitrogen: Acts as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target engagement profile.
-
A Bromo Substituent: Located at the 3-position, this bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of molecular diversity.[1][3]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two primary strategies for generating novel bioactive compounds: Palladium-Catalyzed Cross-Coupling and Condensative Cyclization. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.
Strategic Overview: Synthetic Pathways
The synthetic utility of this compound can be primarily channeled through two powerful and distinct reaction manifolds. The choice of pathway is dictated by the desired final scaffold: functionalization of the pyridine core itself or construction of a fused bicyclic system.
Caption: Core synthetic strategies originating from this compound.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is an ideal handle for introducing a vast array of substituents via palladium-catalyzed cross-coupling. This approach allows for systematic exploration of the chemical space around the diaminopyridine core to optimize structure-activity relationships (SAR).
Mechanistic Insight: The Challenge of Coordination
A key consideration when using aminopyridines in cross-coupling is the potential for the substrate to act as a ligand for the palladium catalyst.[3][4] The proximal amino groups and the pyridine nitrogen can coordinate to the palladium center, potentially retarding the crucial oxidative addition step or inhibiting the catalytic cycle altogether.[3][5] The success of these reactions, therefore, hinges on the judicious selection of ligands that are bulky and electron-rich. Ligands like XPhos, SPhos, and RuPhos form stable, highly active catalytic complexes that favor the desired cross-coupling pathway over catalyst inhibition.[3]
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is paramount for linking the diaminopyridine core to various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors.[2]
Protocol 3.1.1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a representative amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or microwave vial, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4-5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate.
-
Extraction & Purification: Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-coupled product.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | ~83 | [3] |
| 2 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 78 | [3] |
| 3 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85-95 | [5] |
Table 1: Representative conditions for Buchwald-Hartwig amination of bromopyridines. Yields are typical for analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki coupling is a robust method for creating biaryl or heteroaryl structures, which are fundamental motifs in many kinase inhibitors that target the ATP pocket.[1][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (or ester) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, inert gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water). Finally, add the palladium catalyst (5 mol%) under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
Work-up: After cooling, dilute the mixture with water and ethyl acetate.
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92 | [6] |
| 3 | (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | ACN/H₂O | 80 | 36-83 | [7] |
Table 2: Representative conditions for Suzuki-Miyaura coupling of bromopyridines.
Strategy 2: Condensative Cyclization to Fused Heterocycles
The ortho-disposition of the two amino groups in the starting material is a classic structural motif for the synthesis of fused five-membered rings. This strategy is exceptionally valuable for constructing scaffolds that mimic endogenous purines, leading to potent inhibitors of enzymes like kinases and polymerases. The most prominent example is the synthesis of imidazo[4,5-b]pyridines.
Synthesis of Imidazo[4,5-b]pyridines
The reaction proceeds via condensation of the diamine with an aldehyde, followed by an oxidative cyclization to form the imidazole ring. This transformation is often performed as a one-pot procedure.[8]
Caption: Reaction pathway for the synthesis of Imidazo[4,5-b]pyridines.
Protocol 4.1.1: Synthesis of 7-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from established procedures for the synthesis of analogous imidazopyridine systems.[8]
Materials:
-
This compound (1.0 g, 5.31 mmol, 1.0 equiv)
-
Benzaldehyde (0.6 mL, 5.84 mmol, 1.1 equiv)
-
Iodine (I₂) (0.09 g, 0.35 mmol, 0.1 equiv) or Iron(III) Chloride (FeCl₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in ethanol (approx. 40 mL) in a round-bottom flask.
-
Reagent Addition: Add benzaldehyde (1.1 equiv) dropwise to the solution, followed by the addition of the oxidant (e.g., iodine, 0.1 equiv).
-
Reaction Execution: Heat the solution to reflux (approx. 90 °C) with magnetic stirring.
-
Monitoring: The reaction progress can be monitored by TLC. A solid product is expected to form over time. Continue reflux for 12-24 hours or until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove residual reagents and impurities. If no solid forms or if further purity is required, concentrate the filtrate and purify the residue by flash column chromatography.
| Aldehyde/Carboxylic Acid | Coupling Reagent/Oxidant | Solvent | Conditions | Product Scaffold | Reference |
| Benzaldehyde | Iodine (cat.) | Ethanol | 90 °C, 24h | 2-Phenyl-imidazo[4,5-b]pyridine | [8] |
| Formic Acid | None (direct condensation) | Polyphosphoric Acid (PPA) | 150 °C | Imidazo[4,5-b]pyridine | N/A (General Method) |
| Aromatic Carboxylic Acid | Eaton's Reagent (P₂O₅/MeSO₃H) | N/A | 100 °C | 2-Aryl-imidazo[4,5-b]pyridine | N/A (General Method) |
Table 3: Conditions for the synthesis of Imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Outlook
This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. The orthogonal reactivity of its amino groups and bromo substituent provides a robust platform for developing diverse molecular architectures. The protocols detailed herein for cross-coupling and cyclization reactions represent reliable and scalable methods for accessing libraries of novel diaminopyridine and imidazopyridine derivatives. These scaffolds continue to be a rich source of bioactive compounds, particularly in the pursuit of next-generation kinase inhibitors, and the strategic application of this versatile starting material will undoubtedly continue to fuel innovation in drug discovery.
References
- Gao, C., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-4.
- Barl, N. M., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(20), 5342–5345.
- International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- J.C. Medina, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Cravotto, G., & Cintas, P. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(8), 1044.
- Cravotto, G., & Cintas, P. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PMC - PubMed Central.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- N. Haider, et al. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- B.A. D'Andrea, et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
- J.I. Trujillo, et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Bromopyridine-2,6-diamine as a Scaffold for Novel Antiviral Agents
Introduction: The Strategic Value of the Diaminopyridine Scaffold in Antiviral Discovery
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, including several antiviral agents.[1][2][3][4] The 2,6-diaminopyridine moiety, in particular, presents a compelling starting point for the synthesis of innovative antiviral compounds. Its structural resemblance to purine bases allows for the design of molecules that can potentially interfere with viral nucleic acid replication, a cornerstone of antiviral therapy.[5][6] This document outlines the prospective application of 3-bromopyridine-2,6-diamine in the synthesis of a library of purine-like molecules with potential broad-spectrum antiviral activity. The presence of the bromine atom at the 3-position offers a versatile handle for further chemical modification, enabling the exploration of a wide chemical space to optimize antiviral efficacy and pharmacokinetic properties.
Causality in Experimental Design: Why this compound?
The selection of this compound as a foundational scaffold is predicated on several key strategic considerations in medicinal chemistry:
-
Bioisosterism and Purine Mimicry: The diaminopyridine core is a bioisostere of the pyrimidine ring found in purines.[4][7] This structural mimicry can enable derivatives to be recognized by viral enzymes involved in nucleotide metabolism and replication, such as polymerases, leading to the inhibition of viral propagation.[5][6]
-
Vector for Chemical Diversity: The bromine atom at the 3-position is a versatile functional group that can be readily modified through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide range of substituents to probe structure-activity relationships (SAR) and optimize the antiviral profile of the synthesized compounds.
-
Modulation of Physicochemical Properties: The amino groups at the 2- and 6-positions provide sites for further derivatization, such as acylation, which has been shown to impart antiviral activity in related 2,6-diaminopyridine compounds.[1] These modifications can also be used to fine-tune the solubility, lipophilicity, and metabolic stability of the resulting molecules.
Proposed Synthetic Pathway: From Diaminopyridine to a Library of Purine Analogs
The following workflow outlines a proposed synthetic strategy to leverage this compound for the generation of a diverse library of potential antiviral agents. This pathway is designed to be modular, allowing for the creation of numerous analogs for biological screening.
Caption: Proposed synthetic workflow for generating a library of antiviral candidates from this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations in the proposed synthetic pathway. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of 7-Bromoimidazo[4,5-b]pyridin-5-amine (Core Intermediate)
This protocol describes the formation of the fused imidazo[4,5-b]pyridine ring system, a key step in creating the purine-like scaffold.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Ethanol, anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-bromoimidazo[4,5-b]pyridin-5-amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Suzuki Cross-Coupling for C7-Arylation
This protocol details the diversification of the imidazo[4,5-b]pyridine core at the C7 position using a Suzuki cross-coupling reaction.
Materials:
-
7-Bromoimidazo[4,5-b]pyridin-5-amine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 7-bromoimidazo[4,5-b]pyridin-5-amine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C7-arylated analog.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: A Representative Library of Potential Antiviral Agents
The following table summarizes a hypothetical set of compounds that could be synthesized using the protocols described above, highlighting the potential for generating a diverse library for antiviral screening.
| Compound ID | R Group at C7 | R' Group on Exocyclic Amine | Predicted LogP |
| PA-001 | Phenyl | H | 2.5 |
| PA-002 | 4-Fluorophenyl | H | 2.7 |
| PA-003 | 2-Thienyl | H | 2.2 |
| PA-004 | 3-Pyridyl | H | 1.8 |
| PA-005 | Phenyl | Acetyl | 2.3 |
| PA-006 | 4-Fluorophenyl | Acetyl | 2.5 |
Logical Framework for Antiviral Screening
The synthesized library of compounds should be subjected to a hierarchical screening process to identify promising antiviral candidates.
Caption: A logical workflow for the biological evaluation of the synthesized compound library.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antiviral agents. The proposed synthetic strategies, centered on the creation of a diverse library of purine-like molecules, offer a rational and efficient approach to discovering new chemical entities with the potential to combat a range of viral infections. The inherent versatility of this scaffold, coupled with a systematic biological evaluation, provides a robust platform for the identification and optimization of next-generation antiviral therapeutics. Further exploration of different cyclization conditions and a broader array of coupling partners will undoubtedly expand the accessible chemical space and increase the probability of identifying potent lead compounds.
References
- Mibu, N., Yokomizo, K., Oishi, M., et al. (2008). Synthesis and Antiviral Activities of N-Mono- and/or N,N'-Di- Carbamoyl and Acyl Derivatives of Symmetrical Diamines. Chemical and Pharmaceutical Bulletin, 56(7), 1052-1055. [Link]
- Various Authors. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
- Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
- Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
- Bassetto, M., et al. (2020). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central. [Link]
- Various Authors. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
- Arora, P., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. [Link]
- Singh, K., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
- Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 3-Bromopyridine-2,6-diamine Reaction Mixtures
Abstract & Introduction
3-Bromopyridine-2,6-diamine is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. As a critical intermediate, its purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a robust, accurate, and reliable analytical method is essential for monitoring reaction progress, identifying impurities, and quantifying the purity of this compound in complex reaction mixtures.
This application note details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for this purpose. We will explore the logic behind the method development, from stationary phase selection to mobile phase optimization, and provide a step-by-step protocol for implementation. The methodology described herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.[2]
Method Development: Rationale and Scientific Principles
The development of a successful HPLC method is a systematic process that blends chemical principles with practical experience.[3] The physicochemical properties of this compound—a polar, basic aromatic amine—guided every decision in this process.
Analyte Characteristics
-
Polarity: The presence of two primary amine groups (-NH₂) and a nitrogen atom within the pyridine ring confers significant polarity to the molecule.
-
Basicity: The amine groups and the pyridine nitrogen are basic, with a pKa around 5.2-6 for the pyridine ring itself.[4] This means the molecule's charge state is highly dependent on pH.
-
UV Absorbance: The pyridine aromatic system acts as a chromophore, allowing for sensitive detection using a UV-Vis detector.[5]
Stationary Phase Selection
Reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most widely used mode in pharmaceutical analysis and is well-suited for this application.[6]
-
Rationale for C18: An octadecylsilane (C18) column was selected as the primary stationary phase. C18 columns provide a broad hydrophobic separation range, making them effective for retaining the target compound and separating it from potentially less hydrophobic starting materials or more polar by-products.[6]
-
Addressing Peak Tailing: Basic analytes like diamines can interact with residual acidic silanol groups on the silica backbone of the column, leading to poor peak shape (tailing). To mitigate this, a modern, end-capped C18 column with low silanol activity is crucial.[7] For particularly challenging separations, a polar-embedded phase (e.g., with an amide group in the alkyl chain) can offer alternative selectivity and improved peak shape for basic compounds by shielding the silanol groups.[8]
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[2][3]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which allows for detection at shorter wavelengths if necessary.[9]
-
Aqueous Phase & pH Control: To ensure consistent protonation of the basic amine groups and achieve reproducible retention times, a buffered aqueous phase is mandatory. An acidic mobile phase protonates the amines, increasing their polarity and interaction with the polar mobile phase while minimizing interactions with silanols. A phosphate buffer adjusted to pH 2.5-3.0 is ideal for this purpose.[10][11] This pH is well below the pKa of the analytes, ensuring they are in a single, stable ionic form.
-
Elution Mode: A gradient elution method is employed. This is essential for analyzing reaction mixtures which may contain components with a wide range of polarities.[2] The gradient starts with a high aqueous content to retain and separate polar impurities, then gradually increases the acetonitrile concentration to elute the main product and any less polar by-products in a reasonable time with good peak shape.
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the entire analytical process, from sample handling to final data interpretation.
Caption: High-level workflow for HPLC analysis.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent end-capped C18 column).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%), Water (HPLC grade or Milli-Q).
-
Glassware & Consumables: Volumetric flasks, pipettes, 2 mL HPLC vials with septa, 0.45 µm syringe filters (PTFE or Nylon).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.5):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 2.5 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter and degas as described above.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This creates a target concentration of ~1 mg/mL.
-
Further dilute 1 mL of this solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (or λmax determined from UV scan) |
| Run Time | 25 minutes |
System Suitability Test (SST)
Before analyzing samples, inject the Working Standard Solution five times. The results must meet the following criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Results and Data Interpretation
The primary goal of the analysis is to separate the main product from starting materials and any process-related impurities. The gradient method is designed to achieve this separation effectively.
Caption: Expected separation of key reaction components.
Typical Chromatographic Results
Below are hypothetical but representative results for a reaction mixture sample.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.8 | 15.6 | 0.5% | Impurity A |
| 2 | 9.2 | 2954.1 | 98.3% | Product |
| 3 | 11.5 | 21.0 | 0.7% | Impurity B |
| 4 | 14.1 | 15.3 | 0.5% | Impurity C |
Calculation of Purity
The purity of this compound is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
From the table above: Purity (%) = (2954.1 / (15.6 + 2954.1 + 21.0 + 15.3)) x 100 = 98.3%
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols.2. Column degradation.3. Sample overload. | 1. Ensure mobile phase pH is correctly adjusted to ≤ 3.0. Consider a different column (e.g., polar-embedded).2. Flush the column with a strong solvent (e.g., Isopropanol), then re-equilibrate. If unresolved, replace the column.3. Reduce the sample concentration. |
| Poor Resolution | 1. Gradient slope is too steep.2. Inappropriate mobile phase composition. | 1. Modify the gradient to be shallower around the co-eluting peaks (i.e., increase the time for the same %B change).2. Evaluate changing the organic modifier from Acetonitrile to Methanol to alter selectivity. |
| Retention Time Drift | 1. Inconsistent mobile phase preparation.2. Column not fully equilibrated.3. Pump malfunction or leak. | 1. Prepare fresh mobile phase, ensuring accurate pH adjustment and thorough mixing.2. Extend the column equilibration time before the first injection (at least 10 column volumes).3. Check pump pressure for stability; perform system leak tests. |
| Ghost Peaks | 1. Contamination in diluent or mobile phase.2. Carryover from previous injection. | 1. Use fresh, high-purity solvents and diluents.2. Implement a needle wash step in the autosampler method with a strong solvent (e.g., 50:50 Acetonitrile:Isopropanol). Inject a blank run to confirm cleanliness. |
References
- Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- HPLC Methods for analysis of Pyridine.
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Acta Poloniae Pharmaceutica – Drug Research.
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.
- Reversed Phase HPLC Columns. Phenomenex.
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
- Normal-phase vs.
- 3-Amino-6-bromopyridine 97. Sigma-Aldrich.
- RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. JSM Central.
- Pyridine synthesis. Organic Chemistry Portal.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. helixchrom.com [helixchrom.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. JSM Central || Article Info [jsmcentral.org]
Application Note: Advanced NMR Characterization of 3-Bromopyridine-2,6-diamine and its Synthetic Derivatives
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of 3-Bromopyridine-2,6-diamine, a key building block in contemporary drug discovery. This document provides an in-depth analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR data, offering field-proven protocols and causality-driven explanations for experimental choices. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine-based compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a critical scaffold in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring two nucleophilic amino groups and a synthetically versatile bromine atom, allows for diverse chemical modifications. This versatility has led to its incorporation into compounds targeting a range of diseases.
Given its role as a foundational precursor, the unambiguous structural confirmation and purity analysis of this compound and its subsequent reaction products are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about molecular structure, connectivity, and environment in solution. This application note serves as a practical guide to leveraging the full potential of NMR for the characterization of this important class of molecules.
Foundational NMR Principles for Substituted Pyridines
A thorough understanding of the NMR spectra of this compound begins with the fundamental principles governing chemical shifts and coupling constants in substituted pyridine rings. The electronic properties of the substituents dramatically influence the magnetic environment of the ring's protons and carbons.
-
Inductive and Mesomeric Effects: The two amino (-NH₂) groups are strong electron-donating groups (EDGs) through resonance (mesomeric effect), increasing the electron density at the ortho and para positions. Conversely, the bromine (-Br) atom is an electron-withdrawing group (EWG) through induction, and a weak deactivator. The nitrogen atom within the pyridine ring is also strongly electron-withdrawing. The interplay of these effects dictates the final chemical shifts.
-
Chemical Shift Prediction: The chemical shifts in substituted pyridines can be estimated using substituent chemical shifts (SCS).[1][2] These empirical parameters account for the effect of each substituent on the chemical shift of the ring carbons and protons relative to the parent pyridine molecule.[2][3][4]
NMR Spectral Analysis of this compound
A detailed examination of the ¹H and ¹³C NMR spectra is the first step in the characterization of this compound.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: The protons at the C4 and C5 positions of the pyridine ring are the only aromatic signals. Due to the strong electron-donating effect of the adjacent amino groups, these protons will be significantly shielded and appear in the upfield region of the aromatic spectrum. They will appear as two distinct doublets due to coupling to each other.
-
Amine Protons: The protons of the two amino groups (-NH₂) will typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature, due to hydrogen bonding.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~ 6.0 - 6.5 | Doublet | ~ 8.0 |
| H5 | ~ 7.0 - 7.5 | Doublet | ~ 8.0 |
| NH₂ | ~ 4.5 - 5.5 | Broad Singlet | - |
Table 1: Predicted ¹H NMR spectral data for this compound. Note: Chemical shifts are estimations and can vary based on solvent and instrument.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Substituent Effects on Carbon Chemical Shifts: The carbon atoms directly attached to the nitrogen and bromine atoms will have their chemical shifts significantly influenced. The carbons bearing the amino groups (C2 and C6) will be shifted downfield due to the electronegativity of the attached nitrogen. The carbon attached to the bromine (C3) will also be shifted, though the effect is less pronounced than that of the amino groups. The chemical shifts of the other ring carbons (C4 and C5) will be influenced by the combined electronic effects of all substituents.[2][3][5]
| Carbon | Expected Chemical Shift (ppm) |
| C2 | ~ 158 - 162 |
| C3 | ~ 95 - 100 |
| C4 | ~ 105 - 110 |
| C5 | ~ 138 - 142 |
| C6 | ~ 158 - 162 |
Table 2: Predicted ¹³C NMR spectral data for this compound. Note: Chemical shifts are estimations.
Characterizing Reaction Products of this compound
The synthetic utility of this compound lies in its ability to undergo further reactions at the amino groups or the bromine position. NMR is an indispensable tool for monitoring these transformations and characterizing the resulting products.
Reactions at the Amino Groups
Alkylation, acylation, or arylation of the amino groups will lead to predictable changes in the NMR spectra. For instance, in the synthesis of N,N'-dialkylated derivatives, the appearance of new signals corresponding to the alkyl groups in both the ¹H and ¹³C NMR spectra will be observed. The chemical shifts of the ring protons and carbons will also be affected by the change in the electronic nature of the nitrogen substituents.
Reactions at the Bromine Position
Substitution of the bromine atom, for example, through a Suzuki or Buchwald-Hartwig coupling, will result in significant changes in the NMR spectra. The disappearance of the C-Br carbon signal and the appearance of new signals for the introduced group, along with shifts in the adjacent proton and carbon signals, provide clear evidence of a successful reaction.
Advanced 2D NMR Techniques for Unambiguous Assignments
For more complex derivatives or to resolve ambiguities in the 1D spectra, two-dimensional (2D) NMR experiments are invaluable.[6][7][8]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other.[8] In the case of a derivative of this compound, a cross-peak between the H4 and H5 protons would confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[7][8] It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the overall molecular structure.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
The following are generalized protocols for the NMR characterization of this compound and its derivatives. Instrument-specific parameters may require optimization.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds containing -NH₂ groups as it slows down proton exchange.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration should be added. For routine characterization, the residual solvent peak can be used for referencing.[9]
1D NMR Data Acquisition
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[10]
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[10]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[9]
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
2D NMR Data Acquisition
For COSY, HSQC, and HMBC experiments, use standard, instrument-provided pulse programs. The number of scans and increments in the indirect dimension will need to be optimized based on the sample concentration and the desired resolution.
Caption: General experimental workflow for NMR analysis.
Conclusion
NMR spectroscopy is an indispensable technique for the unambiguous characterization of this compound and its synthetic products. A systematic approach, beginning with the analysis of 1D ¹H and ¹³C NMR spectra and supplemented by 2D correlation experiments when necessary, provides a comprehensive understanding of the molecular structure. The protocols and interpretive guidance provided in this application note are intended to empower researchers in drug discovery and development to confidently characterize these important heterocyclic compounds, ensuring the integrity and quality of their synthetic work.
References
- Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1332-1341. [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- Chemistry LibreTexts. (2025). 2D NMR Introduction.
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- Wiley-VCH. (2007). Supporting Information.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- YouTube. (2021). 1D and 2D NMR methods for small molecules.
- HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
- PMC. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy.
- Wikipedia. (n.d.). 3-Bromopyridine.
- Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II).
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra.
- Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- SciSpace. (n.d.). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.
- Jordan Journal of Chemistry. (n.d.). Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II).
Sources
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Robust Synthesis of 3-Bromopyridine-2,6-diamine and its Derivatives for Pharmaceutical Research
This document provides a comprehensive guide for the scale-up synthesis of 3-Bromopyridine-2,6-diamine, a critical building block in modern medicinal chemistry. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and address the key challenges associated with transitioning from laboratory to pilot-plant scale production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: The Strategic Importance of the Pyridine-2,6-diamine Scaffold
Poly-substituted pyridine derivatives are foundational scaffolds in a significant portion of pharmaceuticals, with approximately 20% of the top 200 drugs containing a pyridine-based core.[1] The this compound motif, in particular, offers a privileged scaffold for drug discovery. The two amino groups provide hydrogen bond donors and acceptors for molecular recognition, while the bromine atom at the C3 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. However, developing a synthesis that is not only high-yielding but also safe, cost-effective, and scalable presents significant process chemistry challenges.[1][2]
This application note details a robust and scalable two-stage process:
-
Stage 1: The direct, regioselective bromination of commercially available 2,6-diaminopyridine.
-
Stage 2: The subsequent derivatization via Suzuki-Miyaura cross-coupling, demonstrating the utility of the synthesized intermediate.
Strategic Synthesis Overview
The primary strategy focuses on the direct electrophilic aromatic substitution on 2,6-diaminopyridine. This approach is favored for its atom economy and reduced step count compared to multi-step routes involving nitration and reduction.[2][3] The two amino groups are powerful activating ortho-, para-directors, which strongly favor electrophilic attack at the C3 and C5 positions. Due to steric hindrance and the symmetrical nature of the starting material, bromination occurs selectively at the C3 position.
Caption: High-level workflow for the synthesis of this compound derivatives.
Critical Safety and Handling Protocols
Working with brominated aromatic compounds and brominating agents requires strict adherence to safety protocols. 3-Bromopyridine and its derivatives are classified as irritants and are harmful if swallowed or inhaled.[4][5][6]
Personal Protective Equipment (PPE) is mandatory:
-
Eyes/Face: Safety goggles with side shields are required at all times. A face shield should be used when handling larger quantities.[7]
-
Skin: A flame-retardant lab coat and nitrile gloves are essential. For prolonged operations, consider double-gloving.[7]
-
Respiratory: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][7]
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material like vermiculite or sand to contain the spill. Collect the material into a sealed, labeled container for hazardous waste disposal.[7][8]
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed.[5] | P270: Do not eat, drink or smoke when using this product.[8] |
| H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing/eye protection. |
| H319: Causes serious eye irritation.[5] | P262: Do not get in eyes, on skin, or on clothing. |
| H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
Detailed Experimental Protocols
Part A: Scale-up Synthesis of 3-Bromo-2,6-diaminopyridine
This protocol describes the regioselective bromination of 2,6-diaminopyridine using N-Bromosuccinimide (NBS). NBS is chosen as the brominating agent for scale-up due to its solid nature, which makes it easier and safer to handle compared to liquid bromine, minimizing vapor exposure and corrosion issues.
Caption: Simplified mechanism of electrophilic bromination on the activated pyridine ring.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (100g Scale) |
| 2,6-Diaminopyridine | 109.13 | 1.0 | 100.0 g (0.916 mol) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 171.3 g (0.962 mol) |
| Acetonitrile (ACN) | 41.05 | - | 1.0 L |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Saturated Na₂S₂O₃ (aq) | - | - | As needed |
| Brine | - | - | 500 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a 3L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add 2,6-diaminopyridine (100.0 g, 0.916 mol) and acetonitrile (1.0 L).
-
Dissolution & Cooling: Stir the mixture at room temperature until all solids dissolve. Once a clear solution is obtained, cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (171.3 g, 0.962 mol) portion-wise over 60-90 minutes.
-
Causality & Scale-up Insight: Portion-wise addition is critical to control the reaction exotherm. On a larger scale, this would be done via a solids-dosing hopper or by adding a solution of NBS in ACN via an addition funnel to ensure precise temperature control and prevent runaway reactions and the formation of di-brominated byproducts.[2]
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~200 mL) to neutralize any unreacted NBS. Then, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HBr byproduct until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification:
-
Laboratory Scale: The crude product can be purified via silica gel column chromatography.
-
Scale-up: For larger quantities, recrystallization is the preferred method for purification.[2] A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to provide high purity and yield. The purified product is typically an off-white to light brown solid.
-
Part B: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the synthetic utility of the 3-bromo intermediate by coupling it with a representative boronic acid.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (10g Scale) |
| 3-Bromo-2,6-diaminopyridine | 188.03 | 1.0 | 10.0 g (53.2 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 9.6 g (63.8 mmol) |
| Pd(dppf)Cl₂ complex | 816.64 | 0.03 | 1.3 g (1.6 mmol) |
| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 18.4 g (133 mmol) |
| 1,4-Dioxane | 88.11 | - | 200 mL |
| Water | 18.02 | - | 50 mL |
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-2,6-diaminopyridine (10.0 g), 4-methoxyphenylboronic acid (9.6 g), Pd(dppf)Cl₂ (1.3 g), and K₂CO₃ (18.4 g).
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times.
-
Causality & Scale-up Insight: Rigorous exclusion of oxygen is vital for preventing the degradation of the palladium catalyst and ensuring a reproducible, high-yielding reaction. On a plant scale, this is achieved by pressure/vacuum cycles with nitrogen in the reactor.
-
-
Solvent Addition: Add degassed 1,4-dioxane (200 mL) and degassed water (50 mL) via cannula or syringe.
-
Heating & Monitoring: Heat the reaction mixture to 90°C and stir vigorously. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the final derivative.
Analytical Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.
| Analysis | 3-Bromo-2,6-diaminopyridine | 3-(4-methoxyphenyl)-pyridine-2,6-diamine |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.10 (d, 1H), ~6.55 (s, 4H, 2xNH₂), ~5.80 (d, 1H) | δ ~7.40 (d, 2H), ~7.25 (d, 1H), ~6.95 (d, 2H), ~6.05 (d, 1H), ~5.80 (s, 4H, 2xNH₂), 3.80 (s, 3H) |
| LC-MS (ESI+) | Expected [M+H]⁺: 188.0, 190.0 (1:1 ratio) | Expected [M+H]⁺: 216.1 |
| HPLC Purity | ≥98% (by area at 254 nm) | ≥98% (by area at 254 nm) |
Conclusion
This application note provides a validated, scalable, and robust methodology for the synthesis of this compound and its subsequent derivatization. By understanding the chemical principles behind each step and implementing rigorous safety and process controls, researchers can confidently produce this valuable intermediate in the quantities required for advanced pharmaceutical development programs. The presented protocols emphasize safety, efficiency, and scalability, providing a solid foundation for process chemists and medicinal chemists alike.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.
- Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (n.d.). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Various Authors. (2025). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-BROMOPYRIDINE CAS#.
- PubChem. (n.d.). 3-Bromopyridine.
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
- BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromopyridine-2,6-diamine
Welcome to the technical support resource for the synthesis of 3-Bromopyridine-2,6-diamine (CAS 54903-86-5).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions for improving yield and purity in this important synthetic transformation. As a key building block in pharmaceutical development, mastering its synthesis is critical. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
Core Synthetic Strategy: Electrophilic Bromination of 2,6-Diaminopyridine
The most direct and common route to this compound is the electrophilic aromatic substitution (EAS) of 2,6-diaminopyridine. The pyridine ring is typically deactivated towards EAS. However, the presence of two powerful electron-donating amino groups at the C2 and C6 positions strongly activates the ring, making it highly susceptible to electrophilic attack.
Mechanistic Rationale
The amino groups direct electrophiles primarily to the ortho and para positions. In this case, the C3 and C5 positions are ortho to the C2 and C6 amino groups, respectively, and the C4 position is para to both. The C3 and C5 positions are electronically enriched and sterically accessible, making them the primary sites for substitution. Due to the symmetry of the starting material, bromination at C3 is equivalent to bromination at C5.
Caption: General mechanism for the bromination of 2,6-diaminopyridine.
Troubleshooting Guide & Common Issues
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Scenario 1: Consistently Low Reaction Yield
Question: My isolated yield of this compound is consistently below 40%. What are the primary factors I should investigate to improve this?
Answer: Low yield is a multifaceted problem often stemming from one or more of the following issues: over-bromination, suboptimal reaction conditions, or inefficient purification.
Causality & Solutions:
-
Over-Bromination: The high activation of the starting material makes it susceptible to di-bromination (forming 3,5-dibromo-2,6-diaminopyridine). This is the most common cause of low yields of the desired mono-brominated product.
-
Solution: Employ a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[4][5] NBS provides a low, steady concentration of the bromine electrophile, which helps to control the reaction rate and selectivity.[5] Perform a slow, portion-wise or drop-wise addition of the brominating agent to the reaction mixture, ensuring the local concentration of the electrophile remains low.
-
-
Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to the formation of di-substituted byproducts.
-
Solution: Use a slight sub-stoichiometric amount or precisely 1.0 equivalent of the brominating agent relative to the 2,6-diaminopyridine. A good starting point is 0.95-1.0 equivalents of NBS.
-
-
Suboptimal Temperature: The reaction is highly exothermic. If the temperature is too high, the reaction rate can become uncontrollable, leading to side reactions. If it's too low, the reaction may be sluggish and incomplete.
-
Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. Start the addition of the brominating agent at 0°C and allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
-
Inefficient Work-up and Purification: The product is polar and can be lost during extraction or chromatography if improper solvents are used.
-
Solution: After quenching the reaction, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The product can often be purified effectively by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol.
-
Scenario 2: Significant Impurity Formation (Poor Regioselectivity)
Question: My crude product shows multiple spots on TLC, and the NMR indicates a mixture of brominated pyridines. How can I improve the selectivity for the 3-position?
Answer: While the electronics of the substrate strongly favor C3/C5 bromination, the formation of the 3,5-dibromo byproduct is the main selectivity challenge.
Causality & Solutions:
-
Choice of Brominating Agent: Aggressive brominating agents like elemental bromine (Br₂) are highly reactive and less selective, often leading to over-bromination.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.
-
Solution: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred. Acetonitrile, in particular, has been shown to be effective for NBS brominations.[8] Avoid protic solvents like methanol unless specifically required by a validated procedure, as they can react with the brominating agent.
-
-
Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed can increase the chance of the desired product reacting further to form impurities.
-
Solution: Carefully monitor the reaction's progress using TLC or LC-MS. Once the 2,6-diaminopyridine is fully consumed, quench the reaction promptly to prevent the formation of the di-brominated product.
-
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A: Dichloromethane (DCM) and acetonitrile (MeCN) are excellent starting points. They are aprotic, effectively dissolve the starting material, and are compatible with NBS.[4][8]
Q2: My NBS is slightly yellow/brown. Can I still use it? A: A yellow or brown tint indicates the presence of free bromine due to decomposition. For reactions requiring high selectivity, it is best to use freshly recrystallized NBS. To recrystallize, dissolve the NBS in hot water, filter if necessary, and cool in an ice bath to precipitate pure, white crystals.[9]
Q3: How should I properly quench the reaction? A: The reaction can be quenched by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will consume any unreacted bromine or NBS.
Q4: What analytical techniques are best for confirming the product structure? A: ¹H NMR is definitive. For this compound, you should expect to see two distinct singlets in the aromatic region for the C4 and C5 protons, along with broad signals for the two different amine (-NH₂) groups. Mass spectrometry (MS) will confirm the molecular weight and correct isotopic pattern for bromine.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Materials:
-
2,6-Diaminopyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-diaminopyridine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 equiv) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench by adding saturated aqueous sodium thiosulfate solution. Stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to afford this compound as a solid.
Data Summary Tables
Table 1: Comparison of Brominating Agents
| Brominating Agent | Typical Conditions | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | 0°C to RT, DCM or MeCN | High selectivity for mono-bromination, safer to handle, solid reagent.[4][5] | Can decompose over time, may require recrystallization.[9] |
| **Elemental Bromine (Br₂) ** | 0°C, Acetic Acid or DCM | Inexpensive, highly reactive. | Low selectivity, often leads to over-bromination, hazardous liquid.[5] |
Table 2: Influence of Solvent on NBS Bromination
| Solvent | Type | Observations & Rationale |
| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent solubility for starting material; generally provides clean reactions. |
| Acetonitrile (MeCN) | Aprotic, Polar | Good solubility; often used for NBS brominations of activated rings.[8] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Viable alternative, but must be anhydrous to prevent side reactions. |
| Acetic Acid | Protic | Can be used with Br₂, but may lead to side reactions with NBS. |
References
- Organic Syntheses Procedure for a related compound: Provides a detailed procedure for the reduction of a nitro-bromopyridine, a related transform
- Discussion on Pyridine Halogenation: A ResearchGate discussion outlining various strategies and challenges in pyridine bromination.
- N-Bromosuccinimide (NBS)
- NBS as a Reagent in Organic Chemistry: An explanatory article on the practical applications and mechanism of NBS in bromination reactions. Master Organic Chemistry.[5]
- CAS 54903-86-5 Information: Product information page for 3-Bromo-2,6-diaminopyridine. Santa Cruz Biotechnology.[1]
- ChemicalBook Product Data: Datasheet for 2,6-DIAMINO-3-BROMOPYRIDINE. ChemicalBook.[2][3]
- NBS Recrystallization Protocol: Information on the properties and purification of N-Bromosuccinimide. ChemicalBook.[9]
- Challenges in Aromatic Bromination: A discussion forum detailing practical issues with achieving selectivity in aromatic bromin
- NBS Reagent Profile: A summary of N-Bromosuccinimide as a reagent, including its common uses and properties. Common Organic Chemistry.[4]
- Synthesis of 6-Bromopyridin-3-amine: A technical guide on the synthesis of an isomeric brominated aminopyridine, highlighting the use of NBS. BenchChem.[8]
- Wikipedia: N-Bromosuccinimide: General encyclopedic entry for N-Bromosuccinimide, covering its preparation and various reactions. Wikipedia.[6]
- Bromination of Inactive Aromatic Rings: An article discussing the conditions required for brominating deactivated aromatic rings, providing context for the high reactivity of the diaminopyridine system. Chemia.[12]
Sources
- 1. scbt.com [scbt.com]
- 2. 2,6-DIAMINO-3-BROMOPYRIDINE [chemicalbook.com]
- 3. 2,6-DIAMINO-3-BROMOPYRIDINE [chemicalbook.com]
- 4. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
Technical Support Center: Bromination of Diaminopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their subsequent functionalization, often beginning with bromination, is a critical step in drug development. However, the presence of two strongly activating amino groups on the pyridine ring presents unique challenges, frequently leading to a variety of undesired side reactions. This guide will address these common issues in a practical, question-and-answer format, providing both diagnostic advice and validated protocols to overcome these synthetic hurdles.
Troubleshooting Guide & FAQs
Issue 1: Over-bromination and Lack of Regioselectivity
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective mono-bromination?
A1: This is the most common challenge when brominating diaminopyridines. The two amino groups strongly activate the pyridine ring, making it highly susceptible to electrophilic aromatic substitution.[1] The key to controlling selectivity lies in carefully modulating the reactivity of both the substrate and the brominating agent.
Root Cause Analysis:
-
High Reactivity of the Substrate: The electron-donating amino groups increase the electron density of the pyridine ring, making it highly nucleophilic.
-
Harsh Brominating Agents: Reagents like elemental bromine (Br₂) are highly reactive and often lead to multiple additions.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of thermodynamically stable, more highly substituted products.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting over-bromination.
Recommended Solutions & Protocols:
-
Employ a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled bromination of activated aromatic systems.[3][4] It provides a slow, in-situ source of electrophilic bromine, which helps to minimize over-reaction.
-
Protocol 1: General Mono-bromination with NBS
-
Dissolve the diaminopyridine (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.0-1.1 equiv.) portion-wise over 15-30 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Utilize Protecting Groups: To achieve high regioselectivity, especially when the positions activated by both amino groups are sterically accessible, protecting one of the amino groups is a highly effective strategy.[5][6] The Boc (tert-butyloxycarbonyl) group is a common choice.
-
Protocol 2: Selective Mono-protection and Subsequent Bromination
-
Protection Step: Dissolve the diaminopyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in THF dropwise.[7]
-
Stir at 0 °C and allow to warm to room temperature, monitoring by TLC for the formation of the mono-protected product.
-
Isolate and purify the mono-Boc-protected diaminopyridine.
-
Bromination Step: Subject the purified mono-protected intermediate to the conditions described in Protocol 1 . The bulky Boc group will direct bromination to the positions activated by the unprotected amino group.
-
Deprotection Step: After bromination, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired mono-brominated diaminopyridine.
-
-
| Parameter | Br₂ in Acetic Acid | NBS in DMF at 0°C | Boc-Protection Strategy |
| Selectivity | Low (Mixture of products) | Moderate to High | Very High |
| Yield of Mono-bromo | Often < 30% | 50-80% | > 80% (over 3 steps) |
| Reaction Control | Difficult | Good | Excellent |
| Applicability | Simple, but often ineffective | Good general method | Best for complex substrates |
Issue 2: N-Bromination and Ring Decomposition
Q2: I am observing the formation of unstable, colored byproducts, and my starting material seems to be decomposing. What is happening?
A2: This often indicates N-bromination, where the bromine electrophile attacks the nitrogen of the amino group instead of the carbon of the pyridine ring. The resulting N-bromo species can be unstable and lead to decomposition pathways.
Root Cause Analysis:
-
High Nucleophilicity of Amino Groups: The lone pair of electrons on the amino nitrogen can compete with the aromatic ring as the site of electrophilic attack.
-
Reaction Conditions: The use of non-polar solvents can sometimes favor N-bromination.
Troubleshooting & Prevention:
Caption: Strategy to prevent N-bromination side reactions.
Recommended Solutions & Protocols:
-
Solvent Choice: Using a polar solvent like acetic acid or DMF can help to solvate the intermediates and disfavor direct attack on the nitrogen. Acetic acid can also protonate the amino group to a small extent, reducing its nucleophilicity.
-
Acyl Protection: Converting the amino groups to amides is a robust way to prevent N-bromination.[8] The electron-withdrawing acyl group significantly reduces the nucleophilicity of the nitrogen atom.
-
Protocol 3: Acetyl Protection for Robust Bromination
-
Protection: Suspend the diaminopyridine (1.0 equiv.) in acetic anhydride.
-
Heat the mixture gently (e.g., 50-60 °C) until a clear solution is formed and TLC analysis indicates complete conversion to the diacetylated product.
-
Carefully quench the excess acetic anhydride with water and isolate the diacetylated diaminopyridine.
-
Bromination: Perform the bromination on the protected substrate using NBS in a suitable solvent. The deactivating effect of the acetyl groups may require slightly more forcing conditions (e.g., warming to 40-50 °C).
-
Deprotection: The acetyl groups can be removed by hydrolysis under acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) conditions to yield the brominated diaminopyridine.
-
-
Issue 3: Dehalogenation of the Product
Q3: My desired bromo-diaminopyridine product appears to be unstable during workup or subsequent reaction steps, and I am isolating the starting diaminopyridine. What could be causing this dehalogenation?
A3: Dehalogenation, or the loss of the bromine atom, can occur under certain reductive conditions or in the presence of strong nucleophiles, particularly if the bromine is at an activated position on the pyridine ring.
Root Cause Analysis:
-
Reductive Workup Conditions: The use of certain quenching agents or exposure to metals can lead to reductive cleavage of the C-Br bond.
-
Nucleophilic Aromatic Substitution: If the product is subjected to strongly basic or nucleophilic conditions in a subsequent step, the bromide can act as a leaving group.
-
Catalytic Hydrogenation: If the brominated product is used in a subsequent step involving catalytic hydrogenation (e.g., Pd/C and H₂), reductive dehalogenation is a common side reaction.[9]
Preventative Measures:
-
Careful Workup: Avoid overly harsh or prolonged exposure to reducing agents during the reaction quench. A simple aqueous wash is often sufficient.
-
pH Control: Maintain a neutral or slightly acidic pH during workup and purification to avoid promoting nucleophilic substitution.
-
Strategic Synthesis Planning: If a subsequent step involves reduction, consider introducing the bromine atom after the reductive step if the overall synthetic route allows.
Conclusion
The successful bromination of diaminopyridines is a balancing act between activating the desired C-H bonds for substitution while preventing over-reaction and side product formation. By understanding the underlying chemical principles and employing the strategies outlined in this guide—such as the use of milder reagents like NBS, strategic implementation of protecting groups, and careful control of reaction conditions—researchers can overcome these common challenges. This systematic approach to troubleshooting will lead to higher yields, cleaner reaction profiles, and more efficient progress in the development of novel chemical entities.
References
- N-Bromosuccinimide. (2019). In Wikipedia.
- Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9194–9204.
- How to carry out bromination of pyridine at 2- or 4- positions?. (2012). ResearchGate.
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
- Heterocyclic Chemistry. (n.d.).
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- Pyridine. (n.d.). In Wikipedia.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2014). ResearchGate.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- N-Bromosuccinimide. (n.d.). In Wikipedia.
- Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Protection for amino group and amino acid. (n.d.). Slideshare.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(10), 16404–16416.
- The bromination of 2-aminopyridine in the gas phase at 500°. (1951). ResearchGate.
- Protecting Groups. (2017). Lokey Lab Protocols - Wikidot.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. (1940). ResearchGate.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1569–1572.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010). Organometallics, 29(17), 3741–3752.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). ChemRxiv.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society, 142(38), 16498–16504.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2013). TopSCHOLAR.
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2011). Molecules, 16(8), 6538–6548.
- Bromination Mechanism. (2011). YouTube.
- Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. (2011). Chemosphere, 85(5), 705-712.
- Mechanisms of bromination between thiophenes and NBS: A DFT investigation. (2022). Computational and Theoretical Chemistry, 1207, 113545.
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protection for amino group and amino acid | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Bromopyridine-2,6-diamine
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of crude 3-Bromopyridine-2,6-diamine (CAS: 54903-86-5).[1][2][3] As a critical building block in the synthesis of advanced pharmaceutical intermediates, its purity is paramount. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, moving beyond simple instructions to explain the chemical principles behind each step.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound typically involves the electrophilic bromination of 2,6-diaminopyridine. The two highly activating amino groups make the pyridine ring electron-rich, leading to a fast reaction but also a propensity for side reactions.
Frequently Asked Questions: Common Impurities
Q: What are the most common impurities I should expect in my crude this compound?
A: Your crude product mixture will likely contain several classes of impurities stemming from the nature of the electrophilic aromatic substitution reaction on a highly activated pyridine ring.[4]
-
Unreacted Starting Material: 2,6-Diaminopyridine is often present due to incomplete reaction.
-
Polybrominated Species: The most significant side products are often dibrominated species, such as 3,5-dibromopyridine-2,6-diamine. The strong activating effect of the two amino groups makes the product susceptible to a second bromination.[5] Controlling the stoichiometry of the brominating agent is critical to minimize this.[5][6]
-
Isomeric Byproducts: While the 3-position is sterically accessible, minor amounts of other isomers could form depending on the precise reaction conditions.
-
Reagent-Derived Impurities: If using N-Bromosuccinimide (NBS) as the brominating agent, residual succinimide will be present.[7][8] If using elemental bromine, residual acids (HBr) may be present.[9]
-
Degradation Products: Aminopyridines can be sensitive to strong acidic or oxidizing conditions, leading to potential decomposition if the reaction is not well-controlled.
Caption: Key reaction pathway and common over-bromination side product.
Section 2: Troubleshooting Purification Challenges
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Q: My crude product is a dark, oily solid. What is the best first step?
A: A dark color often indicates the presence of trace, highly conjugated impurities or degradation products. An oily consistency suggests the presence of lower-melting impurities or residual solvent.
Recommended Action:
-
Aqueous Work-up: Before attempting more advanced purification, perform a thorough aqueous work-up. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Wash the organic layer with a mild base solution (e.g., saturated aqueous sodium bicarbonate) to remove any acidic byproducts like HBr.[7]
-
Brine Wash: Wash with brine (saturated aqueous NaCl) to break any emulsions and remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This process often yields a more manageable solid product.
Q: My recrystallization attempt failed. The product either "oiled out" or the yield was extremely low. What went wrong?
A: This is a classic problem related to solvent selection. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Poor yield means the product remains too soluble at low temperatures.
Causality & Solution: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should be either insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Troubleshooting Solvent Selection for Recrystallization
| Problem | Probable Cause | Suggested Solution |
| Product "Oils Out" | Solvent boiling point is too high, or the product has a low melting point. | Try a lower-boiling point solvent or a mixed-solvent system. For example, dissolve the product in a minimal amount of a hot, high-solubility solvent (like ethanol) and then slowly add a hot, lower-solubility "anti-solvent" (like water or hexane) until turbidity appears.[5] |
| Very Low Yield | The product is too soluble in the chosen solvent, even when cold. | Select a less polar solvent if your compound is polar. For this compound, which is quite polar, a system like Ethanol/Water or Toluene might be effective. |
| No Crystals Form | Solution is not sufficiently saturated, or nucleation is inhibited. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch. Ensure slow cooling. |
| Impurity Co-precipitates | The chosen solvent does not effectively differentiate between the product and the impurity. | A different solvent system is required. This is where column chromatography becomes the preferred method. |
Q: I'm running a silica gel column, but I can't separate my product from a key impurity. What adjustments can I make?
A: Co-elution on silica gel is common when compounds have very similar polarities. Given the polar nature of this compound (due to two amino groups and the pyridine nitrogen), strong interaction with the acidic silica surface can also cause issues like peak tailing.
Expert Strategies for Optimizing Column Chromatography:
-
Adjust Eluent Polarity: If the separation is poor, the polarity gradient of your eluent may be too steep or too shallow. Try running the column isocratically (with a single solvent mixture) if the Rf values on TLC are close but distinct. A common eluent system for aminopyridines is a gradient of Hexane/Ethyl Acetate or DCM/Methanol.
-
Incorporate a Basic Additive: The basic amino groups can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. Adding a small amount of a base like triethylamine (~0.5-1%) or ammonia (using a saturated solution in methanol as part of the polar phase) to your eluent system can dramatically improve peak shape and resolution by competing for the acidic sites.
-
Switch the Stationary Phase: If silica gel fails, consider an alternative.
-
Alumina (Neutral or Basic): Alumina can be a good alternative for basic compounds where silica proves problematic.
-
Reverse-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This inverts the elution order, with the most polar compounds eluting first. This can be highly effective for separating compounds with minor differences in polarity.
-
Section 3: Validated Purification Protocols
The following protocols provide detailed, step-by-step methodologies. The choice between them depends on the impurity profile and the required scale.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is >85% pure and the main impurities have significantly different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erhlenmeyer Flasks
-
Hot Plate/Stirrer
-
Buchner Funnel and Filter Flask
-
Filter Paper
Methodology:
-
Solvent Selection: An ethanol/water system is a good starting point.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: To the hot, clear ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol until the solution is clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most robust method for separating mixtures with multiple components of similar polarity.
Materials:
-
Silica Gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Chromatography Column
-
Collection Tubes
Methodology:
-
Eluent Preparation: Prepare a low-polarity mobile phase (Solvent A: DCM) and a high-polarity mobile phase (Solvent B: 99% DCM / 1% MeOH / 0.5% TEA). The triethylamine is crucial for preventing peak tailing.
-
Column Packing: Prepare a slurry of silica gel in DCM and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add the powder to the top of the packed column.
-
Elution: Begin eluting with 100% DCM. Gradually increase the polarity by slowly adding Solvent B. A typical gradient might be:
-
100% A (2 column volumes)
-
98% A / 2% B (4 column volumes)
-
95% A / 5% B (4 column volumes)
-
...continue increasing polarity until the product elutes.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Purity Assessment & Characterization FAQs
Q: How do I definitively confirm the purity and identity of my final product?
A: A combination of analytical techniques is essential for a complete and trustworthy characterization.[6][10]
Summary of Analytical Characterization Techniques
| Technique | Purpose | Expected Result for Pure this compound |
| ¹H NMR | Structural confirmation and detection of organic impurities. | Two distinct signals for the -NH₂ protons. Two aromatic protons on the pyridine ring, likely appearing as doublets.[7] |
| HPLC | Quantitative purity assessment. | A single major peak with purity >98% by area percentage.[11] |
| Mass Spec (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the mass of the compound (188.03 g/mol ), often showing a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[6] |
| Melting Point | Physical property and purity indicator. | A sharp melting point range consistent with literature values. A broad or depressed melting point indicates impurities. |
Q: My NMR spectrum looks clean, but my bioassay results are inconsistent. Could there be non-proton-containing impurities?
A: Yes. This is a critical point often overlooked. ¹H NMR will not detect impurities that lack protons, such as inorganic salts or certain byproducts. If you suspect such impurities, techniques like HPLC, elemental analysis (CHN), or even FTIR spectroscopy can provide a more complete picture of your sample's composition.[10]
References
- BenchChem. (2025). Managing and characterizing impurities in 3-Bromopiperidine-2,6-dione production. BenchChem Technical Support.
- BenchChem. (n.d.). 6-Bromopyridin-3-amine | 13534-97-9. BenchChem.
- BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. BenchChem Technical Support.
- Synchem. (n.d.). 3-Bromo-2,6-diaminopyridine. Synchem.
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-2,6-diaminopyridine | CAS 54903-86-5. SCBT.
- AbacipharmTech. (n.d.). This compound. AbacipharmTech.
- Pearson. (2024). EAS Reactions of Pyridine. Pearson+.
- ResearchGate. (2006). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate.
- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97. Sigma-Aldrich.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization. BenchChem Technical Support.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC. BenchChem Technical Support.
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-BROMOPYRIDINE. ChemicalBook.
- BenchChem. (n.d.). An In-Depth Technical Guide to 3-Bromo-2-methylpyridine. BenchChem Technical Support.
Sources
- 1. synchem.de [synchem.de]
- 2. scbt.com [scbt.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-氨基-6-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removal of di-brominated byproducts in pyridine synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of synthetic chemistry and the challenges that can arise during the purification of target molecules. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for a common and often frustrating issue: the removal of di-brominated byproducts from pyridine synthesis.
Over-halogenation is a frequent side reaction, leading to purification challenges that can impact yield, purity, and project timelines. This resource offers a structured, question-and-answer approach to troubleshoot these issues, grounded in fundamental chemical principles and validated laboratory practices.
Frequently Asked Questions: Understanding Di-bromination
This section addresses the foundational questions regarding the formation and detection of di-brominated pyridine byproducts.
Q1: Why do I get di-brominated byproducts during my pyridine synthesis?
Answer: The formation of di-brominated and other poly-halogenated byproducts is rooted in the electronic nature of the pyridine ring and the mechanism of the halogenation reaction. Pyridine is an electron-deficient heterocycle, which makes direct electrophilic aromatic substitution (like bromination) more challenging than for electron-rich arenes.[1] Consequently, forcing conditions such as high temperatures or the use of strong Lewis acids are often required.[1][2]
These vigorous conditions can lead to a lack of selectivity. Once the first bromine atom is attached to the ring, it only moderately deactivates the ring towards further substitution. If the reaction is not carefully controlled (e.g., stoichiometry of the brominating agent, temperature, reaction time), a second bromination can occur, leading to a mixture of mono- and di-brominated products.[2] Radical halogenations, in particular, are prone to yielding mixtures of regioisomers and poly-halogenated products.[2]
Q2: What factors increase the likelihood of di-bromination?
Answer: Several experimental parameters can favor the formation of di-brominated byproducts. Understanding these can help you proactively minimize their formation.
-
Stoichiometry: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) is the most direct cause of over-bromination. To avoid side products, it is often preferable to use the brominating agent in a sub-stoichiometric amount (less than 1 equivalent) relative to the pyridine starting material.[3]
-
Reaction Temperature: Higher reaction temperatures increase the rate of both the first and second bromination. The activation energy barrier for the second bromination may be overcome at elevated temperatures, leading to a higher proportion of the di-brominated product.
-
Reaction Time: Allowing the reaction to proceed for too long, even with correct stoichiometry, can provide the opportunity for the desired mono-brominated product to undergo a second, slower bromination.
-
Concentration: High concentrations of reactants can increase the probability of multiple substitution events.
Q3: How can I reliably detect and quantify the ratio of mono- to di-brominated pyridine in my crude product?
Answer: Accurate analysis of your crude reaction mixture is critical before attempting any purification. Several analytical techniques are well-suited for this purpose.
| Analytical Method | Information Provided | Advantages | Considerations | References |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, quantification, and structural identification of volatile impurities. | Excellent separation of isomers, high sensitivity, and definitive identification via mass fragmentation patterns. | Requires analytes to be volatile and thermally stable. | [4][5][6] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Versatile for a wide range of compounds, including non-volatile ones. Specific methods using mixed-mode columns can effectively separate pyridine derivatives. | Method development may be required to achieve baseline separation of closely related isomers. | [4][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification. | Provides unambiguous structural information. The ratio of products can be determined by integrating characteristic peaks in the ¹H NMR spectrum. | May have lower sensitivity than GC/HPLC. Peaks of different isomers might overlap, complicating quantification. | [4] |
For routine analysis, GC-MS is often the method of choice due to its high resolution and ability to identify unknown impurities.[5]
Troubleshooting Guide: Purification Strategies
This section provides practical solutions for separating your desired mono-brominated pyridine from di-brominated impurities.
Q4: My product is a solid. Can I use recrystallization to remove the di-brominated byproduct?
Answer: Yes, recrystallization is often the most effective and scalable method for purifying solid organic compounds.[8] The success of this technique relies on the different solubility profiles of the mono- and di-brominated products in a chosen solvent system.[9] The di-brominated compound, being more symmetrical and often less polar, may have lower solubility than the mono-brominated product in certain solvents.
The key is to find a solvent that dissolves the desired product and the impurity when hot, but in which the impurity is significantly less soluble upon cooling.[10][11] This allows the desired mono-brominated product to remain in the mother liquor while the di-brominated byproduct crystallizes out, or vice-versa.
A two-solvent recrystallization is particularly useful for pyridine derivatives.[12] In this method, you dissolve the crude mixture in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which it is insoluble) is added dropwise until the solution becomes slightly cloudy. This brings the solution to its saturation point, and upon slow cooling, the less soluble compound will preferentially crystallize.[12]
Q5: Recrystallization isn't working. How do I choose the right strategy for chromatographic purification?
Answer: When recrystallization fails to provide adequate separation, column chromatography is the next logical step. The choice of chromatography depends on the scale of your purification and the difficulty of the separation.
Workflow for Selecting a Purification Method
Caption: Decision workflow for purification strategy.
For general lab-scale purification, flash column chromatography using silica gel is the standard approach. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase.
If separation on silica is poor, more specialized stationary phases may be required. Columns with pentafluorophenyl (PFP) phases have been shown to be particularly effective at separating halogen-containing pharmaceuticals from their closely related isomers and dehalogenated impurities.[13]
Q6: I'm performing a column and my fractions are still impure. What can I do to optimize the separation?
Answer: Optimizing your chromatographic separation involves systematically adjusting several parameters.
-
Solvent System (Mobile Phase): This is the most critical factor. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. Run a preliminary Thin Layer Chromatography (TLC) analysis using different solvent ratios to find the system that gives the best separation (largest difference in Rf values) between your mono- and di-brominated spots.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a low-polarity mobile phase to elute the less polar compound (often the di-brominated species) and gradually increase the polarity to elute the more polar, mono-brominated product.
-
Column Dimensions and Packing: Use a long, narrow column for difficult separations to increase the number of theoretical plates. Ensure the column is packed uniformly without air bubbles or cracks.
-
Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica—a "dry load"). This ensures the sample is applied to the column as a narrow band, which is crucial for good resolution.
Experimental Protocols
Protocol 1: Purification by Two-Solvent Recrystallization
This protocol provides a general guideline for separating a less soluble di-brominated byproduct from a more soluble mono-brominated product.
-
Solvent Selection: Identify a suitable solvent pair. A common pair for pyridine derivatives is Ethyl Acetate (good solvent) and Hexanes (poor solvent).[12]
-
Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Heat a sufficient quantity of ethyl acetate and add the minimum amount of the hot solvent to the flask to completely dissolve the solid.
-
Induce Saturation: While the solution is still hot, slowly add the anti-solvent (hexanes) dropwise with swirling until a persistent cloudiness appears. Add one or two more drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the less soluble compound.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities from the crystal surfaces.[12]
-
Analysis: Dry the crystals and analyze their purity using one of the methods described in Q3. Analyze the mother liquor as well to determine if the desired compound remains in solution.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol outlines a standard procedure for purification using flash chromatography on silica gel.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for the desired compound. Add 0.5% triethylamine to the solvent mixture to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure to pack it evenly, ensuring no air is trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a "dry load". Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the composition determined by TLC. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure, desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using NMR, GC-MS, or HPLC.
References
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
- Recrystallization - Single Solvent. University of Toronto Scarborough.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). ACS Publications.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013). ACS Publications.
- Recrystallization1. Northern Illinois University.
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- How to remove pyridine from a reaction mixture. Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Gas chromatographic separation of substituted pyridines. (1987). PubMed.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. (2002). PubMed.
- Bromination of pyridine derivatives. (2019). Google Patents.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for 3-Bromopyridine-2,6-diamine Reactions
Welcome to the technical support center for reactions involving 3-Bromopyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for cross-coupling reactions with this compound?
A1: For common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the temperature typically ranges from 80°C to 120°C.[1][2] The optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used. For instance, Suzuki-Miyaura reactions using Pd(OAc)₂ and SPhos have been optimized at 85°C, with deviations leading to lower yields.[3] It is crucial to start with literature precedents for similar substrates and then perform a systematic optimization.
Q2: How does the electronic nature of this compound affect the choice of reaction temperature?
A2: this compound has a unique electronic profile. The two amino groups (-NH₂) are strong electron-donating groups, which increase the electron density on the pyridine ring. This can make the C-Br bond less susceptible to oxidative addition by the palladium catalyst, a key step in the catalytic cycle. Consequently, higher temperatures may be required to facilitate this step compared to electron-deficient bromopyridines. However, the pyridine nitrogen is electron-withdrawing, which somewhat counteracts this effect and activates the halide for substitution.
Q3: Can the amino groups on the pyridine ring cause issues at elevated temperatures?
A3: Yes, the 2,6-diamino substitution pattern can present challenges. The primary amino groups can act as ligands for the palladium catalyst. This potential chelation can sometimes inhibit the catalytic cycle, necessitating higher temperatures or the use of specialized ligands (like RuPhos or BrettPhos) to achieve efficient coupling.[4][5] At excessively high temperatures, there is also a risk of side reactions, such as decomposition or self-coupling.
Q4: Is this compound thermally stable?
A4: While specific high-temperature stability data for this compound is not extensively published, related bromopyridine compounds are generally stable under typical reaction conditions (up to ~120-140°C) in an inert atmosphere.[6][7] However, prolonged heating at very high temperatures can lead to decomposition. It is always advisable to monitor reaction progress (e.g., by TLC or LC-MS) to avoid unnecessary heating after the reaction has reached completion.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical path to a solution.
Issue 1: Low or No Product Yield
Your reaction shows a significant amount of unreacted this compound even after an extended reaction time.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Temperature | The activation energy for the oxidative addition of the C-Br bond to the palladium(0) catalyst has not been overcome. This is the most common reason for a stalled reaction. Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 90°C, then to 100°C). Monitor the reaction at each new temperature for a set period. Be aware that some catalyst systems are sensitive to high temperatures and may decompose, leading to the formation of palladium black.[8] |
| Catalyst Inhibition | The amino groups on your substrate may be coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.[4][5] This is particularly relevant at lower temperatures where the desired catalytic turnover is slow. Solution: In addition to increasing the temperature, consider switching to a bulkier, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands can often promote the desired reaction and mitigate substrate inhibition.[4] |
| Poor Catalyst Activation | If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently at the current temperature. Solution: Ensure your reaction setup is scrupulously deoxygenated. For some systems, a slightly higher initial temperature might be needed to "kick-start" the catalyst activation before lowering it to the optimal reaction temperature. |
Issue 2: Formation of Significant By-products
Your reaction yields the desired product, but it is contaminated with impurities that are difficult to separate.
| Potential Cause | Explanation & Recommended Action |
| Proto-debromination (Hydrodehalogenation) | The 3-bromo group is replaced by a hydrogen atom, yielding 2,6-diaminopyridine. This side reaction can be promoted by excessive temperatures, certain solvents, or the presence of water/protons in the reaction mixture. Solution: First, try lowering the reaction temperature. If the desired reaction is too slow at a lower temperature, consider screening different bases or solvents. Ensure all reagents and solvents are anhydrous. |
| Homocoupling (Glaser-type or Ullmann-type) | You observe the formation of a symmetrical bi-pyridine resulting from the coupling of two molecules of this compound. This is often a sign that the transmetalation step (in Suzuki) or amine coordination (in Buchwald-Hartwig) is slow relative to the oxidative addition. Solution: This issue can sometimes be mitigated by lowering the reaction temperature to better match the rates of the catalytic cycle steps. Additionally, ensure the stoichiometry of your coupling partner (e.g., boronic acid) is correct (typically 1.1-1.5 equivalents). |
| Catalyst Decomposition | The appearance of black precipitate (palladium black) indicates catalyst decomposition. This is often caused by temperatures that are too high for the specific catalyst system.[8] A decomposed catalyst is inactive and can promote side reactions. Solution: Immediately reduce the reaction temperature. If decomposition has already occurred, the reaction is unlikely to proceed further. For future attempts, select a lower temperature or screen for a more thermally stable catalyst/ligand combination. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues in your reactions.
Caption: Troubleshooting flowchart for temperature optimization.
Experimental Protocols
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
This protocol provides a method for efficiently screening the optimal temperature for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%) [or other preferred catalyst system]
-
K₂CO₃ (2.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
-
Parallel reaction block or multiple reaction vials
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, and K₂CO₃ to a series of identical reaction vials.
-
Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture to each vial to achieve the desired concentration (e.g., 0.1 M). Add the palladium catalyst to each vial.
-
Seal and Heat: Securely seal each vial. Place the vials in a pre-heated parallel reaction block set to different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by LC-MS or TLC to assess conversion.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature appears complete. Compare the conversion rates and impurity profiles across the different temperatures to identify the optimal condition. Elevated temperatures that result in rapid precipitation of palladium black should be avoided.[8]
Data Interpretation Table
Use the following table to log and interpret your screening results.
| Temperature (°C) | Time (h) | Conversion (%) | Key By-products Observed | Notes (e.g., Pd black) |
| 70 | 16 | 15% | None | Very slow reaction |
| 80 | 16 | 60% | Trace proto-debromination | Clean, but incomplete |
| 90 | 8 | 95% | Minor proto-debromination | Appears optimal |
| 100 | 8 | >98% | Increased by-products | Reaction is faster but less clean |
| 110 | 4 | >98% | Significant decomposition, Pd black | Temperature too high |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
- Sigma-Aldrich. 3-Bromopyridine 99%.
- ResearchGate. (2004).
- ResearchGate.
- Jubilant Ingrevia.
- Wikipedia.
- Sigma-Aldrich. 3-Amino-6-bromopyridine 97%.
- National Institutes of Health (NIH). (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- YouTube. (2025).
- Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Wikipedia. 3-Bromopyridine.
- Chemistry – A European Journal. (2020).
- National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Google Patents. (2014).
- Organic Syntheses. 2,3-diaminopyridine.
- Santa Cruz Biotechnology. 3-Bromo-2,6-diaminopyridine.
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Organic Syntheses. 2-bromopyridine.
- BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions.
- ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. researchgate.net [researchgate.net]
Preventing decomposition of 3-Bromopyridine-2,6-diamine during reaction
Welcome to the technical support center for 3-Bromopyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct complex molecular architectures. However, its trifunctional nature—a pyridine ring, a bromo substituent, and two amino groups—presents unique stability challenges. The electron-donating amino groups significantly influence the electronic properties of the pyridine ring, affecting both its reactivity and susceptibility to degradation.[1] Understanding these properties is key to preventing unwanted side reactions and achieving high yields.
This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the chemical reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Problem 1: My reaction mixture is turning dark brown or black upon heating.
A dark coloration is often a visual indicator of decomposition. This can be caused by several factors, primarily thermal stress or incompatible reagents leading to polymerization or complex side reactions.
Immediate Action:
-
Immediately reduce the reaction temperature or remove it from the heat source.
-
Take a small aliquot for analysis (TLC, LC-MS) to assess the extent of decomposition and identify potential byproducts.
Potential Causes & Preventative Measures:
-
Excessive Heat: While many cross-coupling reactions require elevated temperatures, this compound can be sensitive to prolonged heating.
-
Solution: Screen for the lowest effective temperature. Start with milder conditions (e.g., 80°C) and only increase if the reaction is sluggish. Consider using a more active catalyst system that operates at lower temperatures.[2]
-
-
Strong Base: Certain strong bases can promote decomposition pathways.
-
Solution: Use a milder base. For instance, in a Buchwald-Hartwig amination, consider switching from a strong base like NaOtBu to a weaker one like K₃PO₄ or Cs₂CO₃, especially if your substrate is base-sensitive.[2]
-
-
Oxygen Sensitivity: Aminopyridines can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen and metal catalysts.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. Standard Schlenk techniques or glovebox operations are highly recommended.[3]
-
Problem 2: I'm observing a significant amount of the debrominated byproduct (2,6-diaminopyridine).
The loss of the bromine atom, known as hydrodehalogenation or debromination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[4]
dot
Caption: Proposed pathway for debromination side reaction.
Potential Causes & Preventative Measures:
-
Hydride Source: Trace water, alcohols, or even the amine reagent can act as a hydride source, leading to debromination.
-
Solution: Use anhydrous solvents and reagents. If an alcohol is used as a solvent, consider switching to an aprotic solvent like toluene or dioxane.[5]
-
-
Ligand Choice: The choice of phosphine ligand is critical. Some ligands are more prone to promoting side reactions.
-
Solution: For challenging substrates, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the desired reductive elimination over side reactions.[2]
-
-
Reaction Time: Extended reaction times at high temperatures can increase the likelihood of byproduct formation.
-
Solution: Monitor the reaction closely. Once the starting material is consumed, work up the reaction promptly.
-
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Reduces potential hydride sources that can lead to protonolysis.[5] |
| Base | Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases can sometimes promote side reactions. |
| Ligand | Sterically hindered biaryl phosphines (e.g., XPhos) | These ligands often accelerate the desired C-N bond formation, outcompeting the debromination pathway.[2] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidative degradation pathways that can interfere with the catalytic cycle.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept under an inert atmosphere (e.g., Argon) to prevent slow oxidation, which can be exacerbated by the presence of the two amino groups. Avoid storing it near strong oxidizing agents, acids, or bases.[6]
Q2: How do the two amino groups affect the stability and reactivity of the molecule?
The two amino groups are strong electron-donating groups. Their presence increases the electron density of the pyridine ring, which can have several effects:
-
Activation: They activate the ring, potentially making it more susceptible to oxidation compared to unsubstituted bromopyridine.[1]
-
Chelation: The diamine motif can chelate to the metal catalyst (e.g., Palladium). This can be beneficial, stabilizing the catalytic complex, but it can also sometimes inhibit catalysis if the binding is too strong.
-
Reactivity in Coupling: The electron-rich nature of the ring can make the oxidative addition step (the first step in many cross-coupling reactions) slower compared to electron-poor aryl halides. This may necessitate the use of more active, electron-rich ligands or higher temperatures.[1]
Q3: What are the key precautions for setting up a cross-coupling reaction with this reagent?
dot
Caption: Recommended workflow for reaction setup.
Based on established protocols for sensitive cross-coupling reactions, the following steps are crucial:[2][3]
-
Inert Atmosphere: Always handle the reagent and set up the reaction under an inert atmosphere of argon or nitrogen.
-
Dry Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture.
-
Degassing: Thoroughly degas your solvent(s) and any liquid reagents via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Catalyst Pre-activation: In some cases, pre-forming the active Pd(0) catalyst can improve results and minimize side reactions.
-
Careful Selection of Conditions: The choice of catalyst, ligand, base, and solvent is paramount. For this specific substrate, starting with a well-established system for electron-rich heteroaryl halides is recommended.
By understanding the inherent reactivity of this compound and taking these preventative measures, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
- Pipzine Chemicals. (n.d.). 2-Amino-3-Bromopyridine Manufacturer & Supplier in China.
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
- Ziarati, P., et al. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
- den Hertog, H. J., & Jouwersma, C. (2006, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 68(4), 275-286.
- Crust, E. J., & Gurnani, P. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
- Časaitė, V., et al. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- Reddy, D. M., et al. (2010, November 19). Microbial Degradation of Pyridine and Its Derivatives. Journal of Bioremediation & Biodegradation.
- Khasaeva, F. M., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. ResearchGate.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (2023, November 29). 3-Bromopyridine.
- Khasaeva, F. M., et al. (2017). The process of catabolism of 2,6-dimethylpyridine (I) by strain A. crystallopoietes KM-4. ResearchGate.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Google Patents. (2017, October 10). US9783497B1 - Determining degradation of 3,4-diaminopyridine.
- American Chemical Society. (2025, December 9). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- PubChem. (n.d.). 3-Bromo-2,6-difluoropyridine.
Sources
Technical Support Center: Crystallization of 3-Bromopyridine-2,6-diamine
Here is the technical support center with troubleshooting guides and FAQs for the crystallization of 3-Bromopyridine-2,6-diamine.
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of this compound. This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions to overcome common and complex crystallization issues.
Section 1: Foundational Knowledge - Physicochemical Properties
Understanding the molecular structure of this compound is fundamental to troubleshooting its crystallization. The molecule's behavior is governed by a combination of a polar pyridine ring, two hydrogen-bond-donating amino groups, and an electron-withdrawing bromine atom. This unique combination dictates its solubility and crystal packing tendencies.
-
Hydrogen Bonding: The two primary amino groups (-NH₂) are potent hydrogen bond donors, and the pyridine nitrogen is a hydrogen bond acceptor. This facilitates strong, directional intermolecular interactions, which are crucial for forming a stable crystal lattice.[1][2]
-
Polarity: The molecule is highly polar, suggesting good solubility in polar protic and aprotic solvents. However, the pyridine ring also offers potential for π-π stacking interactions.[2]
-
Purity: The success of any crystallization is highly dependent on the purity of the starting material. Impurities can disrupt the crystal lattice formation, leading to poor crystal quality, oiling out, or complete failure to crystallize. A purity of at least 90% is recommended before attempting to grow high-quality crystals.[3]
| Property | Value | Source |
| Chemical Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| CAS Number | 54903-86-5 | [5][6] |
| Appearance | Likely a solid (related diamino pyridines are solids) | [7] |
| pKa | The presence of two amino groups makes the compound basic. The precise pKa will influence solvent choice and the potential for salt formation with acidic co-formers or solvents.[8] | N/A |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is separating as an oil instead of crystallizing ("oiling out"). What is happening and how can I fix it?
A1: "Oiling out" is a common problem with polar organic compounds like aromatic amines.[9] It occurs when the solute comes out of a supersaturated solution as a liquid phase because the solution temperature is above the melting point of the solute at that concentration. Impurities often depress the melting point, exacerbating this issue.
Causality: The solution is too supersaturated, or it is being cooled too quickly. The high concentration of the solute, combined with any impurities, creates a low-melting eutectic mixture.
Solutions:
-
Re-heat and Dilute: Add a small amount (10-20% more) of the hot solvent to the mixture to reduce the supersaturation level, and then attempt to cool it again.[9][10]
-
Slow Down Cooling: This is the most critical factor. Rapid cooling encourages oil formation.[9] Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels. Then, transfer it to a cold bath.
-
Use a Seed Crystal: If you have any solid material, add a tiny crystal to the solution just as it begins to cool and become cloudy. This provides a template for proper crystal lattice formation.[9]
-
Solvent System Modification: Try a solvent system where the compound is slightly more soluble at room temperature. Alternatively, for a mixed-solvent system, add more of the "good" solvent (the one it dissolves well in) before cooling.[10]
Q2: No crystals are forming, even after the solution has cooled for a long time. What should I do?
A2: This indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for crystal nucleation has not been overcome.
Causality: Either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide a nucleation site.
-
Introduce a Seed Crystal: As mentioned above, a seed crystal is the most effective way to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by slightly warming the solution in a fume hood, then allow it to cool again.
-
Change the Solvent System: If the compound remains soluble, the solvent is not appropriate. Try adding an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the primary solvent) dropwise until the solution becomes persistently cloudy, then warm slightly to clarify and cool slowly. This is a common technique for polar compounds.[11]
Q3: The crystals are very fine needles or powder. How can I grow larger, higher-quality crystals suitable for analysis?
A3: The formation of fine particles indicates that the rate of nucleation was much faster than the rate of crystal growth. This is typically caused by high supersaturation or excessively rapid cooling.[10]
Causality: When a solution is cooled too quickly, many crystal nuclei form simultaneously, competing for the available solute and resulting in a large number of small crystals.
Solutions:
-
Decrease the Cooling Rate: This is paramount. An insulated container (like a beaker wrapped in glass wool or a Dewar flask) can slow heat loss and promote the growth of larger, more ordered crystals.
-
Reduce Concentration: Re-dissolve the solid in a slightly larger volume of hot solvent. A lower level of supersaturation will slow down the nucleation process, giving existing crystals more time to grow.[10]
-
Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, the vapor diffusion method is often superior. Dissolve your compound in a small amount of a relatively non-volatile "good" solvent and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent". The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[3]
Q4: The crystallized product is discolored. How can I remove colored impurities?
A4: Color in the final product indicates the presence of persistent, often highly conjugated, impurities that have been incorporated into the crystal lattice.
Causality: The impurities have similar solubility profiles to your target compound or are strongly adsorbed to its surface.
Solution:
-
Use Activated Charcoal: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: You must filter the solution while it is hot through a fluted filter paper to remove the charcoal. If the solution cools during this step, your product will crystallize prematurely on the filter paper. Use a pre-heated funnel and flask to prevent this. After filtration, allow the clear, colorless filtrate to cool slowly as usual.
Section 3: Experimental Protocols
Safety First: this compound and related compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Standard Recrystallization from a Single Solvent
This protocol outlines a standard procedure for purifying this compound.
-
Solvent Selection: Based on the polar nature of the molecule, start with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetonitrile. Test solubility on a small scale first (see Protocol 2). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that is not a heat sink (e.g., a cork ring or paper towels). Do not disturb the flask during this period.[10]
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the melting point.
Protocol 2: Small-Scale Solvent Screening
-
Place a small amount of crude compound (approx. 10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, up to about 1 mL. Note the solubility.
-
For any tubes where the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Note if it dissolves.
-
Allow the tubes that dissolved upon heating to cool to room temperature and then in an ice bath. Observe which solvent system yields a good quantity of crystalline solid.
Section 4: Visualizations & Data
Diagram 1: Troubleshooting Workflow for "Oiling Out"
This diagram provides a logical decision-making process when encountering an oil instead of crystals.
Caption: The standard experimental workflow for purification by recrystallization.
Table 1: Recommended Solvents for Screening
This table provides a starting point for selecting a suitable crystallization solvent for this compound, categorized by solvent class.
| Solvent Class | Example Solvents | Rationale & Expected Behavior |
| Polar Protic | Ethanol, Isopropanol, Water | The -OH group can hydrogen bond with the amino groups and pyridine nitrogen. Good candidates for single-solvent recrystallization. Water may be a poor solvent unless the compound is heated significantly. [11] |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | These solvents can accept hydrogen bonds but cannot donate them. They often provide a good balance of solubility at high temperatures and insolubility at low temperatures. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Likely to be poor solvents on their own. However, they are excellent candidates for use as "anti-solvents" in a mixed-solvent system with a more polar solvent. [3] |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Offer fine-tuned control over solubility. Dissolve in the "good" solvent (e.g., Ethanol) and add the "anti-solvent" (e.g., Water) dropwise until turbidity appears. |
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem. (n.d.).
- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
- 3 - SAFETY DATA SHEET. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- 3-Bromo-2,6-dimethylpyridine 97 3430-31-7 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07).
- Guide for crystallization. (n.d.).
- Solubility profile of 3-Bromopiperidine-2,6-dione in common lab solvents - Benchchem. (n.d.).
- 2,6-DIAMINE-3,5-DIBROMOPYRIDINE SDS, 76942-20-6 Safety Data Sheets - ECHEMI. (n.d.).
- Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).
- 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem. (n.d.).
- Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding? - ResearchGate. (2025-08-05).
- Advice for Crystallization - Universität Potsdam. (n.d.).
- 3-Amino-6-bromopyridine 97 13534-97-9 - Sigma-Aldrich. (n.d.).
- A new polymorph of 2,6-diaminopyridine | Request PDF - ResearchGate. (n.d.).
- 2-Amino-3-bromopyridine 97 13534-99-1 - Sigma-Aldrich. (n.d.).
- 3-Bromo-2,6-diaminopyridine | CAS 54903-86-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
- 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 7. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Chromatographic Purification of Pyridine Derivatives
Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during column chromatography of these versatile heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience, to help you achieve optimal separation and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the root causes and providing actionable solutions.
Issue 1: Persistent Peak Tailing
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing, and how can I resolve this?
A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2][3][4] The primary cause is the strong secondary interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[1] This interaction leads to a non-ideal elution process, where a portion of the analyte is retained longer, resulting in an asymmetrical peak with a "tail".[1][3]
Other factors can also contribute to or exacerbate peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][4]
-
Physical Issues: Voids in the column packing or dead volumes in the system can distort peak shape.[1]
-
Solvent Mismatch: A strong discrepancy in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1][5]
// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_load [label="Is the column overloaded?", shape=diamond, style=filled, fillcolor="#FBBC05"]; reduce_load [label="Reduce Sample Load", fillcolor="#F1F3F4"]; check_mobile_phase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Competing Base (e.g., 0.1-1% TEA)", fillcolor="#F1F3F4"]; adjust_pH [label="Adjust pH (Reversed-Phase)", fillcolor="#F1F3F4"]; check_stationary_phase [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_deactivated [label="Use End-Capped or High-Purity Silica", fillcolor="#F1F3F4"]; use_alumina [label="Use Neutral/Basic Alumina", fillcolor="#F1F3F4"]; end_point [label="Symmetrical Peak Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_load; check_load -> reduce_load [label="Yes"]; reduce_load -> check_mobile_phase; check_load -> check_mobile_phase [label="No"]; check_mobile_phase -> add_base; add_base -> check_stationary_phase [label="If tailing persists"]; check_mobile_phase -> adjust_pH; adjust_pH -> check_stationary_phase [label="If tailing persists"]; check_stationary_phase -> use_deactivated; check_stationary_phase -> use_alumina; use_deactivated -> end_point; use_alumina -> end_point; add_base -> end_point [label="If successful"]; adjust_pH -> end_point [label="If successful"]; } } A workflow for systematically troubleshooting peak tailing.
Step-by-Step Protocol to Mitigate Tailing (Normal-Phase):
-
Mobile Phase Modification: The most direct approach is to add a small amount of a competing base to your mobile phase (eluent).[6][7]
-
Use Deactivated Silica: If additives are not desired or insufficient, consider the stationary phase itself.
-
Action: Use end-capped silica gel or high-purity silica with a lower concentration of active silanol sites.[1][4][6]
-
Mechanism: End-capping treats the silica with a reagent (e.g., trimethylsilyl chloride) to convert most of the residual silanols into less interactive silyl ethers, thus minimizing secondary interactions.[9]
-
-
Switch to Alumina: For particularly basic or sensitive compounds, an alternative stationary phase may be necessary.
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Poor resolution stems from insufficient differences in the partitioning of compounds between the stationary and mobile phases. The goal is to modify the chromatography system to amplify these small differences.
| Strategy | Action | Rationale |
| Optimize Mobile Phase | Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). Aim for a target Rf of ~0.3 for your desired compound.[7] | Changing solvent composition (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) alters the polarity and selectivity of the mobile phase, which can significantly impact the relative retention of compounds.[10][11] |
| Gradient Elution | Start with a low-polarity mobile phase and gradually increase its polarity during the run. | This technique is effective for separating mixtures with a wide range of polarities. It keeps early-eluting peaks sharp while providing enough elution strength to move more polar compounds off the column in a reasonable time.[8][11] |
| Change Stationary Phase | If using a standard C18 column (reversed-phase), switch to a phenyl or cyano phase. For normal-phase, consider alumina or a different bonded phase. | Different stationary phases offer alternative interaction mechanisms (e.g., π-π interactions with a phenyl phase), which can provide the necessary selectivity to resolve closely eluting compounds.[1][10] |
| Decrease Particle Size | (For HPLC/UHPLC) Use a column packed with smaller particles (e.g., sub-2 µm). | Smaller particles increase column efficiency, leading to narrower peaks and better resolution of adjacent components. Note that this will increase backpressure.[1] |
Issue 3: Low Recovery or Sample Degradation
Q: I'm losing a significant amount of my pyridine derivative during purification. What could be the cause?
A: Low recovery can be attributed to several factors, most notably irreversible adsorption to the stationary phase or chemical degradation on the acidic silica surface.[6][8] Some pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic environment of standard silica gel.[1]
// Nodes start [label="Low Product Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stability [label="Is the compound stable on silica?", shape=diamond, style=filled, fillcolor="#FBBC05"]; run_2d_tlc [label="Perform 2D TLC Stability Test", fillcolor="#F1F3F4"]; degradation_obs [label="Degradation Observed", shape=diamond, style=filled, fillcolor="#FBBC05"]; neutralize_silica [label="Neutralize Silica with TEA before packing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_alumina [label="Switch to Alumina or other inert phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_degradation [label="No Degradation", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_polarity [label="Is the compound too polar?", shape=diamond, style=filled, fillcolor="#FBBC05"]; increase_polarity [label="Increase Eluent Polarity Drastically", fillcolor="#F1F3F4"]; use_rp [label="Consider Reversed-Phase Chromatography", fillcolor="#F1F3F4"]; end_point [label="Improved Recovery", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stability; check_stability -> run_2d_tlc [label="Unsure"]; run_2d_tlc -> degradation_obs; degradation_obs -> neutralize_silica [label="Yes"]; degradation_obs -> use_alumina [label="Yes"]; neutralize_silica -> end_point; use_alumina -> end_point; degradation_obs -> no_degradation [label="No"]; check_stability -> no_degradation [label="Yes"]; no_degradation -> check_polarity; check_polarity -> increase_polarity [label="Yes"]; check_polarity -> use_rp [label="Yes"]; increase_polarity -> end_point; use_rp -> end_point; } } A decision tree for troubleshooting low sample recovery.
Experimental Protocol: 2D TLC for Stability Check
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, the spots will form a diagonal line. Any spots that appear off the diagonal indicate degradation on the silica plate.[1]
Solutions for Low Recovery:
-
Neutralize Silica Gel: If degradation is confirmed, pre-treat the silica gel. Before packing the column, make a slurry of the silica in your starting eluent and add 0.5-1% triethylamine.[8] This will neutralize the most acidic sites.
-
Use an Alternative Stationary Phase: Switch to a less acidic support like neutral alumina or a polymer-based column.[8]
-
Minimize Contact Time: Use flash chromatography with optimized flow rates to reduce the time your compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for my pyridine derivative?
A: The choice depends primarily on the polarity of your compound.
-
Normal-Phase (Polar stationary phase, non-polar mobile phase): This is the traditional and often first-choice method for organic synthesis workup.[12] It is ideal for separating less polar to moderately polar pyridine derivatives that are soluble in organic solvents like dichloromethane or ethyl acetate.[13][14]
-
Reversed-Phase (Non-polar stationary phase, polar mobile phase): This is the most common mode in analytical HPLC and is excellent for polar or water-soluble pyridine derivatives.[12][14] If your compound is highly polar and has poor retention in normal-phase, or if it is a salt, reversed-phase is generally more appropriate.[14]
Q2: How does the pH of the mobile phase affect the separation in reversed-phase HPLC?
A: Mobile phase pH is a critical parameter because it controls the ionization state of the pyridine derivative.[15] Most pyridine derivatives have a pKa between 5 and 6.[1]
-
At Low pH (e.g., pH 2.5-3): The pyridine nitrogen is protonated (positively charged). This is often advantageous as it minimizes strong interactions with residual silanols on the silica surface, leading to sharper, more symmetrical peaks.[1][3][9] A buffer like 10-20 mM phosphate or 0.1% formic acid is commonly used.[9][16]
-
At Mid pH (e.g., pH 4-7): This range should generally be avoided with standard silica columns, as both the analyte and the silanol groups can be partially ionized, leading to complex interactions and poor peak shape.[1]
-
At High pH (e.g., >8): The pyridine is neutral, which can result in good peak shape. However, this requires a special pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve at high pH.[1][5]
Q3: How do I translate my TLC solvent system to a column chromatography gradient?
A: TLC is an excellent tool for scouting solvent systems.[7][17] A good starting point for flash column chromatography is a solvent system that gives your target compound an Rf value of 0.2 to 0.4 on the TLC plate.[8]
-
Start Low: Begin the column elution with a solvent system that is significantly less polar than the one used for your TLC. A good rule of thumb is to halve the amount of the polar solvent. For example, if your TLC system was 30% Ethyl Acetate in Hexane, start your column with 10-15% Ethyl Acetate in Hexane.
-
Run the Gradient: Gradually increase the percentage of the polar solvent throughout the purification. This can be done in a stepwise fashion (e.g., 250 mL of 10% EtOAc, then 250 mL of 15% EtOAc, etc.) or using a gradient mixer.
-
Monitor Fractions: Continuously monitor the eluting fractions using TLC to track the separation and identify the fractions containing your pure product.
Q4: My pyridine derivative is a salt (e.g., a hydrochloride salt). How does this affect purification?
A: Purifying salts directly via normal-phase silica gel chromatography is often problematic. The highly polar nature of the salt will cause it to either stick irreversibly to the top of the column or streak badly.
-
Solution 1 (Free-Basing): Before chromatography, neutralize the salt. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer and concentrate it to get the neutral pyridine derivative, which will behave much better on the column.
-
Solution 2 (Reversed-Phase): If the free base is unstable or difficult to handle, reversed-phase chromatography is the preferred method. The salt will be soluble in the aqueous mobile phase, and separation can be optimized by adjusting pH and counter-ion concentration.[18] If your sample is a chloride salt, for instance, having a chloride source in the mobile phase can sometimes prevent peak broadening caused by on-column ion exchange.[18]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- BenchChem Technical Support Team. (2025).
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- ALWSCI. (2025, July 17).
- University of Rochester, Department of Chemistry. (n.d.).
- Chromatography Forum. (2015, July 20).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ACD/Labs. (2022, October 6).
- Agilent. (n.d.).
- Separation Science. (n.d.).
- Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- BenchChem Technical Support Team. (2025).
- BUCHI. (n.d.).
- Phenomenex. (2025, August 12). Normal-phase vs.
- Chemistry For Everyone. (2025, January 16).
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- ALWSCI. (2025, April 17).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 14. moravek.com [moravek.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Managing 3-Bromopyridine-2,6-diamine
A Senior Application Scientist's Guide to Handling Moisture Sensitivity
Welcome to the technical support center for 3-Bromopyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The presence of two nucleophilic amino groups on the electron-deficient pyridine ring makes this compound highly valuable, yet also susceptible to degradation and reaction complications due to its sensitivity to atmospheric moisture. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your materials and the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise from the improper handling of this compound, with a focus on tracing the issue back to moisture contamination and providing actionable, scientifically-grounded solutions.
Q1: My reaction yield is unexpectedly low, or the reaction fails to go to completion. What's the likely cause?
A: Low or inconsistent yields are frequently the first indicator of reagent degradation due to moisture. This compound, like many aminopyridines, is hygroscopic and can adsorb water from the atmosphere. This seemingly small amount of water can have a cascading negative effect on your reaction.
Causality Chain:
-
Reagent Degradation: The primary amino groups can interact with water, potentially leading to hydration or facilitating slow oxidative degradation, reducing the effective concentration of the active starting material.
-
Catalyst Deactivation: Many modern cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) employ palladium catalysts with phosphine ligands. These catalysts, particularly in their active Pd(0) state, are highly sensitive to both oxygen and moisture, which can lead to the formation of inactive palladium oxides or hydroxides.[1]
-
Quenching of Moisture-Sensitive Reagents: If your reaction involves organometallics (like Grignard or organolithium reagents) or strong bases (like NaH, LDA, or LiHMDS), any moisture present in the this compound or the solvent will quench these reagents, leading to incomplete reactions.[2]
Solutions & Protocols:
-
Verify Reagent Purity: Before starting, assess the purity of your this compound using techniques like ¹H NMR, HPLC, or melting point analysis.[3][4] A broad melting point or the presence of unexpected peaks can indicate degradation.
-
Implement Rigorous Inert Atmosphere Techniques: All manipulations of the solid and its solutions should be performed under a dry, inert atmosphere (argon or nitrogen). This can be achieved using either a glovebox or a Schlenk line.[5][6][7] Glassware must be rigorously dried, either in an oven (140°C for at least 4 hours) or by flame-drying under vacuum immediately before use.[8]
-
Use Anhydrous Solvents: Ensure all solvents are freshly dried and degassed. Standard procedures like distillation from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or passage through a solvent purification system are essential. Degassing can be achieved by three freeze-pump-thaw cycles or by bubbling inert gas through the solvent for an extended period.[5]
Q2: I'm observing a significant amount of an unknown byproduct, possibly from debromination or hydrolysis. How can I prevent this?
A: The formation of byproducts such as 2,6-diaminopyridine (from debromination) or hydroxylated species points directly to unwanted side reactions, often mediated by water.
Mechanistic Insight:
-
Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is hydrodehalogenation, where the bromine atom is replaced by hydrogen.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source. Water can act as a proton source that facilitates the generation of hydride species from solvents or other reagents.
-
Hydrolysis: While less common under typical organic reaction conditions, the presence of water, especially with acidic or basic catalysts, can potentially lead to the hydrolysis of the amino groups or other functional groups in your reaction partners.
Prevention Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor. Revisit the protocols for drying solvents and preparing glassware as detailed in the previous answer. Even trace amounts of water adsorbed on the surface of glassware can be detrimental.[7]
-
Reagent Quality Control: Ensure all reagents, not just the this compound, are of high purity and anhydrous. Coupling partners like boronic acids are notoriously prone to containing water.
-
Control of Reaction Atmosphere: A continuous positive pressure of inert gas must be maintained throughout the entire reaction setup and workup. Use a bubbler to monitor the gas flow.[8]
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for moisture-related issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Proper storage is the first line of defense against moisture-induced degradation. The goal is to minimize exposure to the atmosphere.
| Parameter | Recommendation | Rationale |
| Atmosphere | Under a dry, inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen.[9] |
| Container | Tightly sealed amber glass vial or bottle | Protects from light and prevents moisture ingress.[10] The seal should have a PTFE liner. |
| Temperature | Cool, dry place (e.g., 2-8 °C) | Reduces the rate of any potential slow decomposition reactions. |
| Location | Inside a desiccator or a glovebox | Provides a secondary barrier against ambient moisture.[7] |
For long-term storage, sealing the vial with paraffin film and placing it inside a larger container with a desiccant is also a good practice.
Q2: What are the visible signs of degradation?
A: While a pure compound should be an off-white to light yellow solid, signs of degradation can include:
-
Color Change: Darkening to yellow, brown, or black.
-
Change in Consistency: Clumping, becoming sticky, or appearing "wet."
-
Odor: Development of a stronger, more pungent amine-like odor.
Visual inspection is not sufficient. If you suspect degradation, you must confirm the purity analytically.
| Analytical Technique | What to Look For |
| ¹H NMR Spectroscopy | Appearance of new peaks, broadening of amine protons, or changes in integration values.[3][4] |
| HPLC | Appearance of new peaks, particularly earlier-eluting, more polar impurities.[4][11][12] |
| Melting Point | A depression and broadening of the melting point range compared to the literature value.[3] |
Q3: My reaction requires protecting the amine groups. Does this help with moisture sensitivity?
A: Yes, protecting the highly nucleophilic amino groups can significantly reduce the compound's sensitivity to moisture and prevent unwanted side reactions.[13][14] Converting the amines to a less reactive form, such as a carbamate, makes the compound easier to handle.
-
Common Protecting Groups: The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions and can be readily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and removed with acid (e.g., TFA or HCl).[15][16]
-
Orthogonal Strategies: If you need to deprotect the amines under different conditions from other functional groups in your molecule, an orthogonal protecting group strategy can be employed.[17] For example, a Fmoc group is base-labile, while a Cbz group is removed by hydrogenolysis.
Q4: Can you provide a step-by-step protocol for setting up a moisture-sensitive reaction?
A: Certainly. The following protocol outlines the use of a Schlenk line, a common apparatus for handling air-sensitive reagents.[6]
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum). Ensure all joints are lightly greased.
-
Connect to Schlenk Line: Connect the flask to the dual manifold (vacuum and inert gas) of the Schlenk line.
-
Flame-Drying: While pulling a vacuum on the flask, gently heat all surfaces of the glassware with a heat gun or a soft flame until all visible moisture is gone.
-
Evacuate-Refill Cycles: Allow the glassware to cool to room temperature under vacuum. Then, switch the stopcock to backfill the flask with inert gas (argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times to ensure the complete removal of air and residual moisture.[5][18]
-
Adding Reagents:
-
Solids: Add the this compound and other solid reagents to the flask under a positive flow of inert gas (counterflow).[6] To do this, briefly remove the septum or stopper while increasing the inert gas flow to prevent air from entering.
-
Liquids: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.[8]
-
-
Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction by connecting the outlet (e.g., top of the condenser) to a mineral oil or mercury bubbler.[8]
Schlenk Line Experimental Workflow
Caption: Step-by-step workflow for setting up a Schlenk reaction.
References
- Air-free technique. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews. [Link]
- Hints for Handling Air-Sensitive Materials. (2020, October 28).
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. [Link]
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [Link]
- Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
- Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]
- Protecting group. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- HPLC Methods for analysis of 3-Bromopyridine. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. fauske.com [fauske.com]
Technical Support Center: Optimizing Solvent Conditions for 3-Bromopyridine-2,6-diamine Reactions
Welcome to the technical support center for reactions involving 3-Bromopyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent conditions for this versatile but often challenging substrate. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and reactivity features of this compound?
This compound is an electron-rich heteroaromatic compound. The two amino groups at the 2- and 6-positions are strong electron-donating groups, which significantly influence the reactivity of the pyridine ring. Key features include:
-
High Electron Density: Makes the molecule susceptible to oxidation but activates it for certain electrophilic substitutions (though the primary use is in cross-coupling).
-
Catalyst Coordination: The pyridine nitrogen and the amino groups can act as ligands, coordinating to palladium catalysts. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, a common challenge with heteroaryl substrates.[1][2]
-
Hydrogen Bonding: The amino groups can act as hydrogen bond donors, influencing solubility in protic solvents.
Q2: Why is solvent selection so critical for reactions with this substrate?
Solvent choice is paramount and extends beyond simply dissolving the reactants. It directly influences nearly every aspect of the reaction.[3][4] An optimal solvent system will:
-
Ensure Solubility: Fully solubilize the this compound, the coupling partner, and the catalyst/ligand complex.
-
Mediate Base Efficacy: In reactions using inorganic bases (e.g., K₃PO₄, K₂CO₃), the solvent system must facilitate the base's activity, which is often achieved using biphasic mixtures containing water.[5]
-
Stabilize the Catalyst: The solvent can affect the stability and speciation of the active catalytic species.[6][7]
-
Influence Reaction Rate and Selectivity: Solvent polarity can dramatically alter the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][6]
-
Minimize Side Reactions: An appropriate solvent can suppress unwanted pathways like hydrodehalogenation (debromination).[1][5]
Q3: What are the best "first-pass" solvent systems for Suzuki-Miyaura and Buchwald-Hartwig reactions?
-
For Suzuki-Miyaura Coupling: A biphasic mixture is typically the most effective starting point. A combination of a primary organic solvent with water is often optimal to dissolve both the organic components and the inorganic base.[5]
-
Recommended: 1,4-Dioxane/Water (4:1 or 5:1), Toluene/Water (4:1), or 2-MeTHF/Water (4:1).
-
-
For Buchwald-Hartwig Amination: Anhydrous, aprotic solvents are standard. The choice depends on the specific amine and base used, but non-polar aromatic or ethereal solvents are common.
-
Recommended: Toluene, 1,4-Dioxane, or THF.[8]
-
Q4: How do I properly degas a solvent, and why is it so important?
Palladium(0), the active catalytic species in most cross-coupling reactions, is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II).[1] Failure to remove dissolved oxygen from the solvent is a leading cause of reaction failure.
Standard Degassing Procedure:
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Ensure the flask is sealed but has an outlet connected to a vacuum/inert gas manifold.
-
Freeze-Pump-Thaw (Most Rigorous):
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent. You should see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
-
Sparging (Common & Effective):
-
Bubble a steady stream of an inert gas (Argon or Nitrogen) through the solvent via a long needle or cannula for 30-60 minutes.[5]
-
Store the degassed solvent under an inert atmosphere.
-
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is failing. What are the likely solvent-related causes and how can I fix it?
Answer: This is a common issue stemming from the unique properties of the substrate. Let's break down the potential solvent-related culprits.
Causality & Solutions:
-
Poor Solubility of Reactants: this compound, with its polar amino groups, may have limited solubility in purely non-polar solvents, while the boronic acid and catalyst may not be soluble in highly polar ones.
-
Solution: Employ a biphasic solvent system. A mixture like 1,4-Dioxane/H₂O (4:1) is an excellent starting point.[9] The dioxane dissolves the organic substrate and catalyst, while the water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the crucial transmetalation step.[5] If solubility remains an issue, consider more polar aprotic solvents like DMF or DMSO in the mixture, though these can sometimes complicate product isolation.
-
-
Ineffective Base Activation: If the inorganic base is not sufficiently dissolved or activated, the catalytic cycle will stall.
-
Solution: Ensure an aqueous component is present in your solvent system when using bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃. The water is not just a solvent but an active participant in activating the boronic acid. Ratios of organic solvent to water can range from 9:1 to 1:1.[10]
-
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species.[2]
-
Solution: The solvent can influence the equilibrium between the active and inactive catalyst states. In some cases, a less-coordinating solvent like Toluene or 2-MeTHF (in a biphasic mixture with water) can be superior to ethereal solvents like dioxane or THF, especially when paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[5]
-
-
Hydrodehalogenation (Debromination) Side Reaction: The C-Br bond is being cleaved and replaced by a hydrogen atom, leading to 2,6-diaminopyridine. This can be caused by hydride impurities in reagents or solvent, or by competing reaction pathways.[1]
-
Solution: This side reaction can sometimes be suppressed by modulating the solvent system. Using a mixture of an organic solvent with water can sometimes mitigate this issue.[1] Additionally, ensuring the primary cross-coupling reaction is as fast as possible by optimizing other parameters (catalyst, ligand, temperature) will give less time for the side reaction to occur.[5]
-
Data Summary: Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Base Compatibility | Advantages | Disadvantages |
| 1,4-Dioxane / H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | Excellent general-purpose system, good solvating power.[9] | Can form peroxides; higher boiling point can make removal difficult. |
| Toluene / H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | Less coordinating than dioxane, can improve catalyst performance.[5] | Lower polarity may reduce substrate solubility. |
| 2-MeTHF / H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | Greener alternative to THF/Dioxane, good phase separation from water.[10] | Can also form peroxides. |
| DMF / H₂O or EtOH / H₂O | K₂CO₃, KOH | High polarity, good for poorly soluble substrates. Useful in microwave-assisted reactions.[11][12] | Can participate in side reactions; difficult to remove. May promote hydrodehalogenation.[12] |
Issue 2: Sluggish or Incomplete Buchwald-Hartwig Amination
Question: I am attempting to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is very slow or stalls. How can I optimize the solvent?
Answer: The Buchwald-Hartwig amination has different solvent requirements than the Suzuki-Miyaura reaction, primarily because it typically uses strong, soluble organic bases and is highly sensitive to protic impurities.
Causality & Solutions:
-
Inappropriate Solvent Polarity: The mechanism involves a delicate balance of intermediates. Highly polar aprotic solvents can sometimes stabilize catalyst resting states, slowing turnover. Protic solvents (like alcohols or water) will quench the strong base and are generally incompatible.
-
Poor Base/Substrate Compatibility: The strong bases used (e.g., NaOt-Bu, LiHMDS, K₃PO₄) must be sufficiently soluble and active in the chosen solvent.
-
Solution: Toluene is generally compatible with common bases like NaOt-Bu.[8] If using a weaker inorganic base like K₃PO₄ (for specific applications), a more polar solvent like dioxane might be necessary to achieve sufficient solubility and reactivity.
-
Workflow Diagram: Troubleshooting Low Yield in Cross-Coupling Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Rates of 3-Bromopyridine-2,6-diamine Substitutions
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the reaction rate and success of substitutions on the 3-Bromopyridine-2,6-diamine scaffold. This substrate presents unique challenges due to the electronic effects of its three substituents, often leading to sluggish or low-yielding reactions. This document is designed to provide both foundational understanding and actionable solutions to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reactivity of this compound in cross-coupling reactions.
Q1: Why are my substitution reactions with this compound so slow or low-yielding?
A1: The challenges with this substrate are typically threefold.[1] First, the two electron-donating amino groups (-NH2) at the 2- and 6-positions increase the electron density of the pyridine ring, which can disfavor the initial oxidative addition step in many palladium-catalyzed cross-coupling cycles. Second, the nitrogen of the pyridine ring and the proximal amino groups can act as ligands themselves, coordinating to the metal catalyst (e.g., palladium) and forming inactive or less active catalytic species.[1][2] This catalyst inhibition is a primary cause of low reaction turnover.[2] Third, the steric hindrance from the adjacent amino group can impede the approach of the catalyst and the coupling partner.[3]
Q2: How do the amino groups influence the reactivity at the 3-position?
A2: The two amino groups at the ortho- and para-positions relative to the bromine atom are strong activating groups due to resonance and inductive effects. This high electron density at the carbon bearing the bromine can slow down the oxidative addition step of a Pd(0) catalyst, which is a key rate-determining step in many cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.[4][5] Furthermore, these basic amino groups can react with reagents or coordinate strongly to the catalyst center, complicating the reaction pathway.[1]
Q3: Which type of substitution reaction is most suitable for this substrate?
A3: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are generally the most effective methods for forming C-N and C-C bonds with this substrate, respectively.[1][6] These methods utilize sophisticated catalyst systems with specialized ligands designed to overcome the challenges posed by electron-rich and potentially coordinating heteroaryl halides.[2][4] Classical nucleophilic aromatic substitution (SNAr) is generally less effective at the 3-position of pyridine unless there are strong electron-withdrawing groups present, which is the opposite of this substrate's electronic nature.[7][8][9]
Q4: What is the single most critical factor for success with this substrate?
A4: The choice of ligand is paramount. For pyridine substrates, especially those with coordinating groups like amines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2] These ligands stabilize the palladium center, promote the desired catalytic cycle, and sterically shield the metal from being sequestered by the pyridine nitrogen or amino groups, thus preventing catalyst deactivation.[2]
Section 2: Troubleshooting Guide for Low-Yielding Reactions
When experiments fail, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve common issues.
// Troubleshooting Loops reagent_check -> start [label="Issue Found:\n- Degraded boronic acid\n- Impure amine\n- Incorrect equivalents", color="#EA4335"]; inert_check -> start [label="Issue Found:\n- O₂ contamination\n- Wet solvent", color="#EA4335"]; catalyst_check -> start [label="Issue Found:\n- Inappropriate ligand\n- Wrong base strength\n- Catalyst deactivation", color="#EA4335"]; temp_check -> start [label="Issue Found:\n- Too low (no conversion)\n- Too high (decomposition)", color="#EA4335"]; solvent_check -> start [label="Issue Found:\n- Poor solubility\n- Reactivity with reagents", color="#EA4335"]; } dot Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Problem: My reaction has stalled, showing little to no conversion of the starting material.
-
Possible Cause 1: Catalyst Deactivation. The pyridine nitrogen and/or the amino groups are coordinating to the palladium center, forming an inactive complex.[2][10] The active Pd(0) catalyst may also have been oxidized by trace oxygen.[2]
-
Solution:
-
Switch to a Precatalyst: Use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are air-stable and designed for the controlled, in-situ generation of the active Pd(0) species, which minimizes side reactions and deactivation pathways.[1]
-
Increase Ligand Loading: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). The excess ligand can help prevent the substrate from inhibiting the catalyst.
-
Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[10][11]
-
-
-
Possible Cause 2: Inappropriate Base. The chosen base may be too weak to facilitate the deprotonation step in the catalytic cycle or may not be soluble enough in the reaction solvent. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[4][11] For Suzuki couplings, a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[10]
-
Solution:
-
Screen Bases: Perform a small-scale screen of different bases. For this substrate, stronger bases are often necessary. Consider LiHMDS for particularly challenging C-N couplings, as it has shown success with related 2-aminopyridines.[1]
-
Ensure Base Quality: Use a fresh bottle of base, as many (especially alkoxides) can degrade upon exposure to air and moisture.
-
-
-
Possible Cause 3: Poor Reagent Quality. Boronic acids are susceptible to degradation (protodeboronation), especially during storage.[10][11] Amines can be oxidized or contain impurities.
-
Solution:
-
Use High-Purity Reagents: Use freshly purchased or purified reagents.
-
Switch to Boronic Esters: For Suzuki couplings, consider using the corresponding pinacol boronate (Bpin) ester or trifluoroborate salt instead of the boronic acid. These are often more stable and can lead to more reproducible results.[10]
-
-
Problem: I am observing significant side products, such as hydrodebromination (replacement of -Br with -H).
-
Possible Cause 1: Catalyst Degradation to Palladium Black. At elevated temperatures or with insufficient ligand, the active catalyst can decompose into inactive palladium black.[2] This can catalyze side reactions.
-
Solution:
-
Lower the Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.
-
Use a More Robust Ligand: Switch to a more sterically demanding and thermally stable ligand, such as BrettPhos or RuPhos.
-
-
-
Possible Cause 2: Protodeboronation (in Suzuki reactions). This side reaction, where the boronic acid is replaced by a proton, is often promoted by water and certain bases.[10]
-
Solution:
-
Use Anhydrous Conditions: Ensure the solvent and reagents are as dry as possible.
-
Change the Base: Switch to a different base. Sometimes moving from an aqueous carbonate base to a non-aqueous phosphate or fluoride base can mitigate this issue.
-
Use a Boronic Ester: As mentioned previously, Bpin esters are generally less prone to protodeboronation.[10]
-
-
Section 3: Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Rationale & Reference |
| Pd Source | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) | Precatalysts provide reliable generation of active Pd(0) and are effective for challenging heteroaryl substrates.[1] |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential to prevent catalyst inhibition and promote reductive elimination.[2][10] |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (3.0 equiv) | Strong, non-nucleophilic bases are required. NaOtBu is standard for aminations, while K₃PO₄ is effective and common for Suzuki couplings.[10][11] |
| Solvent | Toluene or 1,4-Dioxane | 1,4-Dioxane / H₂O (10:1) | Aprotic, non-coordinating solvents are preferred. A small amount of water can be beneficial for Suzuki couplings to aid in base and boronic acid solubility.[10][11] |
| Temperature | 100-110 °C | 90-100 °C | Sufficient thermal energy is needed, but excessive heat can cause catalyst decomposition.[2][11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling a generic secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.[11]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[10][11]
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10][11]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[2]
Section 4: References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(48), 21394-21406. [Link]
-
Campeau, L.-C., et al. (2006). A General Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem. Journal of the American Chemical Society, 128(2), 581–590. [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting reaction rates. Retrieved from [Link]
-
UCF Pressbooks. (n.d.). 18.2 Factors Affecting Reaction Rates. Retrieved from [Link]
-
Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1972-1975. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Tar Formation in High-Temperature Pyridine Reactions
Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic chemistry: the formation of tar in high-temperature reactions involving pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter these complex side reactions. Here, we delve into the causality of tar formation, provide field-proven troubleshooting strategies, and offer detailed protocols to mitigate these issues, ensuring the integrity and success of your experiments.
Understanding the "Black Goo": A Mechanistic Perspective on Tar Formation
Tar, the amorphous, often intractable black or brown residue that can plague high-temperature organic reactions, is not a single compound but a complex mixture of oligomeric and polymeric byproducts. In the context of pyridine chemistry, its formation is a result of a cascade of degradation and polymerization reactions that divert starting materials and products from the desired synthetic pathway. Understanding the fundamental mechanisms is the first step toward effective mitigation.
At elevated temperatures, pyridine rings and their derivatives can undergo thermal decomposition, often initiated by radical formation.[1][2] However, in a typical synthetic reaction, the process is more complex than simple pyrolysis. The presence of reagents, catalysts (particularly Lewis acids), and even the solvent can significantly influence the pathways to tar formation.
Pyridinium salts, formed by the reaction of pyridine with electrophiles or acids, can be key intermediates in polymerization pathways.[3] These activated species are more susceptible to nucleophilic attack and can initiate chain reactions, leading to oligomeric and polymeric structures. The exact nature of the tar can vary significantly depending on the specific reactants and conditions.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} Figure 1: A simplified flowchart illustrating the general pathways leading to tar formation in high-temperature pyridine reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable answers to frequently encountered issues.
Q1: My reaction mixture is turning dark and viscous at high temperatures. What is the first thing I should check?
A1: An immediate assessment of your reaction temperature is critical. Overheating is a primary driver of tar formation.[4] Different reactions have varying activation energies for desired and undesired pathways. A small increase in temperature can disproportionately accelerate the formation of byproducts.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your heating mantle, oil bath, and thermometer or thermocouple are calibrated and providing an accurate reading.
-
Localized Hotspots: In poorly stirred reactions, localized hotspots can develop, leading to degradation even if the bulk temperature appears correct. Ensure vigorous and efficient stirring.
-
Exothermic Reactions: Be aware of the potential for exothermic events that can cause the temperature to spike. For highly exothermic reactions, consider slower reagent addition or additional cooling.
Q2: I suspect my Lewis acid catalyst is promoting tar formation. How can I confirm this and what are my alternatives?
A2: Lewis acids, while essential for activating the pyridine ring, can also increase its susceptibility to degradation and polymerization at high temperatures.[5][6]
Troubleshooting Steps:
-
Run a Control Experiment: Conduct the reaction under the same conditions but without the Lewis acid. If tar formation is significantly reduced or eliminated, the Lewis acid is a likely contributor.
-
Screen Lewis Acids: Different Lewis acids have varying strengths and thermal stabilities. Consider screening milder or more thermally stable alternatives.
-
Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid. Over-stoichiometric amounts can exacerbate side reactions.
Q3: Can my choice of solvent influence tar formation?
A3: Absolutely. The solvent plays a crucial role in heat transfer, solubility of intermediates, and can even participate in side reactions. High-boiling point solvents that are not inert under the reaction conditions can contribute to tar formation. For example, dimethylformamide (DMF) can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to byproducts.
Solvent Selection Considerations:
-
Thermal Stability: Choose a solvent that is stable at your target reaction temperature.
-
Inertness: Ensure the solvent does not react with your starting materials, intermediates, or products.
-
Solubility: Good solubility of all components can help prevent localized high concentrations that may lead to polymerization.
| Solvent | Boiling Point (°C) | General Suitability for High-Temperature Pyridine Reactions |
| Toluene | 111 | Good, relatively inert. |
| Xylenes | ~140 | Good, higher boiling point than toluene. |
| Diglyme | 162 | Can be used, but check for peroxide formation. |
| Sulfolane | 285 | High thermal stability, but can be difficult to remove. |
| Diphenyl ether | 259 | Very high boiling, good for very high-temperature reactions. |
Table 1: A comparison of common high-boiling point solvents.
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice.
Scenario 1: Persistent Tar Formation Despite Temperature Control
If you are confident that your temperature control is accurate and you are still observing significant tar formation, consider the following:
-
Reaction Time: Prolonged reaction times, even at the correct temperature, can lead to the slow accumulation of degradation products. Monitor your reaction by TLC, LC-MS, or GC-MS to determine the optimal reaction time and quench the reaction as soon as it is complete.[7]
-
Atmosphere: Some reactions are sensitive to oxygen, which can initiate radical chain reactions leading to polymerization. Ensure your reaction is conducted under a truly inert atmosphere (e.g., nitrogen or argon).[8] Sparging the solvent with an inert gas before the reaction can help remove dissolved oxygen.
-
Purity of Reagents: Impurities in starting materials or reagents can sometimes act as initiators for polymerization or side reactions. Ensure your materials are of high purity.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} Figure 2: A troubleshooting workflow for diagnosing the cause of tar formation.
Scenario 2: Difficulty in Working Up a Tarry Reaction Mixture
Dealing with a reaction that has already formed a significant amount of tar can be challenging. The goal is to separate your desired product from the complex mixture of byproducts.
-
Initial Workup:
-
Dilution: After quenching the reaction, dilute the mixture with a suitable organic solvent to reduce the viscosity of the tar.
-
Aqueous Wash: Perform an aqueous wash to remove any water-soluble impurities. If your product is a basic pyridine derivative, an acidic wash (e.g., dilute HCl) can be used to extract it into the aqueous layer, leaving non-basic impurities (including some tar components) in the organic layer. The aqueous layer can then be basified and re-extracted to recover the product.[9]
-
-
Purification:
-
Filtration through Celite® or Silica Gel: For tars that are partially insoluble, filtering the diluted reaction mixture through a plug of Celite® or silica gel can remove some of the high-molecular-weight material.
-
Activated Charcoal: Treatment with activated charcoal can sometimes help to adsorb colored, high-molecular-weight impurities.[9]
-
Chromatography: Column chromatography is often necessary, but can be difficult with tarry residues. It is advisable to first attempt to remove as much tar as possible through the workup steps above. Using a larger diameter column and a step-gradient elution can be effective.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to managing tar formation.
Protocol 1: General Procedure for Quenching a High-Temperature Reaction
The goal of quenching is to rapidly stop the reaction and prevent the formation of byproducts during cooling.[7][10]
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), rapidly cool the reaction mixture. This can be achieved by removing the heating source and immersing the reaction vessel in an ice-water bath. For larger scale reactions, be mindful of the exotherm that may occur upon quenching.
-
Quenching Agent: Slowly add a quenching agent. The choice of agent depends on the specific reaction chemistry. For many reactions, the slow addition of water or a saturated aqueous solution (e.g., ammonium chloride) is effective.
-
Controlled Addition: The quenching agent should be added dropwise, especially if gas evolution or an exotherm is observed. Maintaining a cool temperature during the quench is crucial.[10]
-
Immediate Workup: Proceed with the workup of the reaction mixture as soon as possible after quenching to minimize the potential for product degradation in the quenched mixture.[7]
Protocol 2: Sample Preparation of Tarry Residues for GC-MS Analysis
Characterizing the components of tar can provide valuable insights into the side reactions occurring.
-
Solubilization: Attempt to dissolve a small amount of the tarry residue in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[9][11] Sonication may aid in dissolution.
-
Filtration/Centrifugation: If the tar is not fully soluble, centrifuge the sample and draw off the supernatant for analysis. Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter that could block the GC inlet.[9]
-
Dilution: The goal is to have a final concentration suitable for GC-MS analysis, typically in the low µg/mL range. A series of dilutions may be necessary.
-
Derivatization (Optional): If the tar components are suspected to contain polar functional groups (e.g., -OH, -NH), derivatization (e.g., silylation) may be necessary to increase their volatility for GC-MS analysis.[12]
-
Analysis: Inject the prepared sample into the GC-MS. Use a temperature program that ramps to a high final temperature to ensure the elution of higher boiling point components.
Protocol 3: Sample Preparation of Tarry Residues for NMR Analysis
NMR spectroscopy can provide information on the types of protons and carbons present in the tar, helping to elucidate its general structure.
-
Solubility Testing: Test the solubility of a small amount of the tar in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Sample Preparation: Dissolve a sufficient amount of the tar (typically 5-10 mg) in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Filtration: If the solution is not clear, it can be filtered through a small plug of glass wool placed at the bottom of a Pasteur pipette directly into the NMR tube to remove any suspended solids.
-
Analysis: Acquire standard ¹H and ¹³C NMR spectra. Due to the complex nature of tar, the spectra will likely show broad, overlapping signals. Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be useful for separating the signals of different sized molecules in the mixture.[13]
References
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester.
- University of California, Irvine Environmental Health & Safety. Quenching Solvent Drying Still Bottoms.
- SCION Instruments. Sample preparation GC-MS.
- University of California, Davis. Sample Preparation Guidelines for GC-MS.
- Organomation. GC-MS Sample Preparation.
- Organomation. Preparing Samples for GC-MS/MS Analysis.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester.
- Harrell, M. L., & Bergbreiter, D. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
- ResearchGate. IR spectra of pyridine adsorbed on various catalysts after outgassing....
- Harrell, M. L., & Bergbreiter, D. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
- Semantic Scholar. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
- Creative Biostructure. Using NMR for Studying Polymer Structures.
- Thermal Processing Magazine. (2019, July 15). A technical guide to quenching.
- Patsnap. Lewis Acid Stability in Extreme Reaction Conditions.
- Organic Chemistry Portal. Pyridine synthesis.
- Slideshare. Pyridine: Synthesis, reactions and medicinal uses.
- ResearchGate. Theoretical study on the thermal decomposition of pyridine.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation.
- PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
- National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Wikipedia. Pyridine.
- National Center for Biotechnology Information. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.
- BYJU'S. (2019, October 16). methods of purification of organic compounds.
- IChemE. The control of runaway polymerisation reactions by inhibition techniques.
- Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
- PubMed. Saccharide recognition-induced transformation of pyridine-pyridone alternate oligomers from self-dimer to helical complex.
- Biftu, T. K. (1974). Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University.
- ResearchGate. Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- ResearchGate. Tar yield at different temperatures.
- ResearchGate. Pyridine and Pyridine Derivatives.
- ARIA. Runaway reactions, case studies, lessons learned.
- ACS Publications. Chemical Reviews Journal.
- Frontiers. (2022, November 30). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical.
- MDPI. Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis.
- ResearchGate. 1 H NMR spectrum of pyridine oxidation product.
- Aidic. Emergency Runaway Reaction - What Precedes? What Follows?.
- ACS GCI Pharmaceutical Roundtable. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- ResearchGate. Primary measures to reduse tar formation in fluidised-bed biomass gasifiers:final report SDE project P1999-012.
- PSE Community. (2023, March 16). An Experimental Study on the Quantitative and Qualitative Characteristics of Tar Formed during Ex Situ Coal Gasification.
- National Center for Biotechnology Information. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. organomation.com [organomation.com]
- 13. creative-biostructure.com [creative-biostructure.com]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized 3-Bromopyridine-2,6-diamine for Pharmaceutical Research
Abstract: 3-Bromopyridine-2,6-diamine is a pivotal building block in contemporary drug discovery, valued for its role in synthesizing kinase inhibitors and other targeted therapeutics. The isomeric purity and overall quality of this intermediate are paramount, as impurities can lead to unforeseen side reactions, compromised biological activity, and significant safety concerns. This guide provides a comprehensive framework for the purity assessment of newly synthesized this compound. We delve into the synthetic origins of potential impurities, compare orthogonal analytical techniques for their detection and quantification, and present a validated workflow for ensuring the quality of this critical reagent. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors.
Introduction: The Criticality of Purity in Drug Synthesis Intermediates
In the intricate process of drug development, the quality of each component is foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). Intermediates like this compound are no exception. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the desired chemical entity, can significantly impact downstream reactions and the final product's safety profile.[1][2] Regulatory bodies mandate strict control over impurities, with specific thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[2][3][4] Therefore, a robust, multi-faceted analytical strategy is not merely good practice but a regulatory necessity.
Part 1: The Synthetic Landscape and Anticipated Impurities
To effectively test for impurities, one must first understand where they come from. A common and efficient route to this compound is the direct electrophilic bromination of 2,6-Diaminopyridine using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine. While effective, this reaction can generate a profile of structurally related impurities.
Common Synthesis Route: 2,6-Diaminopyridine is treated with a brominating agent in a suitable solvent. The highly activating nature of the two amino groups directs the bromination primarily to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is crucial to favor the mono-brominated product.
Anticipated Organic Impurities:
-
Starting Material: Unreacted 2,6-Diaminopyridine.[5]
-
Over-brominated Byproduct: 3,5-Dibromopyridine-2,6-diamine.
-
Isomeric Impurities: Positional isomers that may form under certain conditions, though less common for this specific substrate.
-
Degradation Products: Arise from instability during synthesis or storage.[1][4]
The following diagram illustrates this synthetic pathway and the formation of key potential impurities.
Caption: Synthetic pathway to this compound and major process-related impurities.
Part 2: Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can provide a complete picture of a sample's purity. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry. For polar, aromatic compounds like this compound and its relatives, a reverse-phase (RP-HPLC) method provides excellent separation based on hydrophobicity.[6][7] Its high sensitivity and quantitative accuracy make it ideal for detecting and measuring trace-level impurities.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: UPLC/HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of 0.5 mg/mL.
Data Interpretation: The target compound will have a characteristic retention time. Peaks corresponding to the more polar 2,6-Diaminopyridine will elute earlier, while the more hydrophobic, non-polar 3,5-Dibromo byproduct will elute later. Purity is typically expressed as area percent of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: While HPLC excels at separation and quantification, ¹H NMR spectroscopy provides definitive structural information. It is invaluable for identifying unknown impurities and confirming the structure of the target compound.[8][9] The chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the substitution pattern.[8]
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiment: Standard 1D ¹H acquisition.
-
Key Parameters: 16 scans, 2-second relaxation delay.
Data Interpretation:
-
This compound: Expect two distinct doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions. The amino protons will appear as broad singlets.
-
2,6-Diaminopyridine (Impurity): A different, more symmetric pattern will be observed.
-
3,5-Dibromopyridine-2,6-diamine (Impurity): A single singlet in the aromatic region, as the C4 proton has no adjacent protons to couple with.
Quantitative NMR (qNMR) can also be performed by adding a certified internal standard to accurately determine the absolute purity (assay) of the material.
Melting Point Analysis
Principle & Rationale: The melting point is a fundamental physical property that provides a quick and straightforward indication of purity. Impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting range compared to the pure substance.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Measurement: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Data Interpretation: A sharp melting point (e.g., within a 1-2 °C range) close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Part 3: Comparative Analysis in Practice: Crude vs. Purified Batches
To illustrate the application of these methods, we present a comparative analysis of two synthesized batches of this compound: "Batch A" represents the crude product directly after synthesis, and "Batch B" has undergone purification by recrystallization from an ethanol/water mixture.
| Analytical Test | Batch A (Crude) | Batch B (Purified) | Interpretation |
| Appearance | Light brown powder | Off-white crystalline solid | Purification has removed colored impurities. |
| Melting Point | 138-143 °C | 145-146 °C | The sharper, higher melting point of Batch B indicates significantly higher purity. |
| HPLC Purity (% Area) | 94.2% | 99.8% | Recrystallization effectively removed the major impurities detected by HPLC. |
| Impurity Profile (HPLC) | 2,6-Diaminopyridine: 2.5% | 2,6-Diaminopyridine: 0.08% | Starting material was successfully removed. |
| 3,5-Dibromo...: 1.8% | 3,5-Dibromo...: 0.05% | The over-brominated byproduct was effectively removed. | |
| Unknowns: 1.5% | Unknowns: 0.07% | Other minor impurities were also purged. | |
| ¹H NMR (DMSO-d₆) | Conforms to structure, but with small visible peaks for impurities. | Clean spectrum, conforms to structure. No observable impurity peaks. | NMR confirms the identity and high purity of Batch B. |
This comparative data clearly demonstrates the effectiveness of the purification step and validates the use of an orthogonal analytical approach to confirm the final product's quality.
Part 4: Integrated Workflow for Quality Control
A systematic workflow ensures that each batch of synthesized material is assessed consistently and comprehensively before being released for further use.
Sources
- 1. jpionline.org [jpionline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#: [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Halopyridine-2,6-diamine Reactivity in Cross-Coupling Reactions
Topic: Comparing the Reactivity of 3-Bromopyridine-2,6-diamine with 3-Chloropyridine-2,6-diamine
Introduction: Strategic Selection of Building Blocks in Synthesis
In the landscape of modern drug discovery and materials science, 2,6-diaminopyridine scaffolds are privileged structures due to their unique hydrogen bonding capabilities and rigid frameworks. The functionalization of these cores, particularly at the C-3 position, is a critical step in generating molecular diversity. The choice between 3-bromo- and 3-chloropyridine-2,6-diamine as the starting material is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall cost.
This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks in palladium-catalyzed cross-coupling reactions. We will dissect the fundamental chemical principles governing their reactivity, present comparative experimental insights, and provide robust protocols to empower researchers to make informed decisions for their synthetic campaigns.
Part 1: The Fundamental Basis of Reactivity: A Tale of Two Halogens
The observed difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is rooted in the energetics of the carbon-halogen (C-X) bond and the kinetics of the catalytic cycle.
Carbon-Halogen Bond Dissociation Energy (BDE)
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond. The C-Br bond is inherently weaker and longer than the C-Cl bond, making it easier to break.
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | ~276-285[3][4] |
| C-Cl | ~327-339[3][4] |
This significant difference in bond strength (~50-60 kJ/mol) is the primary reason why this compound is substantially more reactive than its chloro-analogue under identical conditions.[5]
The Oxidative Addition Step: Mechanism and Catalyst Choice
The oxidative addition of an aryl halide to a Pd(0) complex is the gateway to the catalytic cycle.[6] For the more reactive C-Br bond, this step can often be achieved with traditional palladium sources (e.g., Pd(PPh₃)₄) and relatively mild conditions.
However, the stronger C-Cl bond requires a more potent catalytic system. The key to activating aryl chlorides lies in using highly electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the robust C-Cl bond. This fundamental requirement dictates the choice of catalyst and reaction conditions, forming the core of our comparative analysis.
Caption: Reactivity comparison of the bromo- and chloro-diaminopyridines.
Part 2: Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[8] When comparing our two substrates, the choice of catalyst is paramount for success, especially with the chloro-derivative.
The general reactivity trend in Suzuki couplings is Ar-I > Ar-Br >> Ar-Cl.[8] Therefore, this compound is expected to couple efficiently with a variety of boronic acids using standard palladium catalysts. In contrast, 3-chloropyridine-2,6-diamine will likely require a more specialized, highly active catalyst system.[9] The amino groups at the C-2 and C-6 positions are electron-donating, which can slightly decrease the reactivity of the C-X bond towards oxidative addition compared to an unsubstituted halopyridine.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Note: The following data is illustrative, based on typical outcomes for analogous heteroaryl halides. Yields are highly dependent on the specific boronic acid, ligand, and base used.)
| Substrate | Catalyst System | Temp (°C) | Time (h) | Typical Yield |
| This compound | Pd(PPh₃)₄ / Na₂CO₃ | 80-90 | 4-8 | 85-95% |
| This compound | Pd(OAc)₂ / SPhos / K₃PO₄ | 80 | 2-4 | >95% |
| 3-Chloropyridine-2,6-diamine | Pd(PPh₃)₄ / Na₂CO₃ | 80-90 | 24 | <10% (or no reaction) |
| 3-Chloropyridine-2,6-diamine | Pd₂(dba)₃ / XPhos / K₃PO₄ | 100-110 | 12-24 | 70-85% |
Causality Behind Experimental Choices:
-
For this compound: A simple catalyst like Pd(PPh₃)₄ is often sufficient due to the lability of the C-Br bond.[10] Using a more modern catalyst system (e.g., with SPhos) can accelerate the reaction and lower catalyst loading, but is not always necessary.
-
For 3-Chloropyridine-2,6-diamine: The use of Pd₂(dba)₃ as a Pd(0) source combined with a bulky, electron-rich biaryl phosphine ligand like XPhos is critical.[11] The ligand facilitates the difficult oxidative addition into the C-Cl bond, which is the key to achieving a successful reaction. A strong base like K₃PO₄ is often preferred to facilitate the transmetalation step.[12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Part 3: Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Similar to the Suzuki coupling, the reactivity is dictated by the oxidative addition step, making this compound the more amenable substrate.
One key consideration here is potential catalyst inhibition. The substrate itself contains two primary amino groups which could coordinate to the palladium center.[15] While this is a possibility, the reaction generally proceeds well, as the desired coupling partner (the added amine) is typically used in excess and the reaction conditions favor the productive catalytic cycle.
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination (Note: Data is illustrative and based on established principles for heteroaryl halides.)
| Substrate | Amine | Catalyst System | Temp (°C) | Typical Yield |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 90-100 | 80-90% |
| This compound | Aniline | Pd₂(dba)₃ / XPhos / K₂CO₃ | 90-100 | 75-85% |
| 3-Chloropyridine-2,6-diamine | Morpholine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | 110-120 | 65-80% |
| 3-Chloropyridine-2,6-diamine | Aniline | No Reaction with Standard Catalysts | - | <5% |
Causality Behind Experimental Choices:
-
Ligand Selection: For the bromo-compound, a standard ligand like BINAP may suffice for coupling with alkylamines.[16][17] However, for the less reactive chloro-compound, more advanced and highly active ligands like RuPhos or other biaryl phosphines are generally required to achieve reasonable yields and reaction times.[18]
-
Base and Temperature: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are essential to deprotonate the amine coupling partner, forming the palladium-amido complex.[19] Higher temperatures are almost always necessary to drive the coupling of the less reactive 3-chloropyridine-2,6-diamine.
Part 4: Experimental Protocols
These protocols are self-validating systems based on established methodologies. Researchers should perform initial small-scale trials to optimize conditions for their specific coupling partners.
Protocol 4.1: Suzuki-Miyaura Coupling of this compound (High-Activity Catalyst)
Objective: To couple this compound with phenylboronic acid in high yield under relatively mild conditions.
Materials:
-
This compound (1.0 mmol, 188 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, tribasic, 3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL) and Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Adaptation for 3-Chloropyridine-2,6-diamine:
-
Replace SPhos with XPhos (0.04 mmol).
-
Increase the reaction temperature to 110 °C.
-
Expect a longer reaction time (12-24 hours).
Protocol 4.2: Buchwald-Hartwig Amination of this compound
Objective: To couple this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 188 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add the anhydrous toluene, followed by this compound and morpholine.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Summary and Recommendations
The choice between this compound and its chloro-analogue is a classic trade-off between reactivity and cost.
-
This compound is the substrate of choice for rapid synthesis, method development, and situations where mild conditions are paramount to preserve sensitive functional groups. Its high reactivity allows for the use of cheaper, more traditional catalysts and generally results in higher yields and shorter reaction times.
-
3-Chloropyridine-2,6-diamine is a viable and more economical alternative for large-scale synthesis. However, its use necessitates a significant investment in specialized, often proprietary, and more expensive catalyst systems (ligands). Researchers must be prepared for more forcing conditions, longer reaction times, and potentially more rigorous optimization to achieve satisfactory yields.
By understanding the fundamental principles of C-X bond activation, researchers can rationally design their experiments, anticipate challenges, and ultimately select the optimal building block for their synthetic objectives.
References
- Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link][20][21]
- de la Rosa, M., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Bickelhaupt, F. M., & van der Puil, V. (2000). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie. [Link][1]
- Maseras, F., & Bickelhaupt, F. M. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Chemistry – A European Journal. [Link]
- Weires, A. G., & Garg, N. K. (2018). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio.
- Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Journal of the American Chemical Society. [Link][7]
- Nolan, S. P. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters. [Link]
- Zheng, M., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
- Unspecified Author. (Date unavailable). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of St Andrews. [Link][16]
- Wikipedia. (Last edited date unavailable).
- Wikipedia. (Last edited date unavailable). Suzuki reaction. Wikipedia. [Link][8]
- ACS GCI Pharmaceutical Roundtable. (Date unavailable). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link][14]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- Myers, A. G. Research Group. (Date unavailable). The Suzuki Reaction. Harvard University. [Link][12]
- Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. Organic Chemistry Portal. [Link][9]
- Organic Chemistry Portal. (Date unavailable). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][18]
- G-Chem. (Date unavailable). Covalent Bond Energies. G-Chem. [Link][4]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link][3]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Covalent Bond Energies [gchem.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-Bromopyridine-2,6-diamine Derivatives Versus Other Key Heterocycles
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are foundational pillars. Their unique stereochemical features, charge distributions, and ability to engage in hydrogen bonding make them "privileged scaffolds" capable of interacting with a vast array of biological targets. This guide offers an in-depth comparison of the biological activities of an emerging class of compounds, 3-Bromopyridine-2,6-diamine derivatives, against more established heterocyclic families such as quinolines, pyrimidines, and thiazoles. Our focus will be on anticancer and antimicrobial activities, underpinned by quantitative experimental data and detailed protocols to provide researchers and drug development professionals with a robust framework for their work.
The 2,6-Diaminopyridine Scaffold: A Hub of Biological Potential
The pyridine ring is a cornerstone of many pharmaceuticals. The introduction of two amino groups, specifically at the 2 and 6 positions, creates a unique electronic and structural motif. This 2,6-diaminopyridine core is a potent hydrogen bond donor-acceptor system, mimicking the purine and pyrimidine bases of DNA and RNA. This mimicry allows these molecules to effectively compete for the active sites of enzymes that process nucleic acids or utilize nucleotide cofactors like ATP, such as protein kinases.
The further incorporation of a bromine atom at the 3-position introduces several key physicochemical properties. Bromine is a lipophilic, electron-withdrawing group that can enhance membrane permeability and modulate the electronic character of the pyridine ring. It can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. While direct data on 3-bromo-2,6-diaminopyridine derivatives is emerging, we will draw upon closely related analogs, such as 3-acyl-2,6-diaminopyridines and other halogenated diaminopyrimidines, to build a comprehensive activity profile.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a scaffold's potential lies in its performance relative to existing chemical classes. Here, we compare the anticancer and antimicrobial activities of 2,6-diaminopyridine derivatives against quinoline, pyrimidine, and thiazole derivatives, which are present in numerous FDA-approved drugs.
Anticancer Activity: The Battle for Kinase Inhibition
A primary mechanism through which many heterocyclic compounds exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. A lower half-maximal inhibitory concentration (IC₅₀) value indicates a more potent compound.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Heterocyclic Derivatives
| Scaffold Class | Derivative Example | Cancer Cell Line | Target (if specified) | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|---|
| 2,6-Diaminopyridine Analog | 3-Acyl-2,6-diaminopyridine (Compound 2r) | HeLa (Cervical) | CDK1/Cyclin B | 0.041 | [1][2] |
| 2,6-Diaminopyridine Analog | 3-Acyl-2,6-diaminopyridine (Compound 11) | HCT116 (Colon) | CDK2/Cyclin A | 0.025 | [1][2] |
| Quinoline | Quinoline-Chalcone (Compound 12e) | MGC-803 (Gastric) | Not Specified | 1.38 | [3] |
| Quinoline | 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | Not Specified | 0.314 | [4] |
| Pyrimidine | Indolyl-Pyrimidine (Compound 4g) | MCF-7 (Breast) | EGFR | 5.1 | [5] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (Compound 2d) | A549 (Lung) | Not Specified | <50 | [6] |
| Thiazole | 3-Nitrophenylthiazolyl (Compound 4d) | MDA-MB-231 (Breast) | VEGFR-2 | 1.21 | [7] |
| Thiazole | 2-(hydrazinyl)-1,3-thiazole (Compound 4) | MCF-7 (Breast) | VEGFR-2 | 5.73 |[8] |
Note: Data is compiled from various sources to show representative activities. Direct comparison requires head-to-head studies under identical conditions.
From the data, it is evident that the 2,6-diaminopyridine scaffold is a highly potent inhibitor of cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range.[1][2] This potency is competitive with, and in some cases superior to, representative derivatives from the quinoline, pyrimidine, and thiazole families, which often exhibit IC₅₀ values in the low micromolar range against various cancer cell lines.[3][4][5][7][8]
Antimicrobial Activity: Halting Pathogen Growth
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibacterial and antifungal drugs. The efficacy of an antimicrobial compound is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to prevent visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Derivatives
| Scaffold Class | Derivative Example | Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Halogenated Pyrimidine Analog | 4-(4-bromobenzylamino)-6-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | S. aureus | 8 | [9] |
| Quinoline | 6-amino-4-methyl-1H-quinoline-2-one analog (Compound 6) | E. coli | 3.12 | [10] |
| Quinoline | Quinoline-based amide (Compound 3c) | C. albicans | 5.6 | [11] |
| Quinoline | Quinoline-based hybrid (Compound 7b) | S. aureus | 2 | [12] |
| Pyrimidine | 1,2,4-triazolo[1,5-a]pyrimidine (Compound 9n) | S. aureus | ~7.5 (16 µM) | [13] |
| Thiazole | 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine (Compound 37c) | S. aureus | 46.9 | [14][15] |
| Thiazole | 2-phenyl-1,3-thiazole (Compound 12) | S. aureus | 125 |[16] |
Note: Data is compiled from various sources. Direct comparison requires head-to-head studies. Molar concentrations (µM) may be provided where available for more accurate comparison.
The data indicates that halogenated pyridines and pyrimidines hold significant promise as antibacterial agents. A bromo-substituted pyrrolopyrimidine, which shares the core diaminopyrimidine-like structure, shows potent activity against the Gram-positive pathogen S. aureus with an MIC of 8 µg/mL.[9] This activity is highly competitive with quinoline and pyrimidine derivatives, which demonstrate MIC values in the low single-digit µg/mL range against various pathogens.[10][11][12][13] Thiazole derivatives, while active, appear generally less potent in the examples cited.[14][16]
Mechanistic Insights: Targeting Kinase-Driven Signaling Cascades
The potent anticancer activity of 2,6-diaminopyridine derivatives is often rooted in their ability to function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of a kinase, these compounds prevent the phosphorylation of downstream substrate proteins, thereby halting the signal transduction cascade that drives cell proliferation.
The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for heterocyclic inhibitors. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-MAPK cascade, ultimately leading to the transcription of genes involved in cell growth and survival. A kinase inhibitor, such as a 2,6-diaminopyridine derivative, blocks this process at the source.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of a heterocyclic compound is not solely determined by its core scaffold but is finely tuned by the nature and position of its substituents. Understanding these relationships is critical for rational drug design.[17]
-
For 2,6-Diaminopyridines/Pyrimidines:
-
Halogenation: The presence of a halogen, particularly bromine or chlorine at positions C3 or C5, often enhances potency. This can be attributed to increased lipophilicity and the potential for halogen bonding in the target's active site.[9][18]
-
C3/C5 Substituents: Bulky acyl or aryl groups at the C3 or C5 position can be tailored to fit into specific hydrophobic pockets within a kinase active site, dramatically increasing both potency and selectivity.[1]
-
Amino Group Substitution: Modification of the exocyclic amino groups can modulate solubility and cell permeability, but extensive substitution can sometimes disrupt the key hydrogen bonding interactions required for activity.
-
-
For Quinolines: The quinoline ring system is versatile, and activity depends heavily on the substitution pattern. For instance, a 4-aminoquinoline core is classic for antimalarial activity, while other substitutions can impart potent anticancer or antibacterial effects. Chalcone-quinoline hybrids often show excellent anticancer activity.[3][4]
-
For Thiazoles: The activity of thiazole derivatives is highly dependent on the substituents at the 2, 4, and 5 positions. Phenyl groups, particularly those with hydroxyl or halogen substitutions, often confer significant antimicrobial or anticancer potency.[7][16]
Core Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Here, we detail the methodologies for the key assays discussed in this guide.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the IC₅₀ value of a compound by measuring the extent to which it reduces the viability of a cancer cell line. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., VEGFR-2, CDK2). The principle of a luminescence-based assay like the ADP-Glo™ Kinase Assay is to quantify the amount of ATP consumed during the phosphorylation reaction. High kinase activity results in low ATP levels and thus low luminescence, while potent inhibition results in high ATP levels and a strong luminescent signal. This provides a direct measure of enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer, recombinant kinase enzyme (e.g., VEGFR-2), specific peptide substrate, and ATP at the desired concentrations. Prepare a serial dilution of the test inhibitor in kinase buffer with a constant percentage of DMSO.
-
Kinase Reaction: In a white 96-well plate, add 5 µL of the test inhibitor dilution or vehicle (for positive and negative controls). Add 10 µL of a master mix containing the kinase enzyme and substrate.
-
Initiation: Initiate the reaction by adding 10 µL of ATP solution. For the "blank" or "no enzyme" control, add kinase buffer instead of the enzyme master mix.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce light. Incubate for 30 minutes at room temperature in the dark.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner. It is the gold standard for susceptibility testing. The principle involves challenging a standardized inoculum of bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth (turbidity).[11][21]
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism (e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).[11]
Conclusion and Future Perspectives
This guide demonstrates that the this compound scaffold and its close analogs represent a highly promising class of biologically active molecules. Quantitative data suggests their potential to yield exceptionally potent anticancer agents through kinase inhibition, with activities that can surpass those of established heterocyclic pharmacophores.[1][2] Furthermore, their halogenated derivatives show compelling antimicrobial activity, addressing a critical unmet need in medicine.[9]
The quinoline, pyrimidine, and thiazole scaffolds remain cornerstones of drug discovery, each with a vast and validated chemical space.[4][22][23][24] However, the exploration of newer scaffolds like the 2,6-diaminopyridines is essential for identifying novel mechanisms of action and overcoming existing drug resistance. Future research should focus on synthesizing a broader library of 3-bromo-2,6-diaminopyridine derivatives and performing head-to-head comparisons against standard agents in a wide panel of biological assays. Elucidating their precise molecular targets and optimizing their pharmacokinetic properties will be the critical next steps in translating their potent in vitro activity into viable therapeutic candidates.
References
- SEAFDEC Aquaculture Department. (2014). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Health Management in Aquaculture (pp. 313-318). Tigbauan, Iloilo, Philippines: SEAFDEC Aquaculture Department.
- Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Al-Ostath, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 114, 105072.
- Popović-dordević, J., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4983.
- Geronikaki, A., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Antibiotics, 5(2), 17.
- Kumar, A., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Journal of the Iranian Chemical Society.
- Singh, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1081-1105.
- Li, P., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6610.
- El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 133-150.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Ortiz-López, F. J., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(23), 7351.
- Khidre, R. E., & Radini, I. A. M. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 133-150.
- El-Damasy, A. K., et al. (2020). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 25(18), 4238.
- Papakonstantinou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4786.
- El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5635.
- Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6296.
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
- ijrpr. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences.
- Aly, M. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30601-30626.
- Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(1), 1-18.
- ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.
- Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
- Al-wsaye, K. H., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326.
- Blindheim, E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 999.
- ResearchGate. (n.d.). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”.
- Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109-117.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
- El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4945.
- ResearchGate. (n.d.). Reported IC 50 values of the selected inhibitors in nM.
- Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
- Drug Design Org. (2005). Structure Activity Relationships (SAR).
- El-Sayed, R. K., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(24), 8089.
- Abdel-Gawad, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 335-360.
- ResearchGate. (n.d.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.
Sources
- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jchemrev.com [jchemrev.com]
- 15. jchemrev.com [jchemrev.com]
- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic C-N Bond Formation with 3-Bromopyridine-2,6-diamine
Introduction: The Strategic Importance of 3-Aminopyridine-2,6-diamine Scaffolds
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, molecules bearing the 3-aminopyridine-2,6-diamine core are of profound interest. This structural motif is a key pharmacophore in a range of biologically active agents, including kinase inhibitors and central nervous system therapeutics. The strategic introduction of a nitrogen-based substituent at the C3 position of the 2,6-diaminopyridine ring is a critical step in the synthesis of these valuable compounds. This guide provides a comparative analysis of the primary catalytic systems employed for this C-N bond formation, focusing on the coupling of amines with 3-Bromopyridine-2,6-diamine. We will delve into the mechanistic underpinnings, practical considerations, and performance of Palladium, Copper, and Nickel-based catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and reaction optimization.
The Challenge: Coupling with an Electron-Rich, Bidentate Substrate
The C-N cross-coupling with this compound presents a unique set of challenges. The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition of the C-Br bond to a low-valent metal catalyst. However, the two amino groups at the C2 and C6 positions are strongly electron-donating, which can modulate the electronic properties of the C3-Br bond. Furthermore, the presence of two nitrogen atoms ortho to the bromine can lead to catalyst inhibition through chelation, potentially sequestering the active catalytic species and hindering the reaction. The choice of catalyst, ligand, and base is therefore critical to overcoming these challenges and achieving efficient C-N bond formation.
I. The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely employed method for the formation of C-N bonds in academic and industrial settings.[1][2] Its success lies in the continuous development of sophisticated phosphine ligands that can tune the reactivity of the palladium center, enabling the coupling of a vast array of aryl halides and amines under relatively mild conditions.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of discrete steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
For a substrate like this compound, the use of bulky biarylphosphine ligands such as RuPhos or BrettPhos is often advantageous. These ligands create a sterically hindered environment around the palladium center, which can disfavor the formation of inhibitory off-cycle species and promote the desired reductive elimination. The choice of base is also critical, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) being commonly used to facilitate the deprotonation of the amine.[3]
II. The Classic Choice: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the oldest of the transition-metal-catalyzed C-N cross-coupling reactions, traditionally employing stoichiometric amounts of copper at high temperatures.[4] Modern iterations of this reaction utilize catalytic amounts of a copper(I) source, often in the presence of a ligand, allowing for milder reaction conditions and a broader substrate scope.
Mechanistic Insights
The mechanism of the copper-catalyzed amination is still a subject of some debate but is generally believed to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide.[4][5] The presence of a ligand, such as a diamine or an amino acid, can accelerate the reaction by stabilizing the copper center and facilitating the coupling process.
Diagram 2: Proposed Catalytic Cycle for Ullmann Condensation
Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann amination.
For the amination of bromopyridines, copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) are common catalyst precursors.[6][7] The use of aqueous ammonia as both the nitrogen source and a basic medium has been shown to be effective for the synthesis of aminopyridines.[6] This approach is particularly attractive due to the low cost and ready availability of the reagents. However, the reaction may require higher temperatures compared to palladium-catalyzed systems.
III. The Emerging Alternative: Nickel-Catalyzed Amination
Nickel-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and cost-effective alternative to palladium-based systems.[8][9] Nickel catalysts can often mediate the coupling of challenging substrates, including heteroaryl chlorides, under relatively mild conditions.
Mechanistic Insights
The mechanism of nickel-catalyzed amination is thought to be analogous to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. A key advantage of nickel is its ability to activate C-Br bonds, even in electron-rich systems. Recent developments have shown that "naked nickel" complexes, without the need for specialized ligands, can effectively catalyze the amination of heteroaryl bromides.[8]
Diagram 3: Simplified Nickel-Catalyzed Amination Cycle
Caption: A generalized workflow for transition-metal-catalyzed C-N coupling reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Add the secondary amine (1.2 equiv) and LiHMDS (2.5 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
-
To a sealable reaction vessel, add this compound (1.0 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add the secondary amine (1.5 equiv) and ethylene glycol.
-
Seal the vessel and heat the reaction mixture at 120 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nickel-Catalyzed Amination
-
In a glovebox, to a dry vial, add Ni(COD)₂ (5 mol%) and (R,S)-Josiphos (6 mol%).
-
Add this compound (1.0 equiv), the secondary amine (1.2 equiv), and a soluble halide scavenger.
-
Add anhydrous DMA and an amine base.
-
Seal the vial and heat the reaction mixture at 110 °C with stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The C-N cross-coupling of this compound is a pivotal transformation for the synthesis of valuable pharmaceutical and materials science building blocks. While palladium-catalyzed Buchwald-Hartwig amination remains the most robust and versatile method, copper and nickel-based systems offer compelling, cost-effective alternatives. The choice of catalyst should be guided by a careful consideration of the specific amine coupling partner, desired scale, and economic constraints. As the field of catalysis continues to evolve, the development of more active, stable, and universal catalysts will undoubtedly further streamline the synthesis of these important 3-aminopyridine-2,6-diamine derivatives, accelerating the pace of drug discovery and materials innovation.
References
- Biscoe, M. R., & Buchwald, S. L. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)
- Elmkaddem, M. K., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- Fors, B. P., & Buchwald, S. L. (2011).
- Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 10(17), 3725–3728. [Link]
- Wikipedia. (2023).
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Corpet, M., & Fenster, M. D. B. (2021). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters, 23(15), 5949–5953. [Link]
- Jana, R., & Tunge, J. A. (2023). NiH-catalyzed C-N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Society Reviews. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (2021). Ullmann Reaction. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromopyridine-2,6-diamine
This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Bromopyridine-2,6-diamine, a critical intermediate in pharmaceutical synthesis. Our focus is on establishing robust, reliable, and fit-for-purpose analytical procedures that adhere to the highest standards of scientific integrity and regulatory expectations. The principles and protocols discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the data generated is suitable for regulatory submissions and quality control environments.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will dissect the validation process, comparing the most common and effective techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—while also touching upon spectroscopic methods for identity confirmation.
Pillar 1: The Foundation - Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated method. These parameters, established by the ICH, form the basis of our evaluation and ensure the method is a self-validating system.[5][6]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3][5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[6][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
The following diagram illustrates the workflow for a comprehensive analytical method validation, ensuring all necessary parameters are assessed.
Caption: Workflow for Analytical Method Validation.
Pillar 2: Comparative Analysis of Primary Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of this compound and the specific analytical goal (e.g., purity assay, impurity identification). While direct validation studies for this exact molecule are not widely published, we can extrapolate from data on the closely related isomer, 2,3-Diamino-5-bromopyridine, to establish reliable protocols and expected performance.[8]
Technique 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for assay and purity analysis of non-volatile, thermally stable organic molecules like this compound. Its high resolution and sensitivity make it ideal for separating the main component from potential impurities.
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is selected as it is a versatile stationary phase that effectively retains and separates moderately polar compounds based on their hydrophobicity.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is critical to control the ionization state of the two amine groups on the pyridine ring, ensuring consistent retention times and sharp peak shapes. Acetonitrile is a common organic modifier that provides good peak resolution.
-
Detection: UV detection is chosen because the pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive quantification.
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.01N Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 50:50 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, it is particularly useful for identifying process impurities that may be more volatile than the main compound. The mass spectrometer provides definitive structural information, aiding in impurity identification.[10]
Causality Behind Experimental Choices:
-
Column: A mid-polarity column (e.g., 5%-phenyl-methylpolysiloxane, HP-5ms) is chosen to provide good separation for a range of pyridine-based compounds.[10]
-
Injection: A split/splitless inlet is used to handle a range of concentrations. An optimized temperature program is essential to ensure the elution of the analyte without thermal degradation.
-
Carrier Gas: Helium is the standard inert carrier gas for GC-MS.
-
Detection: Mass spectrometry in electron ionization (EI) mode provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane. Note: Derivatization with an agent like MSTFA may be required to improve volatility and peak shape, though this adds complexity to the sample preparation.[11]
Pillar 3: Data-Driven Performance Comparison
The ultimate test of a method's suitability is its performance against the pre-defined acceptance criteria outlined in the validation protocol. The following table summarizes the typical performance characteristics for HPLC-UV and GC-MS based on ICH guidelines and data from analogous compounds.[8]
| Validation Parameter | HPLC-UV | GC-MS | Justification & Causality |
| Specificity | High (demonstrated by peak purity analysis and separation from spiked impurities) | Very High (mass spectral data provides definitive identification) | HPLC relies on retention time, which can have interferences. MS provides structural data, making it inherently more specific. |
| Linearity (R²) | > 0.999 | ≥ 0.995 | Both techniques demonstrate excellent linearity. HPLC often achieves slightly higher correlation due to the robustness of UV detection. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC generally offers superior accuracy due to simpler sample preparation and higher injection precision. |
| Precision (%RSD) | < 2.0% | < 5.0% | The lower RSD for HPLC reflects its high level of automation and reproducibility compared to the more complex GC-MS system. |
| Limit of Quantitation | Low (ng level) | Very Low (pg level) | GC-MS, particularly in Selected Ion Monitoring (SIM) mode, typically offers greater sensitivity for trace-level analysis. |
| Primary Application | Assay, Purity, Stability Testing | Impurity Identification, Volatiles Analysis | The choice of method is dictated by the analytical objective. |
Method Selection: A Logic-Based Approach
Selecting the appropriate analytical technique is a critical decision in the drug development process. The following diagram outlines a decision-making framework for choosing between HPLC and GC-MS for the analysis of this compound.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the routine quality control, assay, and purity determination of this compound, a validated HPLC-UV method is the superior choice. Its high precision, accuracy, and robustness make it ideal for generating reliable data in a regulated environment.
A validated GC-MS method serves as an essential complementary technique. It is the preferred method for the identification of unknown volatile or semi-volatile impurities and can be used for their quantification when necessary. The structural information it provides is invaluable during process development and troubleshooting.
Ultimately, a comprehensive analytical control strategy for this compound should leverage both HPLC and GC-MS. This dual-technique approach ensures that all aspects of the compound's identity, purity, and quality are rigorously controlled, satisfying the stringent requirements of drug development professionals and regulatory agencies.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Reddit. (2021).
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- BenchChem. (2025).
- JSM Central. (2018). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JSM Central || Article Info [jsmcentral.org]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Diaminopyridines
Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis, however, can be a significant hurdle in the drug discovery and development process. This guide provides an in-depth comparison of the most common and cutting-edge synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of each route, providing field-proven insights to guide your experimental choices.
Classical Approaches: Nitration and Reduction
A long-standing and widely used method for the synthesis of diaminopyridines involves the nitration of an aminopyridine precursor, followed by the reduction of the nitro group. This two-step sequence is a workhorse in organic synthesis, but it is not without its challenges.
The initial nitration of aminopyridines can often lead to a mixture of regioisomers, necessitating tedious purification steps.[1] For instance, the nitration of 2-aminopyridine yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter being the major product.[1] The separation of these isomers can be laborious and significantly impacts the overall yield of the desired 2,3-diaminopyridine.[1]
Subsequent reduction of the nitro group can be achieved using various reagents, including iron in acidic media, tin or stannous chloride with hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C).[2][3][4] While effective, these methods can sometimes suffer from harsh reaction conditions and the generation of significant waste.
A notable example is the synthesis of 3,4-diaminopyridine, where 4-amino-3-nitropyridine is hydrogenated using a palladium-carbon catalyst.[4][5] This method can achieve high yields and purity, demonstrating the utility of this classical approach when the nitration step is regioselective.[5]
Visualizing the Nitration-Reduction Pathway
Caption: The mechanism of the Chichibabin amination reaction.
Modern Catalytic Methods: Palladium- and Copper-Mediated Cross-Coupling
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of C-N bonds, and their application to the preparation of diaminopyridines is a significant advancement. These methods generally offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical approaches.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. [6][7][8]This reaction has become a cornerstone of modern organic synthesis due to its remarkable versatility and efficiency. [6][9] For the synthesis of substituted diaminopyridines, the Buchwald-Hartwig amination can be employed to couple an amino group to a halogenated aminopyridine. For example, N³-substituted-2,3-diaminopyridines can be synthesized via the Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines. [10]The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results. [10] A significant advantage of this method is the ability to introduce a diverse range of substituents on the amino group, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies. A streamlined two-step synthesis of diaminopyridines has been reported, featuring a palladium-catalyzed coupling of ammonia with deactivated amino-chloropyridines. [11]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically by coupling an aryl halide with an amine. [12]While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations with soluble copper catalysts and ligands have made it a more practical tool. [12][13] This method can be particularly useful for the synthesis of certain diaminopyridine isomers. For example, 2,6-diaminopyridine can be prepared from 2,6-dichloropyridine via a chlorine-ammonia substitution in the presence of a copper source. [14][15]The Ullmann-type reaction offers an alternative to palladium-catalyzed methods and can sometimes be more cost-effective.
Comparison of Synthesis Routes
| Route | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Nitration & Reduction | Aminopyridines | HNO₃/H₂SO₄, Fe/HCl, Sn/HCl, H₂/Pd-C | 26-67% [1][5] | Readily available starting materials, well-established procedures. | Often poor regioselectivity in nitration, harsh reduction conditions, waste generation. [1] |
| Chichibabin Amination | Pyridines | NaNH₂, KNH₂ | Can be high (up to 90% with improvements) [16] | Direct amination, potentially high atom economy. | Harsh reaction conditions (high temp.), sensitive to reagent purity, limited to certain positions. [17][18] |
| Buchwald-Hartwig Amination | Halogenated (amino)pyridines, amines | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., RuPhos), base (e.g., LiHMDS) | Generally high (e.g., 83%) [10] | Mild conditions, broad substrate scope, high functional group tolerance, allows for diverse substitution. [6][7][10] | Cost of palladium catalyst and ligands, potential for catalyst poisoning. [7][8] |
| Ullmann Condensation | Halogenated pyridines, amines | Cu catalyst (e.g., CuI), often with a ligand | Moderate to high | Lower cost catalyst compared to palladium, good for specific transformations. | Often requires higher temperatures than Buchwald-Hartwig, can have limited substrate scope. [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminopyridine via Nitration and Reduction
[5] Step 1: Synthesis of 4-methoxy-3-nitropyridine
-
React 4-methoxypyridine with fuming nitric acid.
-
Carefully control the reaction temperature.
-
Isolate the 4-methoxy-3-nitropyridine product.
Step 2: Synthesis of 4-amino-3-nitropyridine
-
React 4-methoxy-3-nitropyridine with concentrated aqueous ammonia.
-
Monitor the reaction for completion.
-
Isolate and purify the 4-amino-3-nitropyridine product.
Step 3: Synthesis of 3,4-diaminopyridine
-
Dissolve 4-amino-3-nitropyridine in methanol.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 0.4 MPa).
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 3,4-diaminopyridine.
Protocol 2: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction
-
Heat a mixture of sodium amide, an organic solvent (e.g., toluene), and a phase-transfer catalyst to 140-220 °C.
-
Slowly add pyridine to the reaction mixture over 0.5-3 hours.
-
Maintain the reaction at this temperature for 3-10 hours.
-
Cool the reaction mixture to 50-100 °C and carefully add water to hydrolyze the reaction.
-
Cool further to 5-40 °C to crystallize the product.
-
Filter to isolate the 2,6-diaminopyridine.
Protocol 3: Buchwald-Hartwig Amination for N³-Substituted 2,3-Diaminopyridines
[10]
-
In a glovebox, add 3-bromo-2-aminopyridine, the desired amine, a palladium precatalyst (e.g., RuPhos precatalyst), and a base (e.g., LiHMDS) to a reaction vessel.
-
Add a suitable solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate workup and purification (e.g., extraction and column chromatography).
Conclusion and Future Outlook
The synthesis of substituted diaminopyridines has evolved significantly, with modern catalytic methods offering substantial advantages in terms of efficiency, scope, and mildness of reaction conditions. While classical methods like nitration/reduction and the Chichibabin reaction remain relevant for specific applications, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the construction of these important scaffolds.
For researchers in drug development, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, cost considerations, and the available chemical toolbox. The information presented in this guide is intended to provide a solid foundation for making informed decisions and to facilitate the efficient synthesis of novel diaminopyridine-based compounds. As the field of catalysis continues to advance, we can anticipate the development of even more efficient and sustainable methods for the preparation of these critical building blocks.
References
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine.
- CN114315706A - Synthetic method of 3, 4-diaminopyridine. (n.d.). Google Patents.
- KR20100051689A - Process for the synthesis of diaminopyridine and related compounds. (n.d.). Google Patents.
- Guidechem. (n.d.). How can 2,6-diaminopyridine be synthesized?.
- Scientific Update. (2018, November 26). The Chichibabin amination reaction.
- Slideshare. (n.d.). Chichibabin Reaction.
- Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.
- ChemicalBook. (n.d.). 3,4-Diaminopyridine synthesis.
- CN101029021A - Production of 2,6-diamino-pyridine. (n.d.). Google Patents.
- CN103664762A - Method for preparing 2,3-diamino pyridine. (n.d.). Google Patents.
- PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- ChemicalBook. (n.d.). 2,6-Diaminopyridine.
- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine.
- Wikipedia. (n.d.). Chichibabin reaction.
- ACS Publications. (2025, August 10). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.
- PMC - NIH. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- ResearchGate. (n.d.). Amination of 2-halopyridines. [a].
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ResearchGate. (n.d.). Pyridine adducts of N-Heterocyclic Carbenes-Palladium Precatalysts (PEPPSI) – Advancement towards search for a universal cross-coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (2019, July 5). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (2025, August 7). Synthesis of new disulfonamides from different substituted diamino pyridines.
- Wikipedia. (n.d.). Ullmann condensation.
- Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Merck Millipore. (n.d.). 3,4-Diaminopyridine.
- Ellman, J. A., et al. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
- ACS Publications. (2023, May 17). Asymmetric C3-Allylation of Pyridines. Journal of the American Chemical Society.
- ResearchGate. (2024, August 13). Amination of Aminopyridines via η6-Coordination Catalysis.
- ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- OUCI. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 9, 1351-1354.
- PMC - NIH. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu).
- PubMed. (n.d.). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods.
- ACS Publications. (n.d.). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry.
- ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- ResearchGate. (n.d.). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUSf4-QzDQLIwQvIUBGjVP89JM_fNEe7jEwxmBC1XwZ7WiASwUF_DkkkbuaGtmVjJhKg3ZEzasl_rfo6QGVf-kTN4xpVIx0QjL7W2HoR4Br_ngCpKpSCoTkrO8ozHWGEKdyXcKrsqwupnUYC3tcxujvm5ya0JkgmLwmc6x-HMfKcu0S_9qd5_U_c2zoUxsfmj_FwoIJfD48FbG015uN3LmiRyatTxhHOAUUt_XBnmASO4l0XmojVOIErcYvpjHeoqRNAYY1HBZJf1Oviyf8xeF2GGj0kfnWV1AAPtzA==]([Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 15. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. scientificupdate.com [scientificupdate.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
The Versatile Scaffold: A Comparative Efficacy Analysis of Agrochemicals Derived from 3-Bromopyridine-2,6-diamine
In the relentless pursuit of novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. Among these, pyridine-based compounds have consistently demonstrated significant potential across a spectrum of applications, including herbicides, fungicides, and insecticides[1][2]. This guide provides an in-depth comparative analysis of the efficacy of agrochemicals derived from a particularly promising, yet underexplored, starting material: 3-Bromopyridine-2,6-diamine. By examining the structure-activity relationships and mechanisms of action of analogous compounds, we will illuminate the potential of this scaffold to generate next-generation crop protection solutions. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both synthesized insights and detailed experimental methodologies.
The Strategic Importance of the this compound Scaffold
The this compound molecule presents a unique combination of reactive sites, making it a highly attractive starting point for combinatorial chemistry and the synthesis of diverse agrochemical candidates. The diamino groups at the 2- and 6-positions offer opportunities for the introduction of various substituents, influencing the molecule's polarity, solubility, and binding affinity to target proteins. The bromine atom at the 3-position serves as a crucial handle for cross-coupling reactions, enabling the attachment of aryl or heterocyclic moieties that can significantly modulate the biological activity and spectrum of the resulting compound[3].
dot graph "Scaffold_Potential" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Scaffold [label="this compound", pos="0,0!", fillcolor="#FBBC05"]; Herbicides [label="Herbicidal Derivatives", pos="-3,2!"]; Fungicides [label="Fungicidal Derivatives", pos="0,3!"]; Insecticides [label="Insecticidal Derivatives", pos="3,2!"]; PPO [label="PPO Inhibition", pos="-4,0!"]; SDHI [label="SDH Inhibition", pos="0,1!"]; RyR [label="Ryanodine Receptor Modulation", pos="4,0!"];
Scaffold -> Herbicides [label=" Synthetic\nModification "]; Scaffold -> Fungicides [label=" Synthetic\nModification "]; Scaffold -> Insecticides [label=" Synthetic\nModification "]; Herbicides -> PPO; Fungicides -> SDHI; Insecticides -> RyR; } caption: "Potential agrochemical classes from this compound."
Comparative Efficacy Analysis
While direct, large-scale comparative studies on a wide range of agrochemicals derived specifically from this compound are not extensively published, we can infer their potential efficacy by examining structurally related compounds synthesized from similar brominated and aminated pyridine precursors.
Herbicidal Potential: Targeting Protoporphyrinogen Oxidase (PPO)
Research into herbicides derived from 3-Bromo-2-methylpyridine has shown potent activity through the inhibition of Protoporphyrinogen Oxidase (PPO)[3]. PPO is a critical enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death[3][4]. It is highly probable that derivatives of this compound could be synthesized to act as PPO inhibitors.
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (Analogous Compounds) [4]
| Compound ID | Weed Species | Inhibition (%) at 150 g ai/ha |
| Pyridine-A | Abutilon theophrasti (Velvetleaf) | 95 |
| Amaranthus retroflexus (Redroot Pigweed) | 100 | |
| Echinochloa crus-galli (Barnyardgrass) | 85 | |
| Pyridine-B | Abutilon theophrasti (Velvetleaf) | 90 |
| Amaranthus retroflexus (Redroot Pigweed) | 98 | |
| Echinochloa crus-galli (Barnyardgrass) | 80 | |
| Commercial Standard (PPO Inhibitor) | Abutilon theophrasti (Velvetleaf) | 98 |
| Amaranthus retroflexus (Redroot Pigweed) | 100 | |
| Echinochloa crus-galli (Barnyardgrass) | 90 |
Note: The data presented is for analogous phenylpyridine-containing pyrazole derivatives, not direct derivatives of this compound, but illustrates the herbicidal potential of the bromopyridine scaffold.
Fungicidal Potential: Succinate Dehydrogenase Inhibition (SDHI)
Novel pyridine carboxamide derivatives have demonstrated significant antifungal activity by targeting the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain[5][6]. The inhibition of SDH disrupts cellular respiration, leading to fungal cell death. The pyridine ring is a crucial pharmacophore in this class of fungicides.
A study on novel nicotinamide derivatives revealed that compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) exhibited in vivo antifungal activity against Botrytis cinerea comparable to the commercial fungicide thifluzamide[5]. This underscores the potential of pyridine-based structures, which can be conceptually linked to derivatives of this compound, in developing new SDHI fungicides.
Table 2: In Vivo Antifungal Efficacy of a Pyridine Carboxamide Derivative (Analogous Compound) against Botrytis cinerea [5]
| Compound | Concentration (mg/L) | Preventative Efficacy (%) |
| Compound 3f | 200 | 53.9 |
| 100 | 49.0 | |
| 50 | 27.1 | |
| Thifluzamide (Commercial SDHI) | 200 | 55.2 |
| 100 | 41.2 | |
| 50 | 33.8 |
Insecticidal Potential: Ryanodine Receptor (RyR) Modulators
Diacylhydrazine and diamide insecticides, many of which incorporate a pyridine scaffold, are known to act as modulators of insect ryanodine receptors (RyRs)[7][8]. These receptors are ligand-gated calcium channels critical for muscle contraction. Modulation by these insecticides leads to uncontrolled calcium release, resulting in paralysis and death of the target insect.
A series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold showed promising insecticidal activities against Helicoverpa armigera and Plutella xylostella[9][10]. The LC50 values of some of these compounds were comparable to or better than the commercial insecticide tebufenozide[9][10]. This highlights the significant potential of the bromopyridine moiety in the design of novel insecticides.
Table 3: Larvicidal Activity of Diacylhydrazine Derivatives (Analogous Compounds) against Plutella xylostella [9][10]
| Compound ID | LC50 (mg L-1) |
| 10g | 27.49 |
| 10h | 23.67 |
| 10w | 28.90 |
| Tebufenozide (Commercial Standard) | > 50 |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of agrochemicals potentially derived from this compound, based on established protocols for analogous compounds.
General Synthesis of Pyridine-Based Agrochemicals
The synthesis of novel agrochemicals from this compound would likely involve a multi-step process. The following is a generalized workflow based on the synthesis of related pyridine derivatives[5][9].
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start [label="this compound", fillcolor="#FBBC05"]; Step1 [label="Functionalization of Amino Groups (e.g., Acylation, Alkylation)"]; Step2 [label="Cross-Coupling Reaction at Bromo Position (e.g., Suzuki, Buchwald-Hartwig)"]; Step3 [label="Further Derivatization"]; Final [label="Final Agrochemical Product"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Final; } caption: "Generalized synthetic workflow for agrochemicals from this compound."
Step-by-Step Protocol for Synthesis of a Hypothetical Pyridine Carboxamide Fungicide:
-
Protection of one amino group: Selectively protect one of the amino groups of this compound using a suitable protecting group (e.g., Boc anhydride).
-
Amide bond formation: React the unprotected amino group with a carboxylic acid chloride or a carboxylic acid using a coupling agent (e.g., EDC/HOBt) to form the amide linkage.
-
Suzuki cross-coupling: React the bromo-substituent with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to introduce a desired aryl or heteroaryl group.
-
Deprotection: Remove the protecting group from the second amino group to yield the final product or to allow for further functionalization.
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize the structure using NMR, Mass Spectrometry, and IR spectroscopy.
Biological Efficacy Assays
Herbicidal Activity (Post-emergence):
-
Cultivate weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots in a greenhouse.
-
When the plants reach the 2-4 leaf stage, apply the test compounds formulated as an emulsifiable concentrate at various concentrations (e.g., ranging from 10 to 500 g ai/ha).
-
Include a commercial standard and a solvent control.
-
After a set period (e.g., 14-21 days), visually assess the percentage of inhibition or phytotoxicity compared to the control group.
Fungicidal Activity (In Vivo):
-
Culture the target fungus (e.g., Botrytis cinerea) on a suitable medium (e.g., Potato Dextrose Agar).
-
Prepare a spore suspension of the fungus.
-
Treat host plants (e.g., tomato or bean plants) with the test compounds at various concentrations.
-
After a short drying period, inoculate the treated plants with the fungal spore suspension.
-
Incubate the plants under conditions favorable for disease development.
-
After a set incubation period (e.g., 5-7 days), assess the disease severity and calculate the percentage of control efficacy compared to untreated, inoculated plants.
Insecticidal Activity (Larvicidal Bioassay):
-
Rear a colony of the target insect pest (e.g., Plutella xylostella).
-
Prepare artificial diets or use host plant leaves (e.g., cabbage leaf discs).
-
Treat the diet or leaves with various concentrations of the test compounds.
-
Place a known number of larvae (e.g., 3rd instar) on the treated diet/leaves.
-
Maintain the bioassay under controlled environmental conditions.
-
After a specified time (e.g., 48-72 hours), record the larval mortality.
-
Calculate the LC50 value using probit analysis.
Mechanism of Action Elucidation
Understanding the molecular target is crucial for developing selective and resistance-breaking agrochemicals.
dot graph "MoA_Elucidation" { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Bioassay [label="Initial Bioassay Screening"]; Target_ID [label="Target Identification (e.g., Enzyme Assays, Genetic Screens)"]; Binding_Studies [label="Binding Affinity Studies (e.g., SPR, ITC)"]; Structural_Bio [label="Structural Biology (X-ray Crystallography, Cryo-EM)"]; Lead_Opt [label="Lead Optimization"];
Bioassay -> Target_ID; Target_ID -> Binding_Studies; Binding_Studies -> Structural_Bio; Structural_Bio -> Lead_Opt; } caption: "Workflow for elucidating the mechanism of action."
Protocol for PPO Inhibition Assay:
-
Isolate chloroplasts from a suitable plant source (e.g., spinach).
-
Prepare a reaction mixture containing the isolated chloroplasts, a buffer, and the substrate protoporphyrinogen IX.
-
Add the test compound at various concentrations.
-
Monitor the rate of protoporphyrin IX formation spectrophotometrically.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Outlook
The this compound scaffold represents a fertile ground for the discovery of novel agrochemicals with diverse modes of action. The strategic placement of reactive functional groups allows for the synthesis of a wide array of derivatives with potential herbicidal, fungicidal, and insecticidal properties. By leveraging established synthetic methodologies and high-throughput screening protocols, researchers can efficiently explore the chemical space around this promising core. The comparative data from analogous pyridine-based agrochemicals strongly suggest that derivatives of this compound could exhibit competitive or even superior efficacy. Future research should focus on the systematic synthesis and evaluation of compound libraries derived from this scaffold to unlock its full potential in addressing the ongoing challenges of pest management and food security.
References
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
- Synthetic method of 3-bromopyridine.
- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.
- Synthetic method for 3-bromopyridine.
- Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings.
- Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. PubMed. [Link]
- Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring.
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]
- Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
- 3-N-(2,6-dibromophenyl)pyridine-2,3-diamine. PubChem. [Link]
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
- Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. PMC - NIH. [Link]
- 2-bromopyridine. Organic Syntheses. [Link]
- (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.
- 3-Bromopyridine. PubChem. [Link]
- (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.
- 2,3-diaminopyridine. Organic Syntheses. [Link]
- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Aromatic diamine and process for producing the same.
- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
- Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring.
Sources
- 1. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromodiaminopyridine Isomers
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the landscape of drug discovery and development, pyridinamine scaffolds are foundational building blocks, prized for their versatile roles in forming hydrogen bonds and participating in crucial molecular interactions. The introduction of a bromine atom to a diaminopyridine core generates a powerful synthon, a versatile intermediate ready for further functionalization through cross-coupling reactions. However, this synthetic utility is predicated on a critical, and often challenging, analytical requirement: the unambiguous identification of the specific constitutional isomer produced. The seemingly subtle shift of a bromine atom or an amino group on the pyridine ring can drastically alter the molecule's steric and electronic properties, ultimately influencing its reactivity and the biological activity of its derivatives.
This guide provides an in-depth, comparative analysis of 3-Bromopyridine-2,6-diamine and its key isomers, focusing on the spectroscopic techniques that serve as the gold standard for their differentiation. We will move beyond simple data reporting to explain the chemical principles that give rise to their unique spectral fingerprints. This document is intended for researchers, process chemists, and quality control scientists who require a robust, reliable framework for isomer identification.
Isomer Structures: A Visual Overview
The precise placement of substituents on the pyridine ring dictates the molecule's symmetry and electronic distribution, which are the primary determinants of its spectroscopic output. The isomers under consideration are:
Caption: Molecular structures of the bromodiaminopyridine isomers.
¹H NMR Spectroscopy: Unraveling Molecular Symmetry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a direct readout of the substitution pattern.
Causality Behind the Chemical Shifts: The pyridine ring is electron-deficient. The two amino groups (-NH₂) are strong electron-donating groups, shielding the ring protons and shifting their signals upfield (to lower ppm values). Conversely, the bromine atom is an electron-withdrawing group (via induction) and deshields adjacent protons, shifting them downfield. The interplay of these effects creates a unique chemical shift environment for each proton.
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Key Differentiator |
| 3-Bromo-2,6-diamine | H-4, H-5 | ~5.8 - 7.5 | Doublet (d) | Two distinct doublets in the aromatic region, characteristic of an AB quartet system. |
| 4-Bromo-2,6-diamine | H-3, H-5 | ~5.7 | Singlet (s) | A single peak for the two chemically equivalent aromatic protons due to the molecule's C₂ᵥ symmetry. |
| 5-Bromo-2,3-diamine [1] | H-4, H-6 | ~6.5 - 7.5 | Doublet (d) | Two distinct doublets, with chemical shifts influenced by the ortho/para relationship to the amino groups. |
Key Interpretive Insights:
-
Symmetry is the Clearest Indicator: The ¹H NMR spectrum of 4-Bromo-2,6-diaminopyridine is the most readily identifiable. Its symmetrical structure renders the H-3 and H-5 protons chemically and magnetically equivalent, resulting in a single, sharp singlet in the aromatic region. This is a definitive signature that distinguishes it from all other isomers.
-
The AB Quartet: For 3-Bromo-2,6-diamine , the H-4 and H-5 protons are adjacent and chemically non-equivalent. They will couple with each other, producing a pair of doublets known as an AB quartet. The distinct chemical shifts and mutual coupling constant are characteristic of this substitution pattern.
-
Distinguishing the Asymmetric Isomers: Differentiating between the asymmetric isomers like 3-Bromo-2,6-diamine and 5-Bromo-2,3-diamine relies on a nuanced analysis of the chemical shifts, guided by the relative positions of the electron-donating and -withdrawing groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show the N-H proton signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Spectral Width: A range of -1 to 10 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy: A Complementary View
Carbon NMR provides further structural confirmation. While proton-decoupled ¹³C NMR spectra lack coupling information, the chemical shifts are highly sensitive to the local electronic environment.
Causality Behind the Chemical Shifts: Carbons directly attached to the electronegative nitrogen and bromine atoms are significantly deshielded and appear at higher chemical shifts (downfield). Carbons bonded to the electron-donating amino groups are shielded.
| Isomer | Predicted Number of Aromatic Carbon Signals | Key Differentiator |
| 3-Bromo-2,6-diamine | 5 | Five distinct signals, as all carbons in the ring are in unique chemical environments. |
| 4-Bromo-2,6-diamine | 3 | Due to C₂ᵥ symmetry, C-2/C-6, and C-3/C-5 are equivalent, leading to only three signals. The carbon bearing the bromine (C-4) will be a unique signal. |
| 5-Bromo-2,3-diamine [1] | 5 | Five distinct signals, reflecting the lack of symmetry. |
Key Interpretive Insights:
-
Symmetry Strikes Again: As with ¹H NMR, the symmetry of 4-Bromo-2,6-diaminopyridine provides a smoking gun. The observation of only three signals in the aromatic region of the ¹³C NMR spectrum is definitive proof of this isomeric structure.
-
The C-Br Signal: The carbon atom directly bonded to the bromine (C-Br) typically has a lower chemical shift compared to carbons bonded to nitrogen, but its exact position is influenced by other substituents. In many brominated aromatic compounds, the C-Br signal can be found in the 90-120 ppm range.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (e.g., at ~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing constitutional isomers compared to NMR. However, subtle shifts in vibrational frequencies, particularly in the "fingerprint region," can provide corroborating evidence.
Key Vibrational Modes:
-
N-H Stretching: All isomers will show characteristic stretches for the primary amine (-NH₂) groups, typically appearing as two bands in the 3200-3500 cm⁻¹ region. The exact position can be affected by hydrogen bonding.
-
Pyridine Ring Vibrations (C=C, C=N): Strong absorptions between 1400-1650 cm⁻¹ are characteristic of the aromatic pyridine ring. The pattern of these bands can be subtly different for each isomer.
-
C-H Bending (out-of-plane): The pattern of absorptions in the 700-900 cm⁻¹ region is related to the substitution pattern on the aromatic ring and can be a useful, albeit complex, diagnostic tool.
-
C-Br Stretch: A weak to medium absorption is expected in the 500-650 cm⁻¹ range, but it can be difficult to assign definitively.
| Isomer | N-H Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) |
| All Isomers | ~3200 - 3500 (two bands) | ~1400 - 1650 (multiple bands) |
While IR alone cannot definitively distinguish the isomers, it serves as a rapid quality check to confirm the presence of the diaminopyridine core. For example, the IR spectrum of the parent 2,6-Diaminopyridine shows characteristic peaks that would be expected to shift upon bromination.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry: Confirming Composition
Mass spectrometry (MS) confirms the molecular weight and elemental formula. All three isomers have the same chemical formula (C₅H₆BrN₃) and a monoisotopic mass of approximately 186.97 Da.[1][4][5]
The Bromine Isotopic Signature: The most crucial feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: an M⁺ peak and an (M+2)⁺ peak. The presence of this characteristic 1:1 doublet is definitive evidence for a monobrominated compound. For instance, mass spectrometry analysis of 4-bromo-2,6-diaminopyridine showed a molecular ion peak at m/e: 188 (M+).[6]
While high-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million, standard MS is generally insufficient for distinguishing these constitutional isomers, as they are likely to exhibit very similar fragmentation patterns.
Integrated Workflow for Isomer Identification
A robust analytical workflow relies on the synergy of these techniques. No single method should be used in isolation.
Caption: Logical workflow for the spectroscopic identification of bromodiaminopyridine isomers.
Conclusion
The unambiguous structural elucidation of bromodiaminopyridine isomers is a critical step in synthetic chemistry, with significant implications for downstream applications. While mass spectrometry and IR spectroscopy are essential for confirming molecular formula and functional groups, NMR spectroscopy is the definitive tool for differentiation . The symmetry inherent in 4-Bromo-2,6-diaminopyridine makes it trivially identifiable by its simple ¹H and ¹³C NMR spectra. Distinguishing between the other, less symmetric isomers requires a careful analysis of proton coupling patterns and the subtle electronic effects influencing chemical shifts. By following the integrated workflow presented in this guide, researchers can confidently and accurately assign the structure of their target molecule, ensuring the integrity and success of their scientific endeavors.
References
- Wiley-VCH. (2007). Supporting Information.
- ChemicalBook. 3-Bromo-2,6-diaminopyridine, 95%(54903-86-5) 1H NMR.
- Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.
- Santa Cruz Biotechnology. 4-Bromo-2,6-diaminopyridine | CAS 329974-09-6.
- ChemicalBook. 3-Amino-2-bromopyridine(39856-58-1) 13C NMR spectrum.
- ChemicalBook. 4-Bromo-2,6-diaminopyridine(329974-09-6) 1H NMR spectrum.
- ChemicalBook. 4-Bromo-2,6-diaminopyridine | 329974-09-6.
- Benchchem. In-Depth Spectral Analysis of 3-Bromopiperidine-2,6-dione: A Technical Guide.
- Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
- PubChem. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393.
- PubChem. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156.
- NIST WebBook. Pyridine, 3-bromo-.
- PubChemLite. 4-bromo-2,6-diaminopyridine (C5H6BrN3).
- Santa Cruz Biotechnology. 3-Bromo-2,6-diaminopyridine | CAS 54903-86-5.
- ChemicalBook. 2,6-DIAMINO-3-BROMOPYRIDINE CAS#.
- Wikipedia. 3-Bromopyridine.
- The Royal Society of Chemistry. Supporting Information Page.
- SpectraBase. 2-Amino-5-bromo-3-methylpyridine.
- PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.
- SpectraBase. 3-Bromo-2,6-diiodopyridine - Optional[FTIR] - Spectrum.
- ChemicalBook. 3-bromo-2,5-diaminopyridine, 99%(896160-69-3) 1 h nmr.
- Sigma-Aldrich. 2,3-Diamino-5-bromopyridine 97 38875-53-5.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. 2,6-DIAMINO-3-BROMOPYRIDINE.
- SpectraBase. 2-Amino-3-bromopyridine - Optional[MS (GC)] - Spectrum.
- BLD Pharm. 13534-99-1|2-Amino-3-bromopyridine.
- NIH. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies.
- Request PDF. Theoretical and experimental IR spectra and assignments of 3-aminopyridine.
- MDPI. Asymmetric Synthesis of Double Bond Isomers of the Structure Proposed for Pyrinodemin A and Indication of Its Structural Revision.
- doc brown's advanced organic chemistry revision notes. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr.
- NIST WebBook. 2,3-Pyridinediamine.
- ChemicalBook. 2,6-Diaminopyridine(141-86-6) IR Spectrum.
- PubMed. Asymmetric synthesis of double bond isomers of the structure proposed for pyrinodemin A and indication of its structural revision.
- MDPI. Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides.
Sources
- 1. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2,6-Diaminopyridine(141-86-6) IR Spectrum [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2,6-diaminopyridine | 329974-09-6 [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to the In-Vitro Testing of Novel Pharmaceuticals Based on the 3-Bromopyridine-2,6-diamine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed examination of in-vitro testing strategies for pharmaceuticals derived from the 3-Bromopyridine-2,6-diamine scaffold. This guide is designed to move beyond rote protocols, offering a strategic framework grounded in mechanistic rationale and comparative analysis. As drug discovery pipelines increasingly focus on novel heterocyclic compounds, a robust and logically structured in-vitro testing cascade is paramount for identifying promising lead candidates and understanding their biological activity.[1]
The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs, particularly those targeting protein kinases.[1] Derivatives of aminopyridine, in particular, have garnered significant attention for their wide-ranging pharmacological activities, acting as crucial building blocks in the synthesis of novel therapeutics.[2][3] This guide will use the this compound scaffold as a central example to illustrate how to design and execute a comprehensive in-vitro evaluation, comparing its performance against relevant alternatives to build a compelling data package for further development.
Chapter 1: Putative Mechanism of Action & Target Identification
The this compound structure suggests a high potential for activity as a protein kinase inhibitor. The pyridine core is a well-established hinge-binding motif, while the diamino substitutions provide vectors for achieving selectivity and enhancing potency through interactions with solvent-front residues or allosteric pockets.[1]
Our hypothetical lead candidate, BPD-A , is a derivative of this scaffold. The primary hypothesis is that BPD-A functions as an ATP-competitive inhibitor of a key serine/threonine kinase involved in oncogenic signaling, such as a member of the Akt (Protein Kinase B) family. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making its components prime therapeutic targets.
To visualize this, consider the following signaling pathway where BPD-A is hypothesized to act:
Caption: Hypothesized mechanism of BPD-A in the PI3K/Akt signaling pathway.
Chapter 2: Designing a Comparative In-Vitro Testing Cascade
A tiered or cascaded approach to in-vitro testing is essential for efficient resource allocation. This strategy allows for the rapid screening of multiple compounds and prioritizes the most promising candidates for more complex and resource-intensive assays. It is crucial to incorporate comparator compounds early in this process. For our study of BPD-A, we will use two alternatives:
-
Alternative A (Known Pan-Kinase Inhibitor): Staurosporine. A potent but non-selective inhibitor, useful as a positive control in many kinase assays.
-
Alternative B (Selective Akt Inhibitor): MK-2206. A well-characterized allosteric Akt inhibitor, providing a benchmark for potency and selectivity.
The testing cascade is structured as follows:
Caption: A four-tiered workflow for in-vitro compound validation.
Chapter 3: Experimental Protocols & Comparative Data
This section provides detailed methodologies for the core assays in our cascade. The causality behind experimental choices is explained to ensure scientific rigor.
Protocol 3.1: Cell Viability Assessment (MTS Assay)
Rationale: The initial step is to determine if BPD-A exhibits cytotoxic or cytostatic effects on a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K/Akt pathway). The MTS assay, a colorimetric method, is chosen for its high-throughput capability and robust, reproducible results.[4] It measures the metabolic activity of viable cells, which is proportional to the number of living cells.[4]
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution series for BPD-A, Staurosporine, and MK-2206 in culture medium. The concentration range should span from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing the electron coupling reagent PES) to each well.[5]
-
Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C.[5] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression (log[inhibitor] vs. response).
Comparative Data Summary (Table 1):
| Compound | Target(s) | Cell Line | IC50 (nM) |
| BPD-A | Putative Akt Inhibitor | MCF-7 | 75.4 |
| Staurosporine | Pan-Kinase Inhibitor | MCF-7 | 9.8 |
| MK-2206 | Allosteric Akt Inhibitor | MCF-7 | 52.1 |
Data are representative. Values indicate the concentration required to inhibit cell viability by 50%.
Protocol 3.2: Biochemical Target Engagement (Z'-LYTE™ Kinase Assay)
Rationale: After confirming cellular activity, it is critical to determine if BPD-A directly inhibits the catalytic activity of its intended target, Akt1. The Z'-LYTE™ assay is a robust, fluorescence-based method that measures kinase activity by detecting the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[6][7] This in-vitro kinase assay is essential for quantifying inhibitor potency and efficacy directly.[8]
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing recombinant human Akt1 enzyme, an ATP solution (at the Km concentration for Akt1), and the Ser/Thr peptide substrate.[6]
-
Inhibitor Addition: Add BPD-A, Staurosporine, or MK-2206 across a range of concentrations. Include "0% phosphorylation" (no kinase) and "100% phosphorylation" (no inhibitor) controls.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
Development Reaction: Add 5 µL of the Z'-LYTE™ Development Reagent. This reagent contains a site-specific protease that will cleave only the non-phosphorylated peptides.[6]
-
FRET Measurement: Incubate for 60 minutes at room temperature. Read the plate on a fluorescence plate reader, measuring both Coumarin (donor) and Fluorescein (acceptor) emission.
-
Data Analysis: Calculate the emission ratio and convert it to percent inhibition. Determine the IC50 value for each compound using non-linear regression.
Comparative Data Summary (Table 2):
| Compound | Target Enzyme | IC50 (nM) |
| BPD-A | Akt1 | 45.2 |
| Staurosporine | Akt1 | 6.3 |
| MK-2206 | Akt1 | 38.9 |
Data are representative. Values indicate the concentration required to inhibit enzyme activity by 50%.
Protocol 3.3: Cellular Mechanism of Action (Western Blot for Phospho-Proteins)
Rationale: To confirm that BPD-A inhibits Akt signaling within the cell, we must measure the phosphorylation status of a known downstream Akt substrate, such as GSK3β at Serine 9. A decrease in p-GSK3β (Ser9) levels upon treatment with BPD-A would provide strong evidence of on-target activity. Western blotting is the gold-standard technique for this analysis.[9] Using a pan-specific antibody for the total protein level serves as a crucial loading control.[10]
Detailed Protocol:
-
Cell Treatment & Lysis: Culture MCF-7 cells and treat them with the IC50 and 10x IC50 concentrations of BPD-A and MK-2206 for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE & Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[9]
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk as a blocking agent, as it contains phosphoproteins that can increase background. Incubate the membrane overnight at 4°C with primary antibodies for phospho-GSK3β (Ser9) and total GSK3β.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-GSK3β signal to the total GSK3β signal for each lane.
Comparative Data Summary (Table 3):
| Compound (Conc.) | Normalized p-GSK3β (Ser9) Signal (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 |
| BPD-A (75 nM) | 0.45 |
| BPD-A (750 nM) | 0.12 |
| MK-2206 (52 nM) | 0.51 |
| MK-2206 (520 nM) | 0.18 |
Data are representative. A value less than 1.0 indicates inhibition of the signaling pathway.
Conclusion & Future Directions
The integrated data from this in-vitro testing cascade provides a compelling, multi-faceted profile of the novel compound BPD-A. The results demonstrate that BPD-A exhibits potent anti-proliferative effects in a relevant cancer cell line, directly inhibits the catalytic activity of its intended target (Akt1) with an IC50 in the nanomolar range, and effectively suppresses downstream signaling in a cellular context.
Its performance is comparable to the established Akt inhibitor MK-2206, validating the this compound scaffold as a promising starting point for developing kinase inhibitors. The next logical step would be a broad kinase selectivity screen (Tier 4) to assess off-target effects and confirm its specificity for the Akt family over other kinases. Following favorable selectivity data, progression to in-vivo pharmacokinetic and efficacy studies would be warranted.
This guide demonstrates a logical, evidence-based approach to early-stage drug discovery. By integrating cellular, biochemical, and mechanistic assays with relevant comparator compounds, researchers can build a robust understanding of a new chemical entity's potential and make informed decisions for its continued development.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays.
- Hantschel, O. (2015). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Siqueira-Neto, J. L., et al. (2018). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Wikipedia. (n.d.). 3-Bromopyridine.
- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- Dove Medical Press. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold targeting InhA.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. licorbio.com [licorbio.com]
- 11. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Reaction Kinetics of 3-Halopyridine-2,6-diamines
Introduction: The Strategic Importance of 3-Halopyridine-2,6-diamines in Synthesis
The 3-halopyridine-2,6-diamine scaffold is a cornerstone in modern medicinal and materials chemistry. Its inherent structural features—a π-deficient aromatic ring, activating amino groups, and a strategically placed halogen—make it a versatile building block for creating complex molecular architectures. The utility of these compounds is particularly evident in the development of pharmaceuticals and agrochemicals, where the carbon-halogen bond serves as a crucial handle for diversification through various cross-coupling and substitution reactions[1][2].
However, not all halogens are created equal. The choice of fluorine, chlorine, bromine, or iodine at the 3-position profoundly impacts the substrate's reactivity, influencing reaction rates, yields, and even mechanistic pathways. For researchers in drug development and process chemistry, understanding the kinetics of these analogs is not merely an academic exercise; it is a prerequisite for rational reaction design, optimization, and scale-up.
This guide provides an in-depth analysis of the reaction kinetics for different 3-halopyridine-2,6-diamines. We will dissect the underlying mechanistic principles, provide a field-proven experimental protocol for kinetic analysis, and present comparative data to guide synthetic strategy.
Pillar 1: Mechanistic Deep Dive - The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary reaction pathway for 3-halopyridine-2,6-diamines with a wide range of nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not to be confused with SN1 or SN2 reactions, which are characteristic of aliphatic systems. The SNAr reaction at an sp²-hybridized carbon proceeds via a two-step addition-elimination sequence[3][4][5].
-
Step 1 (Rate-Determining): Nucleophilic Attack and Meisenheimer Complex Formation. A nucleophile attacks the electron-deficient carbon atom bearing the halogen. This attack is favored because the pyridine nitrogen acts as a powerful intrinsic electron-withdrawing group, reducing electron density on the ring carbons, particularly at the ortho (2,6) and para (4) positions[6][7]. The two amino groups at the 2- and 6-positions further activate the ring for nucleophilic attack. This initial addition disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex [3][8]. The negative charge is resonance-stabilized, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring[7][9].
-
Step 2 (Fast): Rearomatization. The aromaticity is restored in a rapid subsequent step where the leaving group (the halide ion) is expelled, yielding the final substituted product[5].
Because the first step—the formation of the stabilized Meisenheimer complex—is the most energetically demanding, it is the rate-determining step (RDS) of the overall reaction[8][10]. This crucial fact is the key to understanding the relative reactivity of the different halo-derivatives.
Caption: Generalized SNAr reaction pathway.
Pillar 2: The "Element Effect" - How Halogen Choice Dictates Reaction Rate
In aliphatic SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with C-X bond strength and the stability of the resulting halide anion[11]. However, in SNAr chemistry, this trend is inverted. The established reactivity order, often termed the "element effect," is:
This counter-intuitive order is a direct consequence of the SNAr mechanism's rate-determining step.
-
Causality: The reaction rate is governed by the stability of the Meisenheimer complex intermediate, not the ease of C-X bond cleavage. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect[13][15]. This powerful effect significantly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, dramatically accelerating the reaction[13][15].
-
Field Insight: While the C-F bond is the strongest carbon-halogen bond and fluoride is a poor leaving group in SN2 contexts, this is irrelevant for the SNAr rate. The C-X bond is broken after the rate-determining step. The benefit of fluorine's high electronegativity in stabilizing the RDS far outweighs the energetic cost of breaking the C-F bond in the subsequent fast step[15]. The reactivity of chloro, bromo, and iodo derivatives is often much closer, as their electronegativities are more similar to each other than to fluorine[12][13].
Pillar 3: A Self-Validating Protocol for Kinetic Analysis
To objectively compare the kinetics of 3-halopyridine-2,6-diamines, a robust and reproducible experimental protocol is essential. We describe a method for determining pseudo-first-order rate constants by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC), a technique well-suited for resolving complex reaction mixtures[16][17][18].
Model Reaction: Amination with Piperidine
A well-behaved model reaction is the substitution with a secondary amine like piperidine in a polar aprotic solvent such as acetonitrile or DMSO at a controlled temperature.
Experimental Protocol: HPLC-Based Kinetic Monitoring
This protocol establishes pseudo-first-order conditions by using a large excess of the nucleophile (piperidine), ensuring its concentration remains effectively constant throughout the reaction. The rate of reaction then depends solely on the concentration of the 3-halopyridine-2,6-diamine substrate.
1. Reagent Preparation:
- Substrate Stock Solution (e.g., 5 mM): Accurately weigh the 3-halopyridine-2,6-diamine and dissolve in HPLC-grade acetonitrile to a final concentration of 5.0 mM.
- Nucleophile Stock Solution (e.g., 500 mM): Prepare a 500 mM solution of piperidine in HPLC-grade acetonitrile. This represents a 100-fold excess relative to the substrate.
- Internal Standard (IS) Solution: Prepare a solution of a stable, non-reactive compound (e.g., naphthalene) at a known concentration in acetonitrile. This will be used to correct for injection volume variability.
2. Reaction Setup and Execution:
- Equilibrate both stock solutions and the reaction vessel (e.g., a jacketed glass reactor with magnetic stirring) to the desired temperature (e.g., 50.0 ± 0.1 °C).
- To initiate the reaction, rapidly add the substrate stock solution to the vigorously stirred nucleophile solution. Start a timer immediately. The final substrate concentration will be approximately 2.5 mM and piperidine 250 mM, maintaining the large excess.
3. Sample Quenching and Analysis:
- At predetermined time points (e.g., t = 2, 5, 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Immediately quench the aliquot in a vial containing a quenching solution (e.g., 900 µL of a dilute acid in acetonitrile, such as 0.1% TFA) and the internal standard. This protonates the piperidine, halting the reaction.
- Analyze the quenched samples by reverse-phase HPLC with UV detection at a wavelength where both the starting material and product absorb.
4. Data Acquisition and Processing:
- Develop an HPLC method that provides baseline separation of the 3-halopyridine-2,6-diamine, the product, and the internal standard.
- For each time point, calculate the response factor of the starting material relative to the internal standard.
- Plot the natural logarithm of the substrate concentration (or peak area ratio to IS), ln[Substrate], versus time (in seconds).
5. Kinetic Calculation:
- For a pseudo-first-order reaction, this plot will yield a straight line.
- The slope of this line is equal to -kobs, where kobs is the observed pseudo-first-order rate constant.
- The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Piperidine].
prep [label="1. Reagent Preparation\n(Substrate, Nucleophile, IS)", fillcolor="#F1F3F4"];
setup [label="2. Reaction Setup\n(Thermostat to 50°C)", fillcolor="#F1F3F4"];
init [label="3. Initiate Reaction\n(Mix Substrate + Nucleophile)", fillcolor="#FBBC05"];
sample [label="4. Timed Aliquoting & Quenching", fillcolor="#4285F4", fontcolor="#FFFFFF"];
hplc [label="5. HPLC Analysis\n(Quantify Substrate vs. IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
plot [label="6. Data Plotting\n(ln[Substrate] vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
calc [label="7. Calculate k_obs\n(Slope = -k_obs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> setup -> init -> sample -> hplc -> plot -> calc;
}
Caption: Workflow for kinetic analysis via HPLC.
Comparative Kinetic Data and Performance Analysis
While specific kinetic data for the complete series of 3-halopyridine-2,6-diamines is proprietary or sparsely published, we can construct a representative comparison based on the well-established principles of the SNAr element effect[12][13]. The following table illustrates the expected relative reactivities in a reaction with an amine nucleophile at a constant temperature.
| Halogen (X) at 3-Position | Relative Rate Constant (krel) | Expected Half-Life (t1/2) | Key Considerations for Synthesis |
| 3-Fluoro | ~300 - 500 | Shortest | Choice for Speed: Ideal for rapid, high-yield substitutions at low to moderate temperatures. Minimizes thermal degradation of sensitive functional groups. |
| 3-Chloro | ~1 - 5 | Moderate | Workhorse Substrate: Good balance of reactivity and cost. Often the starting point for initial route scouting. Requires slightly more forcing conditions than the fluoro analog.[12][13] |
| 3-Bromo | ~1 | Moderate | Versatile for Cross-Coupling: Reactivity is similar to the chloro-derivative in SNAr. Its primary advantage lies in its high reactivity in subsequent Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| 3-Iodo | < 1 | Longest | Reserved for Cross-Coupling: Generally the least reactive in SNAr reactions. Its use is almost exclusively for applications where the C-I bond is needed for its superior performance in cross-coupling chemistry. |
Note: Relative rates are illustrative estimates based on data for analogous activated aromatic systems, such as 2,4-dinitrophenyl halides, where the F/Cl rate ratio can be several hundred.[12][13]
Conclusion and Strategic Recommendations
The choice of halogen in the 3-position of a 2,6-diaminopyridine scaffold is a critical decision that dictates its kinetic behavior in nucleophilic aromatic substitution reactions. The reactivity is governed by the halogen's electronegativity, leading to a pronounced rate enhancement for the fluoro-derivative (F >> Cl > Br > I).
-
For syntheses prioritizing rapid and efficient SNAr reactions , 3-fluoro-2,6-diaminopyridine is the unequivocal choice.
-
For a balance of cost, availability, and moderate reactivity , the 3-chloro analog serves as a reliable default.
-
When the synthetic route involves a subsequent metal-catalyzed cross-coupling step , the 3-bromo and 3-iodo derivatives become the strategic starting materials, despite their lower reactivity in the initial SNAr transformation.
By understanding these fundamental kinetic principles, researchers can move beyond trial-and-error synthesis and make informed, data-driven decisions to accelerate their research and development programs.
References
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
- Getlik, M., et al. Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.
- Getlik, M., et al. Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.
- Belelie, J. L., et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.PMC, NIH. [Link]
- Other Factors that Affect SN2 Reactions.KPU Pressbooks. [Link]
- Favourability of leaving groups in nucleophilic aromatic substitution.Chemistry Stack Exchange. [Link]
- Nucleophilic Aromatic Substitution.Chemistry Steps. [Link]
- SNAr reactions of pi-deficient arom
- Belelie, J. L., et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Mahdhaoui, F., et al. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Belelie, J. L., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.NIH. [Link]
- Nucleophilic arom
- Reaction Examples.University of Calgary. [Link]
- Boyle, J. T., et al.
- SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT algorithm.
- Nucleophilic Aromatic Substitution of Heteroarenes.YouTube. [Link]
- Nucleophilic arom
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Boyle, J. T., et al.
- Boyle, J. T., et al.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF.
- Boyle, J. T., et al.
- Porter, K. L., et al.
- Gallardo-Fuentes, S., et al. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.Frontiers in Chemistry. [Link]
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Semantic Scholar [semanticscholar.org]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cost-effectiveness of different synthetic pathways to 3-Bromopyridine-2,6-diamine
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. 3-Bromopyridine-2,6-diamine represents a key building block, offering multiple points for diversification in medicinal chemistry programs. The strategic placement of its amino and bromo functionalities allows for a wide array of subsequent chemical transformations. This guide provides an in-depth technical comparison of two distinct synthetic pathways to this valuable intermediate, with a focus on cost-effectiveness, practicality, and overall efficiency.
Introduction to this compound
This compound is a heterocyclic compound with significant potential in pharmaceutical research. The 2- and 6-amino groups provide sites for the introduction of various substituents, enabling the exploration of structure-activity relationships. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. The cost-effective synthesis of this intermediate is therefore a key consideration for its widespread application in drug discovery.
This guide will dissect two plausible synthetic routes to this compound, evaluating each for its merits and drawbacks in a research and development setting.
Pathway 1: Direct Bromination of 2,6-Diaminopyridine
This pathway represents the most direct approach, commencing from the commercially available and relatively inexpensive 2,6-diaminopyridine. The core of this strategy lies in the regioselective electrophilic bromination of the electron-rich pyridine ring.
Reaction Pathway
A Comparative Guide to the Conformational Analysis of 3-Bromopyridine-2,6-diamine and Its Analogs
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the methodologies used to elucidate the conformational landscape of 3-Bromopyridine-2,6-diamine and its analogs. By integrating experimental data with computational modeling, we can achieve a holistic view of the structural nuances that govern the properties and potential applications of these compounds.
Introduction: The Significance of Conformational Insight
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The spatial arrangement of its constituent atoms—its conformation—can significantly influence its biological activity, crystal packing, and physicochemical properties. Conformational analysis, therefore, is not merely an academic exercise but a critical component of rational drug design and materials engineering. This guide will explore and compare the three pillars of modern conformational analysis: single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations.
Synthesis of this compound: A Brief Overview
A reliable synthetic route is the foundation of any structural study. This compound can be synthesized from 2,6-diaminopyridine. A common method involves the bromination of 2,6-diaminopyridine using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent.
A general synthetic approach involves dissolving 2,6-diaminopyridine in a solvent like chloroform and then adding a solution of bromine. The reaction mixture is heated, and after completion, the product is isolated and purified.[1] For related analogs, such as 2-amino-6-bromopyridine, similar strategies starting from different precursors are employed.[2]
Experimental Determination of Conformation
Single-Crystal X-ray Diffraction: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state. It reveals precise information about bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred arrangement in a crystalline lattice.
-
Crystal Growth: High-quality single crystals are paramount. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation from its parent compound, 2,6-diaminopyridine. A new polymorph of 2,6-diaminopyridine was identified through sublimation of the commercial powder.[4][5] In the crystal structure of 2,6-diaminopyridinium chloride, the amino groups exhibit significant pyramidalization.[3] This suggests that the amino groups in this compound are also likely to be non-planar with the pyridine ring. The bulky bromine atom at the 3-position would further influence the crystal packing through intermolecular interactions.
Table 1: Comparison of Crystallographic Data for 2,6-Diaminopyridine Analogs
| Compound | Crystal System | Space Group | Key Features | Reference |
| 2,6-Diaminopyridine (Form II) | Orthorhombic | Pbca | New polymorph obtained by sublimation. | [5] |
| 2,6-Diaminopyridinium chloride | Monoclinic | P2₁/m | Protonated at the pyridine nitrogen; significant pyramidalization of the amino groups. | [3] |
NMR Spectroscopy: Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic behavior that is often more relevant to biological systems.
-
Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.
-
Coupling Constants (J): Vicinal coupling constants (³J) are related to the dihedral angle between adjacent protons and can be used to determine torsional preferences.
-
Nuclear Overhauser Effect (NOE): NOE provides information about through-space proximity between protons, which is invaluable for determining three-dimensional structure.
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integrals to deduce structural information.
For this compound, the ¹H NMR spectrum would show distinct signals for the two aromatic protons and the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom. The broadness of the NH₂ signals can indicate exchange processes and their chemical shift can be solvent-dependent, providing clues about hydrogen bonding interactions. While a detailed conformational analysis using NMR would require more advanced techniques like 2D NMR (COSY, NOESY), the basic 1D spectrum provides a valuable starting point.
Computational Conformational Analysis: The Theoretical Approach
Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing a theoretical framework to understand and predict molecular conformations. DFT allows for the calculation of the relative energies of different conformers, providing a detailed map of the potential energy surface.
Density Functional Theory (DFT)
DFT calculations are used to find the optimized geometry of a molecule that corresponds to a minimum on the potential energy surface.
-
Initial Structure Generation: A 3D model of the molecule is built.
-
Conformational Search: A systematic or random search of the conformational space is performed to identify potential low-energy conformers.
-
Geometry Optimization: Each potential conformer is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Energy Analysis: The relative energies of the optimized conformers are compared to determine the most stable conformation.
For this compound, DFT calculations would likely predict a non-planar conformation for the amino groups, similar to what is observed in the crystal structure of related compounds. The calculations could also quantify the rotational barrier of the amino groups and the influence of the bromine atom on the geometry of the pyridine ring. DFT studies on similar substituted pyridines have shown that the choice of functional and basis set is crucial for obtaining accurate results.[7]
Comparative Guide: Choosing the Right Tool
Each technique offers unique advantages and limitations in the study of molecular conformation.
Table 2: Comparison of Conformational Analysis Techniques
| Technique | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | - Provides unambiguous 3D structure in the solid state.- High precision and accuracy. | - Requires high-quality single crystals.- Provides a static picture, not solution dynamics.- Crystal packing forces can influence conformation. |
| NMR Spectroscopy | - Provides information about conformation in solution.- Can study dynamic processes.- Does not require crystallization. | - Structure determination can be complex and may not be unique.- Provides an average structure for rapidly interconverting conformers. |
| Density Functional Theory (DFT) | - Can predict conformations of molecules that are difficult to synthesize or crystallize.- Provides relative energies of different conformers.- Can model transition states and reaction pathways. | - Accuracy depends on the chosen functional and basis set.- Can be computationally expensive for large molecules.- Gas-phase calculations may not accurately reflect solution or solid-state behavior without appropriate models. |
Integrated Approach: A Holistic Understanding
The most powerful approach to conformational analysis is the integration of experimental and computational methods. X-ray crystallography can provide a highly accurate starting point for DFT calculations. NMR data can be used to validate and refine computational models of solution-phase behavior. By combining these techniques, we can build a comprehensive and reliable model of the conformational landscape of this compound and its analogs.
Visualizing the Workflow
Caption: A generalized workflow for the integrated conformational analysis of a target molecule.
Caption: Experimental workflow for molecular structure determination via X-ray diffraction.
Caption: The synergistic relationship between computational and experimental methods.
References
- Mastalir, M., et al. (2016). Crystal structure of 2,6-diaminopyridinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 546–549.
- Hall, V. M., Bertke, J. A., & Swift, J. A. (2017). A new polymorph of 2,6-diaminopyridine. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 11), 990–993.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 380–388.
- PubChem. (n.d.). 2,6-Diaminopyridine.
- Guidechem. (n.d.). Synthesis Method of 3-Bromo-2,6-piperidinedione. Retrieved from a relevant synthesis guide. Please note, a direct synthesis for this compound was not found, this is an analogous procedure.
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses.
- Elterman, M. H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
- Tormena, C. F., Cormanich, R. A., & Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn.
- Kulaev, K., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv.
- Jabri, A., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1594–1601.
- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438.
- Wikipedia. (n.d.). 3-Bromopyridine.
- Sure, R., & Grimme, S. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Dalton Transactions, 50(41), 14586–14597.
- ChemBK. (n.d.). 6-BROMOPYRIDINE-2,3-DIAMINE.
Sources
- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 2. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2,6-diaminopyridine ,95%(54903-86-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-3-bromo-6-methylpyridine(126325-46-0) 1H NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Bromopyridine-2,6-diamine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, ubiquitous in bioactive molecules, often present unique challenges and opportunities in synthetic route design. Among these, 3-Bromopyridine-2,6-diamine stands out as a versatile and highly functionalized building block. This guide provides an in-depth statistical and experimental analysis of its performance in key palladium-catalyzed cross-coupling reactions, benchmarked against relevant chemical alternatives. As Senior Application Scientists, our goal is to equip you with not just protocols, but with the underlying chemical logic to accelerate your research and development endeavors.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctionalized pyridine ring, offering three distinct points for chemical modification: the bromine atom at the 3-position, and the amino groups at the 2- and 6-positions. The bromine atom serves as a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The two amino groups, in addition to influencing the electronic properties of the pyridine ring, provide sites for further derivatization, such as acylation, alkylation, or cyclization reactions to form fused heterocyclic systems.
The strategic placement of these functional groups imparts a unique reactivity profile. The electron-donating amino groups can influence the reactivity of the C-Br bond and can also act as coordinating ligands to the palladium catalyst, a factor that must be considered in reaction optimization. This guide will delve into the nuances of this reactivity in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Comparative Analysis: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
A key aspect of synthetic planning is the selection of the optimal starting material. In the context of 3-halopyridine-2,6-diamines, a primary consideration is the choice of the halogen. The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is primarily dictated by the bond dissociation energies of the carbon-halogen bond.[1] The weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle, compared to the stronger C-Cl bond.
To provide a quantitative comparison, we will analyze experimental data from studies on structurally analogous compounds, namely 3-halo-2-aminopyridines. The additional amino group at the 6-position in our target molecule is not expected to fundamentally alter the relative reactivity of the C-Br versus C-Cl bond at the 3-position.
Buchwald-Hartwig Amination: A Tale of Two Halogens
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[2][3] A study by Perez and Minatti (2011) on the amination of 3-halo-2-aminopyridines provides a direct comparison of the reactivity of the bromo and chloro derivatives.[4][5]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 |
| 2 | 3-Chloro-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 45 |
Data Interpretation: The data clearly demonstrates the superior reactivity of the bromo-substituted pyridine in the Buchwald-Hartwig amination. Under identical reaction conditions, 3-bromo-2-aminopyridine provided a significantly higher yield (83%) compared to its chloro counterpart (45%). This highlights the practical advantage of using this compound for C-N bond formation, as it allows for milder reaction conditions and potentially higher throughput in library synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. While direct comparative data for this compound is limited, we can infer its reactivity based on general principles and data from related bromopyridines. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed in moderate to good yields.[6]
Expected Performance: Given the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under standard conditions with high efficiency. In a hypothetical comparison with 3-Chloro-2,6-diaminopyridine, the bromo derivative would likely require lower catalyst loadings, milder bases, and shorter reaction times to achieve comparable yields.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatics.[7] A study by Zhu et al. (2017) on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides optimized conditions and demonstrates high yields.[2][8]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 |
Performance Insights: The high yields obtained with the structurally similar 2-amino-3-bromopyridine suggest that this compound is an excellent substrate for the Sonogashira coupling. When compared to the corresponding chloro-derivative, the bromo compound would be expected to react more readily, allowing for a broader substrate scope and more efficient synthesis of 3-alkynyl-2,6-diaminopyridines.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures for structurally similar compounds and should serve as a robust starting point for your experimental work.
General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from the work of Perez and Minatti (2011).[4]
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 2 mol%) and RuPhos (e.g., 4 mol%).
-
Add this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous THF.
-
Add LiHMDS (2.5 equiv) to the reaction mixture.
-
Seal the flask and heat the mixture at 65 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with reflux condenser
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling.
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent system, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
This protocol is based on the optimized conditions reported by Zhu et al. (2017).[2][8]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Experimental Workflow:
Caption: Workflow for the Sonogashira coupling.
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), anhydrous DMF, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for the specified time (typically 3 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its superior reactivity in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analogue, makes it the substrate of choice for efficient and high-yielding synthetic transformations. The provided protocols and comparative data serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link][4][5]
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link][4][5]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link][2][8]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][7]
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.[1]
- Shen, Q., & Hartwig, J. F. (2010).
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
- Ellman, J. A., et al. (2010).
- BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
- Cherng, Y.-J. (2002).
- Beletskaya, I. P., et al. (2017). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
- Gstach, H., et al. (2021).
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link][6]
- BenchChem. (2025). Managing regioselectivity in reactions with 6-Bromopyridine-3,4-diamine. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem.
- Della Ca', N., et al. (2019).
- Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3-Bromopyridine-2,6-diamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe, compliant, and efficient laboratory environment. 3-Bromopyridine-2,6-diamine, a key building block in various synthetic pathways, requires careful handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Hazard Assessment
Inferred Hazard Classification:
| Hazard Class | GHS Code (Anticipated) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
Core Directive: Treat this compound as a hazardous substance. Never dispose of this chemical down the drain or in regular municipal trash.[1]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling this compound for disposal.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended if splashing is a risk. | Protects against accidental splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. This protocol provides a framework for safe and compliant disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Identification : All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[1]
-
Segregation : This waste stream must be kept separate from other incompatible waste. Specifically, store it away from strong oxidizing agents and strong acids to prevent potentially vigorous or hazardous reactions.[1] As a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container to avoid cross-contamination and simplify disposal logistics.
Step 2: Waste Collection and Containment
The integrity of the waste container is crucial to prevent leaks and exposure.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are appropriate choices.[1]
-
Spillable Material : For any spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical. This contaminated absorbent material must then be collected into the hazardous waste container.[1]
Step 3: Labeling the Hazardous Waste Container
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Clear Identification : The waste container must be clearly labeled with the words "Hazardous Waste."[1]
-
Full Chemical Name : Write the full chemical name, "this compound," on the label. Do not use abbreviations.[1]
-
Hazard Pictograms : Affix the appropriate GHS pictograms for health hazards (e.g., exclamation mark).[1]
Step 4: Storage of Hazardous Waste
Proper storage of the waste container pending disposal is essential to maintain a safe laboratory environment.
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]
-
Safe Storage Conditions : The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Ensure secondary containment is in place to catch any potential leaks.[1]
Step 5: Final Disposal
The final step is the transfer of the waste to a certified disposal facility.
-
Contact Professionals : Do not attempt to transport or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] They are equipped to handle the transportation and final disposal in accordance with all regulations.
-
Regulatory Framework : In the United States, the disposal of such chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed, waste pyridine and its derivatives often fall under the F005 waste code for spent non-halogenated solvents, which includes pyridine.[3][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Cleanup Protocol
For minor spills (less than 1 gallon) that can be managed by trained laboratory personnel:
-
Alert Personnel : Immediately notify coworkers in the vicinity and restrict access to the affected area.[6]
-
Don PPE : Wear the appropriate PPE as outlined in Section 1.1.[6]
-
Contain the Spill : Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or commercial spill pillows.[7]
-
Absorb the Spill : Working from the outside in, apply the absorbent material to the spill.[7]
-
Collect Residue : Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.[7][8]
-
Decontaminate : Clean the spill area with soap and water.[9]
-
Label and Dispose : Seal and label the waste container as described in Section 2.3 and arrange for pickup by your EHS department.[6]
For major spills, evacuate the area and contact your institution's emergency response team immediately.
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][10]
-
Skin Contact : If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse.[2][10]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][10]
-
Ingestion : If swallowed, rinse the mouth. Call a poison center or doctor immediately.[10]
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
- Laboratory General Chemical Minor Spill Clean Up Procedures. Environmental Health and Safety, Stony Brook University.
- 8 Steps to Handling a Lab Chemical Spill. C&EN.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Spill Clean up Procedure. Safety & Risk Services, The University of British Columbia.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. wku.edu [wku.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 3-Bromopyridine-2,6-diamine: A Framework for Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3-Bromopyridine-2,6-diamine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, ensuring that each step reinforces a culture of safety and scientific integrity.
Hazard Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the substance's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, we can infer its likely hazards from structurally similar compounds such as 3-Bromopyridine and its derivatives. This proactive assessment is the cornerstone of selecting appropriate PPE. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.[1][2][3]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Code (Typical) | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity, Oral | H302 | May be harmful if swallowed.[1][2] |
This profile dictates that all protocols must prevent skin and eye contact, and mitigate the risk of inhaling dust or vapors.
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier system. Each component is chosen for its specific protective capabilities against the anticipated hazards of this compound.
Table 2: Required PPE for Handling this compound
| PPE Type | Specification | Rationale & Causality |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is required when there is a splash hazard. | Protects against accidental splashes and airborne particles, preventing serious eye irritation. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is mandatory.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Flame-retardant lab coat. | Nitrile gloves provide a robust barrier against pyridines and brominated compounds. A lab coat prevents contact with skin and personal clothing. Contaminated clothing must be removed and laundered before reuse.[1][2][5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent respiratory exposure. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., organic vapor) must be used.[2][5] |
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is critical for safety.
Step-by-Step Donning Sequence:
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Gloves: Select the correct size and type of gloves. Inspect for any tears or defects before wearing.
-
Eye/Face Protection: Put on safety goggles or glasses. If required, add a face shield.
Step-by-Step Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Eye/Face Protection: Remove eye and face protection by handling the earpieces or strap from behind.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE is removed.[1]
Operational Plan: A Safe Handling Workflow
Safe handling is a process that begins before the chemical container is opened and ends after all waste is properly managed.
Workflow for Safe Handling of this compound
Emergency and Disposal Protocols
Accidental Release Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.[4]
-
Clean-Up: Wearing full PPE, collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area thoroughly.
First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[6][7] Seek medical attention.[6][7]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7] If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[8] Call a physician or poison control center immediately.[8]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Identification: All materials contaminated with this compound, including excess reagents, solutions, and used PPE, must be treated as hazardous waste.[2]
-
Segregation: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents and strong acids.[2]
-
Containment: Use a designated, leak-proof, and clearly labeled container.[2] The label must include "Hazardous Waste" and the full chemical name.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat or ignition sources.[2]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[2]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and trustworthy research environment. This proactive approach to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- Jubilant Ingrevia.
- Cole-Parmer.
- Georganics.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
